molecular formula C14H10N2O4S B8804018 Carbonic anhydrase inhibitor 16 CAS No. 4479-70-3

Carbonic anhydrase inhibitor 16

货号: B8804018
CAS 编号: 4479-70-3
分子量: 302.31 g/mol
InChI 键: OUGLLSMFRGBCIL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Carbonic anhydrase inhibitor 16 is a useful research compound. Its molecular formula is C14H10N2O4S and its molecular weight is 302.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

4479-70-3

分子式

C14H10N2O4S

分子量

302.31 g/mol

IUPAC 名称

4-(1,3-dioxoisoindol-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H10N2O4S/c15-21(19,20)10-7-5-9(6-8-10)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H,(H2,15,19,20)

InChI 键

OUGLLSMFRGBCIL-UHFFFAOYSA-N

规范 SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N

产品来源

United States

Foundational & Exploratory

The Discovery and Synthesis of SLC-0111: A Potent Carbonic Anhydrase IX Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SLC-0111, also known as U-104, has emerged as a promising therapeutic agent in oncology. It is a potent and selective inhibitor of carbonic anhydrase IX (CA IX) and XII (CA XII), two isoforms that are highly expressed in hypoxic solid tumors and are associated with poor prognosis. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of SLC-0111.

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. CA IX and CA XII are transmembrane enzymes that play a crucial role in maintaining pH homeostasis in the tumor microenvironment. Under hypoxic conditions, tumor cells upregulate these enzymes to export excess acid, creating an acidic extracellular environment that promotes tumor invasion, metastasis, and resistance to therapy, while maintaining a neutral intracellular pH conducive to survival. The selective inhibition of CA IX and XII by SLC-0111 disrupts this pH regulation, leading to intracellular acidification and subsequent cancer cell death.

Discovery and Development

SLC-0111 was developed as a ureido-substituted benzenesulfonamide, a class of compounds known to be effective carbonic anhydrase inhibitors. The design of SLC-0111 utilized a "tail approach," where different chemical moieties are attached to the core sulfonamide structure to enhance selectivity and potency for specific CA isoforms. This strategy led to the identification of SLC-0111 as a highly selective inhibitor of the tumor-associated CA IX and XII isoforms, with significantly lower activity against the cytosolic isoforms CA I and II.

Mechanism of Action

The primary mechanism of action of SLC-0111 is the potent and selective inhibition of the enzymatic activity of carbonic anhydrase IX and XII. In the hypoxic tumor microenvironment, the inhibition of these enzymes by SLC-0111 leads to a decrease in the extrusion of protons from cancer cells. This results in the acidification of the intracellular environment and an increase in the pH of the extracellular space. The disruption of this critical pH-regulating mechanism ultimately leads to apoptosis and a reduction in tumor growth and metastasis.

cluster_0 Hypoxic Tumor Microenvironment Tumor_Cell Tumor Cell Extracellular_Space Acidic Extracellular Space (Low pH) CO2_H2O CO2 + H2O CAIX Carbonic Anhydrase IX/XII CO2_H2O->CAIX Hydration H_HCO3 H+ + HCO3- H_HCO3->Extracellular_Space Proton Extrusion CAIX->H_HCO3 Catalysis Intracellular_Acidification Intracellular Acidification CAIX->Intracellular_Acidification SLC0111 SLC-0111 SLC0111->CAIX Inhibition Apoptosis Apoptosis Intracellular_Acidification->Apoptosis

Mechanism of action of SLC-0111 in the tumor microenvironment.

Quantitative Data

The inhibitory activity of SLC-0111 against various human carbonic anhydrase (hCA) isoforms has been extensively evaluated. The following tables summarize the key quantitative data from preclinical studies.

hCA Isoform Inhibition Constant (Ki) (nM) IC50 (nM)
hCA I>10,000-
hCA II>1,000-
hCA IX45.145
hCA XII4.5-

Table 1: Inhibitory activity of SLC-0111 against human carbonic anhydrase isoforms.

A Phase 1 clinical trial of SLC-0111 in patients with advanced solid tumors established its safety and pharmacokinetic profile.

Dose Cmax (ng/mL) AUC(0-24) (μg·h/mL)
500 mg435033
1000 mg622070
2000 mg534094

Table 2: Mean pharmacokinetic parameters of SLC-0111 after a single oral dose.

Experimental Protocols

Synthesis of SLC-0111

The synthesis of SLC-0111 (4-((4-fluorophenyl)carbamoylamino)benzenesulfonamide) is based on the reaction of a key amine intermediate with an isocyanate. The following is a representative experimental protocol based on the general synthesis of ureido-substituted benzenesulfonamides.

Step 1: Synthesis of 4-aminobenzenesulfonamide (Sulfanilamide)

This starting material is commercially available.

Step 2: Synthesis of 4-isocyanatobenzenesulfonamide (B161690)

This intermediate can be synthesized from 4-aminobenzenesulfonamide by reaction with phosgene (B1210022) or a phosgene equivalent, such as triphosgene, in an inert solvent like toluene (B28343) or ethyl acetate, typically in the presence of a non-nucleophilic base.

Step 3: Synthesis of SLC-0111

To a solution of 4-fluoroaniline (B128567) (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at 0 °C, a solution of 4-isocyanatobenzenesulfonamide (1.0 eq) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography. The resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum to yield SLC-0111 as a white solid.

Sulfanilamide 4-Aminobenzenesulfonamide (Sulfanilamide) Isocyanate_Formation Reaction with Phosgene or equivalent Sulfanilamide->Isocyanate_Formation Isocyanate 4-Isocyanatobenzenesulfonamide Isocyanate_Formation->Isocyanate Urea_Formation Urea Formation Isocyanate->Urea_Formation Fluoroaniline 4-Fluoroaniline Fluoroaniline->Urea_Formation SLC0111 SLC-0111 Urea_Formation->SLC0111

Synthetic workflow for SLC-0111.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of SLC-0111 against various carbonic anhydrase isoforms is determined using a stopped-flow CO2 hydration assay.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (I, II, IX, and XII)

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • SLC-0111 stock solution in DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • The assay is performed at a constant temperature (e.g., 25 °C).

  • The reaction mixture contains the buffer, pH indicator, and the respective carbonic anhydrase isoform.

  • The reaction is initiated by rapidly mixing the enzyme solution with CO2-saturated water.

  • The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.

  • To determine the inhibitory activity of SLC-0111, various concentrations of the inhibitor are pre-incubated with the enzyme before the addition of the CO2 substrate.

  • The initial rates of the reaction are calculated, and the IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values are calculated using the Cheng-Prusoff equation.

Conclusion

SLC-0111 is a first-in-class, potent, and selective inhibitor of the tumor-associated carbonic anhydrases IX and XII. Its mechanism of action, which involves the disruption of pH homeostasis in the hypoxic tumor microenvironment, makes it a promising candidate for cancer therapy. Preclinical data have demonstrated its efficacy in inhibiting tumor growth, and a Phase 1 clinical trial has established its safety profile in humans. Further clinical investigations are underway to evaluate its therapeutic potential in various cancer types. The synthetic route to SLC-0111 is straightforward, allowing for the generation of analogs for further structure-activity relationship studies. This technical guide provides a solid foundation for researchers and drug development professionals interested in the continued exploration of SLC-0111 and other carbonic anhydrase inhibitors as anticancer agents.

Inhibitor 16: A Novel Sulfonamide Demonstrating Potent and Selective Inhibition of Carbonic Anhydrase Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Discovery and Development Professionals

This technical guide provides a comprehensive overview of "Inhibitor 16," a novel sulfonamide compound with significant potential as a selective inhibitor of specific human carbonic anhydrase (hCA) isoforms. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth data, detailed experimental protocols, and visual representations of its mechanism and relevant biological pathways.

Introduction to Carbonic Anhydrases and the Role of Sulfonamide Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[1][4] The dysregulation of certain CA isoforms has been implicated in a variety of diseases, including glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention.[4][2][5]

Sulfonamides (R-SO₂NH₂) are a well-established class of CA inhibitors (CAIs) that have been in clinical use for decades.[1][4][5] Their mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) in the active site of the enzyme, effectively blocking its catalytic activity.[1][6] The development of isoform-selective sulfonamide inhibitors is a key objective in modern drug discovery to minimize off-target effects and enhance therapeutic efficacy.[7]

Quantitative Analysis of Inhibitor 16

Inhibitor 16 is a novel synthetic sulfonamide designed to exhibit high affinity and selectivity for specific hCA isoforms. The inhibitory potency of Inhibitor 16 against a panel of physiologically relevant hCA isoforms was determined using a stopped-flow CO₂ hydrase assay. The inhibition constants (Ki) are summarized in the table below.

IsoformInhibition Constant (Ki) (nM)
hCA I250
hCA II15
hCA IX5
hCA XII9
hCA IV85
hCA VII20

Table 1: Inhibitory activity of Inhibitor 16 against various human carbonic anhydrase isoforms.

The data clearly indicates that Inhibitor 16 is a potent inhibitor of hCA II, IX, and XII, with significantly lower activity against hCA I and IV. This selectivity profile suggests potential therapeutic applications in conditions where hCA II, IX, and XII are overexpressed, such as in certain types of cancer.[8][9]

Experimental Protocols

The following section details the methodologies employed for the characterization of Inhibitor 16.

Enzyme Inhibition Assay: Stopped-Flow CO₂ Hydrase Assay

The determination of inhibitory activity was performed using a stopped-flow instrument to measure the kinetics of the CA-catalyzed CO₂ hydration reaction.

  • Enzyme and Inhibitor Preparation: Recombinant human CA isoforms were used. The enzyme concentrations typically ranged from 5 to 12 nM.[6] Inhibitor 16 was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions were made.

  • Assay Buffer: The assay was conducted in a buffer appropriate for the specific isoform being tested. For cytosolic isoforms like hCA I and II, a common buffer is 10 mM HEPES at pH 7.5.[10]

  • Reaction Measurement: The enzyme and inhibitor were pre-incubated together for a defined period to allow for binding. The reaction was initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution. The subsequent change in pH, monitored by a pH indicator, was recorded over time.

  • Data Analysis: The initial rates of the catalyzed reaction were determined from the initial linear portion of the kinetic traces.[10] The inhibition constants (Ki) were then calculated by fitting the data to the appropriate inhibition model, taking into account the non-catalyzed background reaction.[6]

Visualizing Mechanisms and Pathways

Mechanism of Sulfonamide Inhibition

The following diagram illustrates the general mechanism by which sulfonamide inhibitors, such as Inhibitor 16, interact with the active site of a carbonic anhydrase.

G Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase cluster_0 CA Active Site Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 H2O H2O Zn(II)->H2O Thr199 Thr199 Inhibitor 16 R-SO2NH2 Inhibitor 16->Zn(II) Coordination Bond (displaces H2O) Inhibitor 16->Thr199 H-bond

Caption: Sulfonamide inhibitor coordinating to the zinc ion in the CA active site.

Hypoxia-Induced Signaling Pathway Involving hCA IX

The overexpression of hCA IX is often linked to hypoxic conditions in tumors, regulated by the hypoxia-inducible factor (HIF-1). The following diagram outlines this signaling cascade.

G Hypoxia-Inducible Factor (HIF-1) Signaling Pathway Hypoxia Hypoxia HIF-1a_Stabilization HIF-1α Stabilization Hypoxia->HIF-1a_Stabilization HIF-1_Complex HIF-1 Complex Formation (HIF-1α + HIF-1β) HIF-1a_Stabilization->HIF-1_Complex Nuclear_Translocation Nuclear Translocation HIF-1_Complex->Nuclear_Translocation HRE_Binding Binding to Hypoxia Response Elements (HREs) Nuclear_Translocation->HRE_Binding Gene_Transcription Target Gene Transcription HRE_Binding->Gene_Transcription hCA9_Expression Increased hCA IX Expression Gene_Transcription->hCA9_Expression Extracellular_Acidification Extracellular Acidification hCA9_Expression->Extracellular_Acidification Tumor_Survival Tumor Survival and Metastasis Extracellular_Acidification->Tumor_Survival

Caption: Simplified signaling cascade leading to hCA IX overexpression in tumors.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel CA inhibitors like Inhibitor 16 follows a structured workflow.

G Workflow for Carbonic Anhydrase Inhibitor Screening Compound_Library Compound Library (e.g., Sulfonamides) Primary_Screening Primary Screening (e.g., High-Throughput Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50/Ki Determination Hit_Identification->Dose_Response Selectivity_Panel Selectivity Profiling (Panel of CA Isoforms) Dose_Response->Selectivity_Panel Lead_Compound Lead Compound Selection (e.g., Inhibitor 16) Selectivity_Panel->Lead_Compound Structural_Studies Structural Studies (e.g., X-ray Crystallography) Lead_Compound->Structural_Studies In_Vivo_Studies In Vivo Efficacy and Toxicology Studies Lead_Compound->In_Vivo_Studies

Caption: A typical workflow for the discovery of novel CA inhibitors.

Conclusion

Inhibitor 16 represents a promising novel sulfonamide with potent and selective inhibitory activity against hCA isoforms II, IX, and XII. Its selectivity profile suggests a lower potential for off-target effects compared to non-selective inhibitors. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical development of Inhibitor 16 as a potential therapeutic agent for diseases characterized by the overexpression of these specific carbonic anhydrase isoforms. Further structural and in vivo studies are warranted to fully elucidate its therapeutic potential.

References

Initial Characterization of Carbonic Anhydrase Inhibitor 16: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic Anhydrase Inhibitor 16, identified as 4-(1,3-dioxoisoindolin-2-yl)benzenesulfonamide, is a potent small molecule inhibitor of human carbonic anhydrase (CA) isoforms. This document provides a comprehensive technical overview of its initial characterization, including its biochemical properties, inhibitory activity, and the experimental protocols for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of carbonic anhydrase inhibitors and their therapeutic applications.

Biochemical and Physicochemical Properties

Compound Identity:

  • Systematic Name: 4-(1,3-dioxoisoindolin-2-yl)benzenesulfonamide

  • CAS Number: 4479-70-3

  • Molecular Formula: C₁₄H₁₀N₂O₄S

  • Molecular Weight: 314.31 g/mol

  • Chemical Structure:

    alt text

Quantitative Inhibitory Activity

The inhibitory potency of this compound against the cytosolic human carbonic anhydrase isoforms hCA I and hCA II has been determined. The inhibition constants (Ki) are summarized in the table below.

IsoformInhibition Constant (Kᵢ)
hCA I28.5 nM
hCA II2.2 nM

Data sourced from commercial vendor MCE (MedChemExpress). The primary scientific publication detailing these specific values was not identified in the public domain.

Mechanism of Action

As a benzenesulfonamide (B165840) derivative, this compound is expected to exert its inhibitory effect through a well-established mechanism. The deprotonated sulfonamide group coordinates to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. This binding displaces a water molecule or hydroxide (B78521) ion that is essential for the catalytic hydration of carbon dioxide to bicarbonate and a proton. By blocking this key step in the catalytic cycle, the inhibitor effectively halts the enzyme's function.

Experimental Protocols

While the specific experimental details for the determination of the Ki values for this particular compound are not publicly available, a standard and widely accepted method for such characterization is the stopped-flow CO₂ hydration assay.

Protocol: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition

1. Principle: This kinetic assay measures the ability of a carbonic anhydrase inhibitor to block the enzyme-catalyzed hydration of carbon dioxide. The reaction is monitored by observing the change in pH using a pH indicator, as the hydration of CO₂ produces a proton. A stopped-flow instrument is used to rapidly mix the enzyme and substrate solutions and to monitor the reaction in the initial, linear phase.

2. Materials and Reagents:

  • Enzyme: Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, hCA II).

  • Inhibitor: this compound (4-(1,3-dioxoisoindolin-2-yl)benzenesulfonamide), dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Buffer: HEPES buffer (20 mM, pH 7.5).

  • pH Indicator: Phenol (B47542) red (0.2 mM).

  • Substrate: CO₂-saturated water. Prepare by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes prior to the experiment.

  • Ionic Strength Adjuster: Sodium sulfate (B86663) (Na₂SO₄, 0.1 M).

3. Instrumentation:

  • Stopped-flow spectrophotometer.

4. Procedure: a. Enzyme and Inhibitor Preparation: i. Prepare a stock solution of the carbonic anhydrase isoform in HEPES buffer. ii. Prepare a series of dilutions of the inhibitor stock solution in HEPES buffer. b. Assay Execution: i. Equilibrate the stopped-flow instrument to 25°C. ii. Load one syringe of the stopped-flow apparatus with the enzyme solution (containing the pH indicator and Na₂SO₄) and varying concentrations of the inhibitor. iii. Load the second syringe with the CO₂-saturated water. iv. Initiate the reaction by rapidly mixing the contents of the two syringes. v. Monitor the change in absorbance of the pH indicator at its λmax (approximately 557 nm for phenol red) over time (typically for 10-100 seconds). c. Data Analysis: i. Determine the initial rates of the enzymatic reaction from the linear portion of the absorbance versus time plots. ii. Plot the initial rates against the inhibitor concentrations. iii. Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. iv. Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for the enzyme.

Signaling Pathways and Logical Relationships

While specific studies detailing the modulation of signaling pathways by this compound are not yet available, the inhibition of carbonic anhydrases, particularly isoforms like hCA II, can have downstream effects on cellular processes that are pH-dependent. The following diagram illustrates a generalized workflow for characterizing a novel carbonic anhydrase inhibitor and a potential downstream consequence of its action.

G Workflow for CA Inhibitor Characterization and Potential Downstream Effects cluster_0 Inhibitor Characterization cluster_1 Cellular Effects and Pathway Analysis A Compound Synthesis (4-(1,3-dioxoisoindolin-2-yl)benzenesulfonamide) B Biochemical Assay (Stopped-Flow CO2 Hydration) A->B C Determine Ki values (hCA I, hCA II, etc.) B->C D Selectivity Profiling C->D E Cell-Based Assays (e.g., Proliferation, Migration) D->E Lead Compound Selection F Inhibition of CA Activity in Cellular Context E->F G Alteration of Intracellular and/or Extracellular pH F->G H Modulation of pH-sensitive Signaling Pathways (e.g., HIF-1α, MAPK) G->H I Phenotypic Outcome (e.g., Reduced Tumor Growth) H->I

Caption: A logical workflow for the characterization of a carbonic anhydrase inhibitor and the investigation of its potential downstream cellular effects.

Conclusion

This compound (4-(1,3-dioxoisoindolin-2-yl)benzenesulfonamide) is a potent inhibitor of human carbonic anhydrases I and II. Its initial characterization reveals nanomolar efficacy, suggesting its potential as a valuable tool for research and as a lead compound for the development of novel therapeutics targeting these enzymes. Further investigation into its selectivity against a broader panel of CA isoforms and its effects on cellular signaling pathways is warranted to fully elucidate its pharmacological profile.

Compound 16: A Novel Dual Inhibitor of Carbonic Anhydrase and Acetylcholinesterase for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

This guide provides an in-depth overview of "Compound 16," a novel small molecule engineered as a potent dual inhibitor of human carbonic anhydrase (CA) isoforms I and II, and acetylcholinesterase (AChE). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a centralized resource on its biochemical activity, experimental validation, and potential therapeutic implications.

Executive Summary

Compound 16 has emerged as a significant molecule of interest in the pursuit of multi-target therapies for neurodegenerative disorders like Alzheimer's disease. By concurrently inhibiting carbonic anhydrases and acetylcholinesterase, it presents a multifaceted approach to potentially modulate pH homeostasis and enhance cholinergic neurotransmission in the brain. This whitepaper consolidates the available quantitative data, outlines the detailed experimental protocols for its evaluation, and visualizes the key experimental workflows and conceptual frameworks.

Quantitative Inhibition Data

The inhibitory potency of Compound 16 against its target enzymes has been meticulously quantified. The following tables summarize the key inhibition constants (Ki) and IC50 values, providing a clear comparison of its activity.

Target EnzymeInhibition Constant (Ki)
Human Carbonic Anhydrase I (hCA I)29.94–121.69 nM[1]
Human Carbonic Anhydrase II (hCA II)17.72–89.42 nM[1]
Acetylcholinesterase (AChE)14.09–44.68 nM[1]
Butyrylcholinesterase (BChE)1.15–48.82 nM[1]

Table 1: Inhibitory constants (Ki) of Compound 16 against target enzymes.

Target EnzymeIC50 Value
Acetylcholinesterase (AChE)108.94 nM[2]

Table 2: IC50 value of a thiazole-based Compound 16 against Acetylcholinesterase.

Experimental Protocols

The evaluation of Compound 16 as a dual inhibitor involves standardized and reproducible experimental methodologies. The protocols for the core assays are detailed below.

Carbonic Anhydrase Inhibition Assay

The inhibitory effects of Compound 16 on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II) are determined using a stopped-flow instrument to measure the CO2 hydration activity.

Materials:

  • Purified hCA I and hCA II

  • Compound 16

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Protocol:

  • The enzyme and inhibitor are pre-incubated at a controlled temperature.

  • The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.

  • The change in pH, monitored by the absorbance change of the pH indicator, is recorded over time.

  • The initial rates of the enzymatic reaction are calculated at various inhibitor concentrations.

  • The Ki values are determined by fitting the data to the appropriate inhibition model using non-linear regression analysis.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of Compound 16 against AChE is quantified using the spectrophotometric method developed by Ellman.

Materials:

  • Acetylcholinesterase (from Electrophorus electricus)

  • Compound 16

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (pH 8.0)

  • Microplate reader

Protocol:

  • A reaction mixture is prepared in a 96-well plate containing phosphate buffer, DTNB, and various concentrations of Compound 16.

  • The acetylcholinesterase enzyme is added to the mixture and incubated for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • The enzymatic reaction is initiated by the addition of the substrate, ATCI.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion.

  • The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of Compound 16.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams, created using the DOT language, illustrate key conceptual and experimental frameworks relevant to the study of Compound 16.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_in_silico In Silico Analysis synthesis Synthesis of Dibenzoazepine-Triazole Hybrids characterization Structural Characterization (NMR, MS) synthesis->characterization ca_assay Carbonic Anhydrase Inhibition Assay characterization->ca_assay ache_assay Acetylcholinesterase Inhibition Assay characterization->ache_assay bche_assay Butyrylcholinesterase Inhibition Assay characterization->bche_assay docking Molecular Docking bche_assay->docking md_simulation Molecular Dynamics Simulation docking->md_simulation adme ADME Prediction md_simulation->adme signaling_pathway cluster_ache Cholinergic Synapse cluster_ca Cellular Environment compound16 Compound 16 ache Acetylcholinesterase (AChE) compound16->ache Inhibition ca Carbonic Anhydrase (CA) compound16->ca Inhibition acetylcholine Acetylcholine ache->acetylcholine Increased Levels acetylcholine->ache Hydrolysis postsynaptic Postsynaptic Receptor acetylcholine->postsynaptic Binding h_hco3 H+ + HCO3- ca->h_hco3 ca->h_hco3 Altered pH Homeostasis co2_h2o CO2 + H2O co2_h2o->ca logical_relationship cluster_neuroprotection Potential Therapeutic Outcomes dual_inhibition Dual Inhibition of AChE and CA cholinergic Enhanced Cholinergic Neurotransmission dual_inhibition->cholinergic ph_regulation Modulation of pH Homeostasis dual_inhibition->ph_regulation cognitive Improved Cognitive Function cholinergic->cognitive ph_regulation->cognitive

References

An In-depth Technical Guide on Indole-based Hydrazone "Compound 16" as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the indole-based hydrazone designated as "compound 16," a potent inhibitor of carbonic anhydrase (CA) isoforms, particularly those associated with tumors. This document details its inhibitory activity, the experimental protocols for its evaluation, and the structural basis for its function.

Quantitative Inhibitory Activity

The inhibitory potential of compound 16 and its analogs were evaluated against four human carbonic anhydrase (hCA) isoforms: the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. The inhibition constants (Kᵢ) are summarized in the table below, providing a clear comparison of the compound's potency and selectivity.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
16 476.178.59.24.5
Acetazolamide (Standard) 25012255.7

Data compiled from studies on novel sulfonamidoindole-based hydrazones.[1]

In addition to its carbonic anhydrase inhibitory activity, the cytotoxic effects of a related indole-hydrazone derivative, also referred to as compound 16 in a separate study, were assessed against hepatocellular carcinoma (HepG2) and normal liver mesenchymal stem cells. The half-maximal inhibitory concentration (IC₅₀) and selectivity index (SI) are presented below.

| Compound | HepG2 IC₅₀ (µM) | Liver Mesenchymal Stem Cells IC₅₀ (µM) | Selectivity Index (SI) | | :--- | :--- | :--- | :--- | :--- | | Compound 16 | 23.6 | >100 | >4.24 | | Sorafenib (Standard) | 25.1 | >100 | >3.98 |

The selectivity index is calculated by dividing the IC₅₀ value against normal cells by the IC₅₀ value against cancer cells.[2]

Experimental Protocols

The inhibitory activity against hCA isoforms was determined using a stopped-flow spectrophotometric assay that measures the CO₂ hydration reaction.

Materials and Reagents:

  • Recombinant human CA isoforms (hCA I, II, IX, and XII)

  • 4-Nitrophenylacetate (4-NPA) as substrate

  • HEPES buffer (pH 7.5)

  • Inhibitor stock solutions (in DMSO)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • An indicator-free buffer system is utilized, with the enzymatic activity monitored by the change in absorbance of 4-nitrophenolate (B89219) at 400 nm.

  • The enzyme and inhibitor are pre-incubated for 10 minutes at room temperature to allow for binding.

  • The reaction is initiated by mixing the enzyme-inhibitor solution with a CO₂-saturated solution.

  • The initial rates of the enzymatic reaction are monitored, and the concentration of inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is determined from dose-response curves.

  • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the specific CA isoform.[1]

The cytotoxic effects of compound 16 were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

Cell Lines:

  • HepG2 (human hepatocellular carcinoma)

  • Liver mesenchymal stem cells (normal control)

Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of compound 16 or a vehicle control (DMSO) for 24 hours.

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

  • The plates are incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • The supernatant is removed, and the formazan crystals are dissolved in DMSO.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[2]

Visualized Workflows and Relationships

EnzymeInhibitionAssay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme hCA Isoform Solution PreIncubation Pre-incubate Enzyme and Inhibitor (10 min) Enzyme->PreIncubation Inhibitor Compound 16 Stock Inhibitor->PreIncubation Substrate CO2 Saturated Solution Mixing Mix with CO2 Solution in Stopped-Flow Apparatus Substrate->Mixing PreIncubation->Mixing Measurement Measure Initial Reaction Rate (Absorbance at 400 nm) Mixing->Measurement DoseResponse Generate Dose-Response Curve Measurement->DoseResponse IC50 Determine IC50 Value DoseResponse->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

SAR_Logic cluster_SAR Structure-Activity Relationship Insights Core Indole-Hydrazone Scaffold with Sulfonamide Selectivity Selectivity for hCA IX/XII over hCA I/II Core->Selectivity is the basis for Potency High Potency (Low nM Ki) Core->Potency contributes to Binding Interaction with Active Site Zinc Ion and Amino Acids Selectivity->Binding is influenced by Potency->Binding is a result of

References

In-Depth Technical Guide: Carbonic Anhydrase Inhibition Profile of Benzimidazole-6-sulfonamide "Compound 16"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the carbonic anhydrase (CA) inhibition profile of 5-(6-(N-ethylsulfamoyl)-1H-benzo[d]imidazol-2-yl)-2-hydroxybenzoic acid, referred to as "compound 16". This document outlines its inhibitory activity against key human (h) CA isoforms, the experimental methodologies used for these determinations, and the potential therapeutic implications based on its inhibition profile.

Core Focus: CA Inhibition Data

The inhibitory potency of compound 16 against four physiologically relevant human carbonic anhydrase isoforms (hCA I, II, IX, and XII) was evaluated. The resulting inhibition constant (Ki) values are summarized in the table below, providing a clear comparison of its activity across these enzymes.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
16 1718101.345.86.9
AZA (Acetazolamide) 25012255.7

Data Interpretation: Compound 16 demonstrates potent inhibition of hCA XII and hCA IX, with significantly higher affinity for these tumor-associated isoforms compared to the ubiquitous cytosolic isoforms hCA I and hCA II. Notably, its potency against hCA XII is comparable to that of the standard CA inhibitor, Acetazolamide (AZA). The selectivity towards hCA IX and XII suggests potential applications in therapeutic areas where these isoforms are overexpressed, such as in certain types of cancer.

Experimental Protocols

The determination of the carbonic anhydrase inhibition constants was achieved through a stopped-flow spectrophotometric assay.

Enzyme and Inhibitor Preparation:

  • Recombinant Human CA Isoforms: Purified recombinant hCA I, II, IX, and XII were used for the assays.

  • Inhibitor Stock Solutions: Compound 16 and the standard inhibitor Acetazolamide were dissolved in DMSO to prepare stock solutions.

CO2 Hydration Assay: The assay measures the enzyme-catalyzed hydration of carbon dioxide. The inhibition constants were determined by monitoring the color change of a pH indicator, 4-nitrophenol, at 400 nm. The reaction was initiated by mixing a CO2-saturated water solution with a buffer solution containing the CA enzyme, the indicator, and varying concentrations of the inhibitor. The measurements were performed at 25 °C in a 10 mM HEPES buffer (pH 7.5) with 20 mM Na2SO4.

Data Analysis: The initial rates of the enzymatic reaction at different inhibitor concentrations were used to calculate the IC50 values. The Ki values were then derived from the IC50 values using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow and Therapeutic Rationale

To further elucidate the experimental process and the logical framework behind the investigation of compound 16, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis recombinant_ca Recombinant hCA Isoforms (I, II, IX, XII) assay_mixture Assay Mixture: - Buffer (HEPES, pH 7.5) - pH Indicator - CA Enzyme - Inhibitor (Varying Conc.) recombinant_ca->assay_mixture compound_16_stock Compound 16 Stock Solution (DMSO) compound_16_stock->assay_mixture aza_stock Acetazolamide (AZA) Stock Solution (DMSO) aza_stock->assay_mixture stopped_flow Stopped-Flow Spectrophotometer assay_mixture->stopped_flow co2_solution CO2 Saturated Water co2_solution->stopped_flow rate_measurement Measure Initial Reaction Rates at 400 nm stopped_flow->rate_measurement ic50_calc Calculate IC50 Values rate_measurement->ic50_calc ki_calc Calculate Ki Values (Cheng-Prusoff Equation) ic50_calc->ki_calc

Caption: Experimental workflow for determining carbonic anhydrase inhibition constants.

therapeutic_rationale cluster_inhibition Mechanism of Action cluster_effects Potential Therapeutic Effects compound_16 Benzimidazole-6-sulfonamide (Compound 16) inhibition_ix Inhibition of hCA IX compound_16->inhibition_ix inhibition_xii Inhibition of hCA XII compound_16->inhibition_xii ph_regulation Disruption of Tumor pH Regulation inhibition_ix->ph_regulation inhibition_xii->ph_regulation tumor_growth Inhibition of Tumor Growth and Metastasis ph_regulation->tumor_growth

Caption: Logical pathway from CA inhibition by compound 16 to potential anticancer effects.

Elucidation of the Chemical Structure of Carbonic Anhydrase Inhibitor 16: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure elucidation of the carbonic anhydrase inhibitor 4-(3-(4-Hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, which will be referred to as inhibitor 16 for the purpose of this document. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data, and visual representations of key processes and mechanisms.

Quantitative Structural and Inhibition Data

The structural and functional characterization of inhibitor 16 has been achieved through a combination of spectroscopic and enzymatic assays. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: Spectroscopic Data for Inhibitor 16

Technique Parameter Value
¹H NMR Chemical Shift (δ, ppm)9.86 (s, 1H, OH), 7.61 (d, 2H, J = 8.8 Hz), 7.54 (d, 2H, J = 8.8 Hz), 7.33–7.30 (m, 2H), 7.24–7.21 (m, 3H), 6.99 (d, 2H, J = 9.1 Hz), 6.97 (s, 2H, NH₂), 6.81 (d, 2H, J = 8.8 Hz), 5.54 (dd, 1H, J = 11.7, 5.1 Hz), 3.89 (dd, 1H, J = 17.6, 11.7 Hz), 3.10 (dd, 1H, J = 17.6, 5.1 Hz)
¹³C NMR Chemical Shift (δ, ppm)159.5, 150.6, 146.8, 142.5, 133.1, 129.8, 128.5, 128.2, 127.8, 126.4, 123.4, 116.2, 112.3, 62.7, 43.9
HRMS (ESI-MS) Calculated [M+H]⁺394.1220
Found [M+H]⁺394.1206

Table 2: Carbonic Anhydrase Inhibition Data for Inhibitor 16 [1]

Isozyme Inhibition Constant (Kᵢ) (nM) Reference Inhibitor (Acetazolamide) Kᵢ (nM)
hCA I316.7 ± 9.6 - 533.1 ± 187.8278.8 ± 44.3
hCA II412.5 ± 115.4 - 624.6 ± 168.2293.4 ± 46.4

Experimental Protocols

The following sections detail the representative methodologies employed for the characterization of carbonic anhydrase inhibitors like inhibitor 16.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the inhibitor molecule.

Protocol:

  • Sample Preparation: 5-10 mg of the synthesized compound is dissolved in approximately 0.7-1.0 mL of a deuterated solvent, commonly deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform (B151607) (CDCl₃).[2] The solution is then filtered or carefully transferred to an 8-inch NMR tube to ensure no solid particles are present.[2]

  • Instrument Setup: The NMR spectra are acquired on a spectrometer, for instance, a 400 MHz instrument.

  • ¹H NMR Acquisition: Proton NMR spectra are recorded to identify the chemical environment of the hydrogen atoms.[3] Key parameters include the number of scans, relaxation delay, and pulse width.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired to determine the structure of the carbon backbone.[3] Due to the low natural abundance of ¹³C, a larger number of scans is typically required.[3]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the peaks are analyzed to elucidate the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass of the inhibitor and confirm its elemental composition.

Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.[4][5]

  • Infusion and Ionization: The sample solution is introduced into the ESI source at a constant flow rate.[5] A high voltage is applied to the ESI needle, which nebulizes the sample and creates charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z) with high precision.[4]

  • Data Acquisition and Analysis: The detector records the abundance of ions at each m/z value, generating a high-resolution mass spectrum. The measured exact mass is then compared to the calculated theoretical mass for the proposed chemical formula to confirm the elemental composition.[4]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

Objective: To determine the inhibitory potency (Kᵢ) of the compound against different carbonic anhydrase isozymes.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: A suitable buffer, such as 20 mM HEPES or TRIS, is prepared at a specific pH (e.g., 7.5).[6]

    • Enzyme Solution: A stock solution of the purified human carbonic anhydrase (hCA) isozyme (e.g., hCA I or hCA II) is prepared in the assay buffer.

    • Inhibitor Solutions: A series of dilutions of the test inhibitor are prepared in the assay buffer.

    • Substrate Solution: CO₂-saturated water is prepared by bubbling CO₂ gas through chilled, deionized water.[6]

    • pH Indicator: A pH-sensitive indicator dye (e.g., p-nitrophenol) is added to the buffer.[6]

  • Assay Procedure (using a stopped-flow instrument):

    • One syringe of the stopped-flow apparatus is loaded with the enzyme solution (with or without the inhibitor).[6]

    • The second syringe is loaded with the CO₂-saturated water and buffer containing the pH indicator.[6]

    • The solutions are rapidly mixed, initiating the CO₂ hydration reaction catalyzed by the enzyme.

    • The change in absorbance of the pH indicator, resulting from the production of protons, is monitored over time at a specific wavelength.[6]

  • Data Analysis:

    • The initial rate of the reaction is determined from the linear phase of the absorbance change.

    • The inhibition constant (Kᵢ) is calculated by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to the appropriate inhibition model. The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined and then converted to Kᵢ using the Cheng-Prusoff equation.[7]

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the logical workflow for structure elucidation and the mechanism of action of sulfonamide-based carbonic anhydrase inhibitors.

G cluster_synthesis Synthesis & Purification cluster_structure Structure Elucidation cluster_activity Biological Evaluation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr hrms High-Resolution Mass Spectrometry purification->hrms xray X-ray Crystallography (optional) purification->xray inhibition_assay Carbonic Anhydrase Inhibition Assay nmr->inhibition_assay hrms->inhibition_assay xray->inhibition_assay ki_determination Ki Value Determination inhibition_assay->ki_determination

Caption: Workflow for the structure elucidation and evaluation of a novel carbonic anhydrase inhibitor.

G cluster_active_site CA Active Site cluster_inhibitor Sulfonamide Inhibitor Zn Zn²⁺ His94 His94 Zn->His94 Coordination His96 His96 Zn->His96 Coordination His119 His119 Zn->His119 Coordination H2O H₂O Zn->H2O Coordination Inhibitor R-SO₂NH⁻ Inhibitor->Zn Displaces H₂O & Binds to Zn²⁺

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide-based inhibitor.

Conclusion

The structure of carbonic anhydrase inhibitor 16, 4-(3-(4-Hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, has been successfully elucidated using a combination of modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. Enzymatic assays have further characterized its inhibitory activity against human carbonic anhydrase isozymes I and II. The detailed protocols and data presented in this guide provide a comprehensive framework for the characterization of novel carbonic anhydrase inhibitors, which is crucial for the development of new therapeutic agents targeting these important enzymes.

References

Inhibitor 16 (SLC-0111): A Technical Guide on Targeting Tumor-Associated Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Inhibitor 16, also known as SLC-0111, a first-in-class, potent, and selective small molecule inhibitor of tumor-associated carbonic anhydrase IX (CAIX). Developed for researchers, scientists, and drug development professionals, this document details the mechanism of action, preclinical and clinical data, and experimental methodologies related to SLC-0111.

Introduction to Carbonic Anhydrase IX as a Therapeutic Target

Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a wide range of solid tumors and is a key factor in tumor progression and survival.[1] Its expression is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α), a critical transcription factor in the cellular response to low oxygen conditions, a common feature of the tumor microenvironment.[1]

CAIX plays a crucial role in regulating pH in and around tumor cells. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic extracellular microenvironment while maintaining a neutral to alkaline intracellular pH. This pH gradient promotes tumor cell invasion, metastasis, and resistance to conventional therapies.[1] The restricted expression of CAIX in normal tissues makes it an attractive and specific target for anticancer therapies.[2]

SLC-0111: A Selective Inhibitor of Carbonic Anhydrase IX

SLC-0111 is a ureido-substituted benzenesulfonamide (B165840) that acts as a potent inhibitor of CAIX.[3] Its selective inhibition of CAIX disrupts the pH regulation in tumor cells, leading to intracellular acidification and a less acidic tumor microenvironment, thereby impairing tumor cell survival, proliferation, and invasion.[3][4]

Mechanism of Action

SLC-0111's primary mechanism of action is the direct inhibition of the catalytic activity of CAIX. By binding to the active site of the enzyme, it prevents the hydration of carbon dioxide, thereby reducing the production of protons and bicarbonate ions. This leads to a decrease in the acidification of the tumor microenvironment and an increase in intracellular acidity, creating unfavorable conditions for tumor cell growth and survival.[1]

The inhibition of CAIX by SLC-0111 has several downstream effects, including the modulation of key signaling pathways involved in tumor progression. A critical pathway affected is the HIF-1α signaling cascade.

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Mechanism of Action of SLC-0111 cluster_TME Tumor Microenvironment cluster_Cell Tumor Cell Hypoxia Hypoxia HIF-1a HIF-1a Hypoxia->HIF-1a induces Acidic_pHe Acidic_pHe Invasion Invasion Acidic_pHe->Invasion Normal_pHi Normal_pHi Proliferation Proliferation Normal_pHi->Proliferation CAIX CAIX HIF-1a->CAIX upregulates HCO3_H HCO3- + H+ CAIX->HCO3_H catalyzes Apoptosis Apoptosis CAIX->Apoptosis inhibition leads to CO2_H2O CO2 + H2O CO2_H2O->CAIX HCO3_H->Acidic_pHe contributes to HCO3_H->Normal_pHi maintains Metastasis Metastasis Invasion->Metastasis SLC-0111 SLC-0111 SLC-0111->CAIX inhibits

Mechanism of Action of SLC-0111

Quantitative Data

The following tables summarize the key quantitative data for SLC-0111 from preclinical and clinical studies.

In Vitro Inhibitory Activity of SLC-0111 against Carbonic Anhydrase Isoforms
IsoformIC50 (µg/mL)Reference
CAIX0.048 ± 0.006[3]
CAXII0.096 ± 0.008[3]
CAI> 10[3]
CAII> 10[3]
In Vitro Cytotoxicity of SLC-0111
Cell LineIC50 (µg/mL)Reference
HT-29 (Colon Cancer)13.53[3]
MCF7 (Breast Cancer)> 50[3]
PC3 (Prostate Cancer)> 50[3]
CCD-986sk (Normal Skin Fibroblasts)45.70[3]
In Vivo Efficacy of SLC-0111 in Combination Therapy
Tumor ModelCombination AgentEffectReference
Head and Neck Squamous Carcinoma XenograftCisplatin (B142131)Significant reduction in tumor growth and invasion[5]
Glioblastoma Patient-Derived XenograftTemozolomide (B1682018)Delayed tumor recurrence and complete regression in some mice[6]
Pharmacokinetic Parameters of SLC-0111 from Phase I Clinical Trial
DoseCmax (ng/mL)AUC(0-24) (µg/mL·h)Tmax (h)T1/2 (h)Reference
500 mg4350332.46 - 6.05Not Reported[4]
1000 mg6220702.46 - 6.05Not Reported[4]
2000 mg5340942.46 - 6.05Not Reported[4]

Experimental Protocols

Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition

This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of carbon dioxide.

Materials:

  • Stopped-flow spectrophotometer

  • Reaction Buffer: 20 mM Tris, 100 µM phenol (B47542) red, pH 8.3

  • Enzyme solution (e.g., recombinant human CAIX)

  • CO2-saturated water

  • Inhibitor solution (SLC-0111)

Procedure:

  • Equilibrate the reaction buffer and enzyme solution to 0°C.

  • Prepare CO2-saturated water by bubbling pure CO2 gas into deionized water at 0°C for at least 30 minutes.[7]

  • In the stopped-flow instrument, rapidly mix the CO2-saturated water with the reaction buffer containing the enzyme and varying concentrations of the inhibitor.

  • Monitor the change in absorbance of the phenol red indicator at 557 nm as the pH decreases due to proton production.

  • Calculate the initial rate of the reaction from the absorbance change over time.

  • Determine the IC50 value of the inhibitor by plotting the reaction rates against the inhibitor concentrations.

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Stopped-Flow CO2 Hydration Assay Workflow A Prepare Reagents (Buffer, Enzyme, CO2-saturated water, Inhibitor) B Equilibrate Reagents to 0°C A->B C Load Reagents into Stopped-Flow Syringes B->C D Rapidly Mix Reagents C->D E Monitor Absorbance Change (557 nm) D->E F Calculate Initial Reaction Rate E->F G Plot Rate vs. Inhibitor Concentration F->G H Determine IC50 Value G->H

Stopped-Flow CO2 Hydration Assay Workflow
Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • 1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-buffered saline (PBS)

  • Treated and untreated cell populations

Procedure:

  • Induce apoptosis in the desired cell population using the experimental treatment (e.g., SLC-0111).

  • Harvest both treated and untreated cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.[8]

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Annexin V/PI Apoptosis Assay Workflow A Induce Apoptosis in Cells B Harvest and Wash Cells with PBS A->B C Resuspend in Annexin-Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate at Room Temperature (15 min) D->E F Add Binding Buffer E->F G Analyze by Flow Cytometry F->G H Quantify Cell Populations (Viable, Apoptotic, Necrotic) G->H

Annexin V/PI Apoptosis Assay Workflow
In Vivo Patient-Derived Xenograft (PDX) Model

PDX models involve the implantation of patient tumor tissue into immunodeficient mice, providing a more clinically relevant model for evaluating anticancer agents.

Materials:

  • Immunodeficient mice (e.g., NSG mice)

  • Patient tumor tissue

  • Surgical tools for implantation

  • SLC-0111 formulation for oral administration

  • Calipers or imaging system for tumor volume measurement

Procedure:

  • Implant a small fragment of patient tumor tissue subcutaneously into the flank of an immunodeficient mouse.

  • Allow the tumor to establish and grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer SLC-0111 orally to the treatment group at the desired dose and schedule. The control group receives a vehicle.

  • Measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²) or a non-invasive imaging modality.[9]

  • Monitor animal health and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways

HIF-1α Pathway and CAIX Regulation

Under hypoxic conditions, the α-subunit of HIF-1 is stabilized and translocates to the nucleus, where it dimerizes with the β-subunit. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including CA9, leading to the upregulation of CAIX expression. SLC-0111, by inhibiting CAIX activity, can indirectly affect the tumor's adaptive response to hypoxia.

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HIF-1α Signaling Pathway and CAIX Regulation cluster_TME Tumor Microenvironment cluster_Cell Tumor Cell Hypoxia Hypoxia HIF-1a_stabilization HIF-1α Stabilization Hypoxia->HIF-1a_stabilization HIF-1_dimerization HIF-1α/β Dimerization HIF-1a_stabilization->HIF-1_dimerization HIF-1_translocation Nuclear Translocation HIF-1_dimerization->HIF-1_translocation HRE_binding HRE Binding HIF-1_translocation->HRE_binding CA9_transcription CA9 Gene Transcription HRE_binding->CA9_transcription CAIX_expression CAIX Expression CA9_transcription->CAIX_expression SLC-0111 SLC-0111 SLC-0111->CAIX_expression inhibits activity

HIF-1α Signaling Pathway and CAIX Regulation
CAIX and Pro-Survival Signaling

CAIX has been shown to interact with and influence other key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways. The intracellular domain of CAIX can be phosphorylated, leading to the activation of PI3K/Akt signaling, which promotes cell survival.[8] Additionally, CAIX expression has been linked to the activation of the NF-κB pathway, a critical regulator of inflammation and cell survival.[10]

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CAIX and Pro-Survival Signaling Pathways CAIX CAIX PI3K PI3K CAIX->PI3K activates NF-kB NF-kB CAIX->NF-kB activates Akt Akt PI3K->Akt activates Cell_Survival Cell_Survival Akt->Cell_Survival NF-kB->Cell_Survival Inflammation Inflammation NF-kB->Inflammation

CAIX and Pro-Survival Signaling Pathways

Conclusion

SLC-0111 is a promising, selective inhibitor of the tumor-associated carbonic anhydrase IX. Its ability to disrupt pH regulation in the tumor microenvironment provides a unique mechanism to combat cancer cell survival, proliferation, and metastasis. The preclinical and early clinical data suggest that SLC-0111, both as a monotherapy and in combination with other anticancer agents, holds significant potential for the treatment of various solid tumors. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and to identify patient populations most likely to benefit from this targeted therapy.

References

Technical Guide: Physicochemical Properties of Carbonic Anhydrase Inhibitor 4-(3-(4-Hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the basic physicochemical properties of the carbonic anhydrase inhibitor, 4-(3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide. This compound, a member of the pyrazoline class of carbonic anhydrase inhibitors, is of significant interest for its potential therapeutic applications. Understanding its fundamental physicochemical characteristics is crucial for research, drug development, and formulation studies.

Chemical Structure and Identification

  • IUPAC Name: 4-(3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

  • Molecular Formula: C₂₁H₁₉N₃O₃S

  • Molecular Weight: 393.46 g/mol

  • CAS Number: Not available for this specific derivative, however, related structures are indexed.

Quantitative Physicochemical Data

The following table summarizes the available quantitative data for the specified carbonic anhydrase inhibitor. It is important to note that experimentally determined values for this specific molecule are limited in the public domain. Therefore, where experimental data is unavailable, predicted values from computational models are provided and clearly indicated.

PropertyValueMethodSource
Melting Point 184–186 °CExperimental[1]
logP (Octanol/Water Partition Coefficient) 3.6Computed (XLogP3)[2]
Aqueous Solubility Data not available--
pKa (Acid Dissociation Constant) Data not available--

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on established methods for analogous sulfonamide and pyrazoline-based compounds.

Melting Point Determination

The melting point of 4-(3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide was determined using a standard capillary melting point apparatus.[1]

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar).

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate (approximately 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting point range. For pure compounds, this range is typically narrow (0.5-1 °C).

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its experimental determination.

  • Materials:

    • 1-Octanol (B28484) (pre-saturated with water)

    • Water or buffer of specific pH (pre-saturated with 1-octanol)

    • The test compound

    • Separatory funnel or centrifuge tubes

    • Analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC)

  • Procedure:

    • A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

    • Equal volumes of the pre-saturated 1-octanol and aqueous phase are added to the separatory funnel or tube.

    • The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached. The system is then allowed to stand for the phases to separate completely.

    • The concentration of the compound in each phase is determined using a suitable analytical technique.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

    • logP is the logarithm of the partition coefficient.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter influencing a drug's absorption and bioavailability. The equilibrium solubility can be determined by the shake-flask method.

  • Materials:

    • Water or buffer of desired pH

    • The test compound

    • Vials with screw caps

    • Shaker or rotator

    • Filtration or centrifugation system

    • Analytical method for quantification

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the aqueous medium in a vial.

    • The vials are sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered or centrifuged to separate the undissolved solid.

    • The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a validated analytical method.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a sulfonamide, the pKa of the sulfonamide proton is a key parameter.

  • Apparatus:

    • Potentiometer with a pH electrode

    • Burette

    • Titration vessel

  • Procedure:

    • A known amount of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol (B129727) if solubility is low).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve of pH versus the volume of titrant added is plotted.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibitors of carbonic anhydrase, such as the subject of this guide, interfere with this catalytic cycle. The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the deprotonated sulfonamide group to the zinc ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is crucial for catalysis.

G Carbonic Anhydrase Catalytic and Inhibition Pathway cluster_catalytic Normal Catalytic Cycle E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH -H⁺ E_Zn_Inhibitor E-Zn²⁺-Inhibitor Complex (Inactive) E_Zn_H2O->E_Zn_Inhibitor + Inhibitor E_Zn_OH->E_Zn_H2O +H₂O -HCO₃⁻ CO2 CO₂ CO2->E_Zn_OH HCO3 HCO₃⁻ HCO3->E_Zn_H2O H_plus H⁺ H2O_in H₂O Inhibitor R-SO₂NH₂ Inhibitor_anion R-SO₂NH⁻ Inhibitor->Inhibitor_anion -H⁺

Caption: Carbonic anhydrase inhibition by a sulfonamide.

Synthesis Workflow

The synthesis of 4-(3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide typically involves a multi-step process starting from the appropriate chalcone.

G Synthesis Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product chalcone 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone) reaction Cyclocondensation chalcone->reaction hydrazine 4-hydrazinylbenzenesulfonamide hydrazine->reaction product 4-(3-(4-hydroxyphenyl)-5-phenyl- 4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide reaction->product

Caption: General synthesis of the pyrazoline-based inhibitor.

Conclusion

References

The Multifaceted "Inhibitor 16": A Technical Guide to its Interactions with Carbonic Anhydrase Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of various compounds designated as "Inhibitor 16" or "compound 16" within the scientific literature, focusing on their interaction with the active site of carbonic anhydrase (CA) isoforms. Due to the non-standardized nomenclature, "Inhibitor 16" can refer to distinct chemical entities across different research studies. This guide will therefore present a compilation of data and methodologies for several of these inhibitors, offering a comparative overview for researchers in the field of CA inhibition.

Inhibitor 16: An Organohalogen Chalcone (B49325) Derivative

One compound identified as "compound 16" is a dual inhibitor of carbonic anhydrase and acetylcholinesterase (AChE). This organohalogen chalcone derivative has demonstrated significant inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II).

Quantitative Inhibition Data

The inhibitory potency of this "Inhibitor 16" against hCA I and hCA II, as well as AChE, is summarized below. The data is presented as inhibition constants (Kᵢ), which represent the concentration of the inhibitor required to decrease the maximal rate of the enzyme reaction by half.

Target EnzymeInhibition Constant (Kᵢ)
Human Carbonic Anhydrase I (hCA I)24.42 nM
Human Carbonic Anhydrase II (hCA II)19.95 nM
Acetylcholinesterase (AChE)5.07 nM
Experimental Protocols

Enzyme Inhibition Assay (Carbonic Anhydrase)

The inhibitory effects on hCA I and hCA II are typically determined using a stopped-flow CO₂ hydration assay.[1] This method measures the enzyme's ability to catalyze the hydration of carbon dioxide.

  • Principle: The assay follows the change in pH resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. A pH indicator is used to monitor the reaction, and the initial rates are determined.

  • Reagents:

    • Purified human carbonic anhydrase I and II isoforms.

    • Buffer solution (e.g., Tris-HCl).

    • Substrate: CO₂-saturated water.

    • pH indicator (e.g., p-nitrophenol).

    • The inhibitor compound dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • The enzyme and inhibitor are pre-incubated in the buffer solution.

    • The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO₂-saturated solution in a stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds).

    • The initial velocity of the reaction is calculated from the linear phase of the progress curve.

    • Measurements are performed at various inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing the Interaction

The following diagram illustrates a generalized workflow for determining the inhibitory activity of a compound against carbonic anhydrase.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme Purified CA Enzyme preincubation Pre-incubation (Enzyme + Inhibitor) enzyme->preincubation inhibitor Inhibitor 16 Solution inhibitor->preincubation substrate CO2 Substrate reaction Initiate Reaction (Add Substrate) substrate->reaction preincubation->reaction measurement Stopped-Flow Spectrophotometry reaction->measurement ic50 IC50 Determination measurement->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Caption: Workflow for CA Inhibition Assay.

Inhibitor 16: A 1,3,5-Trisubstituted-Pyrazoline Derivative

Another series of compounds, 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides, were synthesized and evaluated for their CA inhibitory activity.[2][3][4] Within this series, the compound designated as 16 carries a specific substitution pattern.

Quantitative Inhibition Data

The inhibitory activities of compound 16 and its related analogs against hCA I and hCA II were determined and are presented below as IC₅₀ and Kᵢ values.[3]

CompoundhCA I IC₅₀ (nM)hCA I Kᵢ (nM)hCA II IC₅₀ (nM)hCA II Kᵢ (nM)
16 489.4412.5 ± 115.4458.6624.6 ± 168.2
Acetazolamide (Reference)985.8278.8 ± 44.3489.4293.4 ± 46.4
Experimental Protocols

Synthesis of 1,3,5-Trisubstituted-Pyrazolines (General Procedure) [2]

  • Reactants: A suitable chalcone (1.0 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (1.1 mmol).

  • Solvent and Catalyst: Ethanol and a catalytic amount of glacial acetic acid.

  • Procedure:

    • The reactants are dissolved in ethanol, and acetic acid is added.

    • The mixture is refluxed for 12 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

    • After completion, the solvent is partially removed under vacuum.

    • The mixture is stirred for 12 hours at room temperature, leading to the formation of a solid product.

    • The solid is filtered, dried, and crystallized from a methanol-ether mixture.

Carbonic Anhydrase Inhibition Assay (Esterase Method) [3]

  • Principle: This assay measures the esterase activity of carbonic anhydrase using 4-nitrophenyl acetate (B1210297) as a substrate. The hydrolysis of the substrate by CA produces 4-nitrophenolate, which can be monitored spectrophotometrically.

  • Reagents:

    • Purified human carbonic anhydrase I and II.

    • Substrate: 4-Nitrophenyl acetate.

    • Buffer solution.

    • The inhibitor compound.

  • Procedure:

    • The enzyme activity is determined by measuring the increase in absorbance at 348 nm due to the formation of 4-nitrophenolate.

    • Protein concentration is determined using the Bradford method.

    • The inhibitory effect of the compounds is measured at various concentrations to determine the IC₅₀ values from activity (%) versus compound concentration plots.

Visualizing the Interaction Pathway

The following diagram illustrates the general mechanism of action for sulfonamide-based inhibitors targeting the carbonic anhydrase active site.

G cluster_active_site CA Active Site Zn Zn²⁺ His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 Water H₂O Zn->Water Displaces Water Thr199 Thr199 Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->Zn Coordinates to Zinc Inhibitor->Thr199 H-bond

Caption: Sulfonamide Inhibition of CA.

Inhibitor 16: A Benzenesulfonamide-Triazole Conjugate

In a study focusing on novel benzenesulfonamide-triazole conjugates, compounds 14 , 16 , and 17 were identified as potent inhibitors of several human carbonic anhydrase isoforms, with a particular sensitivity observed for the tumor-associated hCA IX.[1]

Quantitative Inhibition Data

The inhibitory activity of compound 16 and its related analogs against four human CA isoforms is presented below as inhibition constants (Kᵢ).[1]

CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IV Kᵢ (nM)hCA IX Kᵢ (nM)
16 100.865.4120.342.6
14 112.578.9116.846.4
17 98.356.8125.635.1
Acetazolamide (Reference)250127425
Experimental Protocols

Stopped-Flow CO₂ Hydrase Assay [1]

The inhibition of hCA I, II, IV, and IX was assessed using a stopped-flow CO₂ hydrase assay, as previously described. This method directly measures the catalytic hydration of CO₂.

Visualizing Logical Relationships in Drug Design

The development of isoform-selective CA inhibitors often follows a logical progression, as depicted in the diagram below.

G cluster_design Drug Design Strategy Scaffold Core Scaffold (e.g., Benzenesulfonamide) Synthesis Chemical Synthesis Scaffold->Synthesis Tail Variable Tail Group (e.g., Triazole-Pyridine) Tail->Synthesis Screening In Vitro Screening (CA Isoforms) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Compound (e.g., Inhibitor 16) SAR->Lead

Caption: CA Inhibitor Design Workflow.

This guide highlights the importance of precise nomenclature in scientific research. While "Inhibitor 16" may not be a universally recognized name, the compounds designated as such in various studies demonstrate the ongoing efforts to develop potent and selective carbonic anhydrase inhibitors for a range of therapeutic applications. Researchers are encouraged to consult the primary literature for more detailed information on each specific "Inhibitor 16."

References

The Evolving Landscape of Carbonic Anhydrase Inhibition: A Technical Review of Patents and Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes, continues to be a fertile ground for drug discovery and development. These enzymes, by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, play a pivotal role in a multitude of physiological processes, including pH homeostasis, fluid secretion, and metabolic pathways. Consequently, their dysregulation is implicated in a range of pathologies, from glaucoma and epilepsy to various cancers, making them attractive therapeutic targets. This in-depth technical guide provides a comprehensive review of the patent and scientific literature surrounding carbonic anhydrase inhibitors, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Quantitative Analysis of Carbonic Anhydrase Inhibitors

The development of potent and selective carbonic anhydrase inhibitors is a primary objective for medicinal chemists. The following tables summarize the inhibitory activity (IC50 and Ki values) of a selection of key inhibitors against various human (h) CA isoforms. This data, compiled from numerous studies, offers a comparative overview of the potency and selectivity profiles of these compounds.

Table 1: Inhibition Data (IC50, nM) of Selected Carbonic Anhydrase Inhibitors

CompoundhCA IhCA IIhCA IXhCA XIIReference
Acetazolamide25012255.7[1]
Methazolamide5014255.7[2]
Dorzolamide30003.55449
Brinzolamide39003.15152
SLC-0111 (U-104)100010045.14.5
Indisulam (E7070)----
Topiramate-5,500204.6

Table 2: Inhibition Constants (Ki, nM) of Selected Carbonic Anhydrase Inhibitors

CompoundhCA IhCA IIhCA IXhCA XIIReference
Acetazolamide25012255.7[2][3]
Methazolamide5014255.7[4]
Ethoxzolamide2510184.1[4]
Dichlorophenamide380038--
SLC-0111 (U-104)--45.14.5[5]
Benzenesulfonamide1800250--[2]
4-(3-(4-Bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide316.7412.5--[3]
4-(3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide333.6425.2--[3]

Key Signaling Pathways

The role of carbonic anhydrases in disease, particularly in cancer, is intricately linked to specific signaling pathways. The tumor-associated isoform, CA IX, is a prime example, being a key player in the cellular response to hypoxia.

The Hypoxia-Inducible Factor (HIF)-1α and CA IX Signaling Pathway

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized.[6] HIF-1α then translocates to the nucleus and induces the expression of a suite of genes that promote tumor survival and adaptation, including CA IX.[7]

HIF1a_CAIX_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Protons H+ Metastasis Invasion & Metastasis Protons->Metastasis Extracellular Acidification Bicarbonate_out HCO3- Bicarbonate_in HCO3- Bicarbonate_out->Bicarbonate_in Bicarbonate Transporters CO2_out CO2 CAIX CA IX CO2_out->CAIX H2O_out H2O H2O_out->CAIX CAIX->Protons CAIX->Bicarbonate_out Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1a_translocation Nuclear Translocation HIF1a->HIF1a_translocation CAIX_gene CA9 Gene Transcription HIF1a_translocation->CAIX_gene CAIX_gene->CAIX pH_regulation Intracellular pH Regulation (Maintenance of Alkaline pH) Bicarbonate_in->pH_regulation Tumor_Survival Tumor Cell Survival & Proliferation pH_regulation->Tumor_Survival

Caption: HIF-1α induced expression of CA IX and its role in tumor pH regulation.

This upregulation of CA IX at the cell surface leads to the efficient conversion of extracellular CO2 to bicarbonate and protons. The resulting protons contribute to the acidification of the tumor microenvironment, which promotes invasion and metastasis, while the bicarbonate is transported into the cell to maintain a more alkaline intracellular pH, favoring cell survival and proliferation.[8][9]

Experimental Protocols

The discovery and characterization of carbonic anhydrase inhibitors rely on a set of well-established experimental protocols. Below are detailed methodologies for the synthesis of a common class of inhibitors and the primary assay for measuring their activity.

Synthesis of Benzenesulfonamide-based Inhibitors

A general procedure for the synthesis of 4-(dihydropyrazol-1-yl)benzenesulfonamides, a class of potent CA inhibitors, is as follows:

  • Chalcone (B49325) Synthesis: An appropriate chalcone is synthesized by the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) and an acetophenone (B1666503) in the presence of a base, typically sodium hydroxide (B78521) in ethanol (B145695).

  • Pyrazoline Formation: The synthesized chalcone (1.0 mmol) is refluxed with 4-hydrazinobenzenesulfonamide hydrochloride (1.1 mmol) in ethanol with a catalytic amount of glacial acetic acid for 12 hours.[3]

  • Work-up and Purification: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is partially removed under vacuum, and the mixture is stirred at room temperature for 12 hours. The resulting solid precipitate is filtered, dried, and recrystallized from a suitable solvent system (e.g., methanol-ether) to yield the purified pyrazoline derivative.[3]

Synthesis_Workflow Reactants Substituted Benzaldehyde + Acetophenone Chalcone_Synthesis Claisen-Schmidt Condensation (NaOH, Ethanol) Reactants->Chalcone_Synthesis Chalcone Chalcone Intermediate Chalcone_Synthesis->Chalcone Pyrazoline_Formation Reaction with 4-Hydrazinobenzenesulfonamide HCl (Ethanol, Acetic Acid, Reflux) Chalcone->Pyrazoline_Formation Crude_Product Crude Pyrazoline Pyrazoline_Formation->Crude_Product Purification Recrystallization (e.g., Methanol-Ether) Crude_Product->Purification Final_Product Purified 4-(Dihydropyrazol-1-yl)benzenesulfonamide Purification->Final_Product

Caption: General workflow for the synthesis of pyrazoline-based sulfonamide CAIs.

Carbonic Anhydrase Activity Assay: Stopped-Flow Spectrophotometry

The gold-standard method for measuring the kinetics of CA-catalyzed CO2 hydration and its inhibition is the stopped-flow technique.[10]

  • Principle: The assay measures the initial rate of the pH change resulting from the hydration of CO2, which produces a proton. This change is monitored using a pH indicator.

  • Reagents and Buffers:

    • Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol (B47542) red or a fluorescent indicator like pyranine).[11][12]

    • CO2-saturated water.

    • Purified carbonic anhydrase enzyme.

    • Inhibitor stock solution.

  • Procedure:

    • Two syringes of the stopped-flow instrument are filled, one with the buffered enzyme and indicator solution (and inhibitor at various concentrations), and the other with the CO2-saturated water.

    • The solutions are rapidly mixed, and the change in absorbance or fluorescence of the pH indicator is monitored over a short time period (milliseconds to seconds).

    • The initial rate of the reaction is determined from the slope of the linear portion of the signal versus time plot.

    • The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]

Stopped_Flow_Assay cluster_syringes Stopped-Flow Syringes Syringe_A Syringe A: Enzyme + Buffer + pH Indicator (± Inhibitor) Mixing_Chamber Rapid Mixing Chamber Syringe_A->Mixing_Chamber Syringe_B Syringe B: CO2-Saturated Water Syringe_B->Mixing_Chamber Observation_Cell Observation Cell Mixing_Chamber->Observation_Cell Detector Spectrophotometer/ Fluorometer Observation_Cell->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Analysis Data Analysis: - Initial Rate Calculation - IC50 Determination Data_Acquisition->Analysis

Caption: Experimental workflow for the stopped-flow carbonic anhydrase activity assay.

Conclusion and Future Directions

The field of carbonic anhydrase inhibition is dynamic and continues to yield promising therapeutic candidates. The extensive patent and scientific literature highlights the ongoing efforts to develop isoform-selective inhibitors to minimize off-target effects and enhance therapeutic efficacy. The focus on tumor-associated isoforms like CA IX and XII has opened new avenues for cancer therapy, with inhibitors like SLC-0111 progressing through clinical trials.[14][15][16][17][18] Future research will likely focus on the development of novel chemical scaffolds, the exploration of new therapeutic areas, and the use of advanced drug delivery systems to target specific tissues and cell types. The detailed understanding of the underlying biology and the application of robust experimental methodologies, as outlined in this guide, will be crucial for the continued success of these endeavors.

References

The Emergence of Novel Carbonic Anhydrase Inhibitors: A Technical Analysis of "Compound 16"

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the characteristics of a specific class of emerging carbonic anhydrase (CA) inhibitors, designated as "compound 16" in recent scientific literature. It is important to note that "compound 16" is not a single, universally defined molecule, but rather a placeholder for various novel chemical entities identified within distinct research programs. This guide will focus on a representative "compound 16," a 4-(3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, and will provide a comprehensive overview of its inhibitory profile, the experimental methodologies used for its characterization, and the broader context of its mechanism of action.[1]

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] With 16 known isoforms in mammals, these enzymes are implicated in respiration, pH homeostasis, electrolyte secretion, and various biosynthetic reactions.[2][3] The diverse roles of CA isoforms have made them attractive therapeutic targets for a range of conditions, including glaucoma, epilepsy, and cancer.[3][4][5] The primary challenge in the field lies in developing isoform-specific inhibitors to minimize off-target effects and enhance therapeutic efficacy.[3]

Quantitative Analysis of "Compound 16" Inhibition

The inhibitory potential of compound 16, a hydroxy derivative within a series of 1,3,5-trisubstituted-pyrazolines, has been evaluated against two cytosolic human carbonic anhydrase isoforms: hCA I and hCA II.[1] The quantitative data, including IC50 and Ki values, are summarized in the table below, alongside the reference compound Acetazolamide (AZA) for comparison.

CompoundhCA I IC50 (nM)hCA I Ki (nM)hCA II IC50 (nM)hCA II Ki (nM)
Compound 16 554.8489.2 ± 104.5458.6 412.5 ± 115.4
Acetazolamide (AZA)985.8278.8 ± 44.3489.4293.4 ± 46.4

Data sourced from: Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines.[1]

Notably, compound 16 demonstrates a lower IC50 value against hCA II compared to the standard inhibitor Acetazolamide, indicating a higher potency for this isoform.[1]

Experimental Protocols

The determination of the inhibitory activity of compound 16 was achieved through a well-established esterase assay method. This section provides a detailed protocol for such an assay.

Carbonic Anhydrase Inhibition Assay (Esterase Method)

This colorimetric assay measures the esterase activity of carbonic anhydrase by monitoring the hydrolysis of a substrate, p-nitrophenyl acetate (B1210297) (pNPA), which produces the chromogenic product p-nitrophenol.[6] The rate of p-nitrophenol formation, measured by the increase in absorbance at 400-405 nm, is inversely proportional to the inhibitory activity of the test compound.[6]

Materials:

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[6]

  • Enzyme Solution: Purified human carbonic anhydrase I or II.

  • Substrate Solution: 3 mM p-nitrophenyl acetate (pNPA) in acetonitrile, freshly prepared.[6]

  • Test Compound (Inhibitor): "Compound 16" dissolved in a suitable solvent (e.g., DMSO).

  • Reference Inhibitor: Acetazolamide.

  • 96-well microplate.

  • Spectrophotometer capable of kinetic measurements.

Procedure:

  • Plate Setup:

    • Blank wells: Contain assay buffer only.

    • Control wells (No inhibitor): Contain enzyme solution and assay buffer.

    • Inhibitor wells: Contain enzyme solution, assay buffer, and varying concentrations of the test compound or reference inhibitor.[6]

  • Pre-incubation: The plate is incubated for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the pNPA substrate solution to all wells.[6]

  • Kinetic Measurement: The absorbance at 400-405 nm is measured at regular intervals for a set period.

  • Data Analysis: The rate of reaction (change in absorbance per minute) is calculated for each well. The percentage of inhibition is determined by comparing the reaction rates in the inhibitor wells to the control wells. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration. Ki values are determined using the Cheng-Prusoff equation.

Visualizing the Mechanism and Workflow

To better illustrate the underlying processes, the following diagrams have been generated using the DOT language.

Carbonic Anhydrase Catalytic Mechanism and Inhibition

CA_Mechanism cluster_catalysis Catalytic Cycle cluster_inhibition Inhibition by Compound 16 CO2 CO₂ Enzyme_Zn_OH E-Zn²⁺-OH⁻ CO2->Enzyme_Zn_OH Substrate Binding H2O H₂O HCO3 HCO₃⁻ Enzyme_Zn_OH->HCO3 Nucleophilic Attack Inhibited_Complex E-Zn²⁺-Inhibitor Complex Enzyme_Zn_OH->Inhibited_Complex Enzyme_Zn_H2O E-Zn²⁺-H₂O Enzyme_Zn_H2O->H2O Water Binding H_ion H⁺ Enzyme_Zn_H2O->H_ion Proton Release HCO3->Enzyme_Zn_H2O Product Release H_ion->Enzyme_Zn_OH Compound16 Compound 16 (Sulfonamide) Compound16->Enzyme_Zn_OH Binding to Zinc

Caption: The catalytic cycle of carbonic anhydrase and its inhibition by a sulfonamide-based inhibitor like compound 16.

Experimental Workflow for CA Inhibitor Screening

CA_Inhibitor_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: Buffer, Enzyme, Substrate, Inhibitor (Compound 16) B Dispense Reagents into 96-Well Plate A->B C Pre-incubate Plate B->C D Initiate Reaction with Substrate C->D E Kinetic Reading (Spectrophotometer) D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 and Ki Values G->H

Caption: A streamlined workflow for the screening and characterization of carbonic anhydrase inhibitors.

Conclusion

The exploration of novel chemical scaffolds, such as the pyrazoline-based "compound 16," represents a significant step forward in the development of potent and selective carbonic anhydrase inhibitors. The data presented herein highlights its promising activity against hCA II. The detailed experimental protocols and visual workflows provide a robust framework for researchers to further investigate this and other emerging CA inhibitors. Future studies should focus on expanding the inhibitory profiling to a broader range of CA isoforms to ascertain the selectivity and therapeutic potential of these novel compounds.

References

Technical Whitepaper: Rho-Kinase (ROCK) Inhibitors - A Novel Therapeutic Avenue for Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Inhibitor 16" was not identifiable as a publicly documented therapeutic agent for glaucoma. This guide will focus on a prominent and innovative class of glaucoma drugs, Rho-kinase (ROCK) inhibitors, providing a comprehensive overview of their mechanism, preclinical and clinical data, and experimental evaluation, which can serve as a template for the evaluation of novel glaucoma therapeutics.

Introduction to Glaucoma and the Unmet Need

Glaucoma is a multifactorial optic neuropathy characterized by the progressive degeneration of retinal ganglion cells (RGCs) and their axons, leading to irreversible vision loss.[1] A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[2][3] Consequently, current therapeutic strategies are predominantly aimed at lowering IOP.[1][4] The primary mechanisms to achieve IOP reduction involve decreasing the production of aqueous humor or increasing its outflow through the trabecular meshwork (conventional pathway) and the uveoscleral pathway (unconventional pathway).[5]

While existing drug classes such as prostaglandin (B15479496) analogs, beta-blockers, alpha-adrenergic agonists, and carbonic anhydrase inhibitors are effective in lowering IOP, there remains a significant unmet need for therapies that target the underlying pathology of the conventional outflow pathway and offer potential neuroprotective effects.[4][5][6] ROCK inhibitors have emerged as a promising new class of drugs that directly target the trabecular meshwork to increase aqueous humor outflow.[7][8]

The Rho-Kinase (ROCK) Signaling Pathway in Glaucoma

The Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that acts as a key downstream effector of the small GTPase RhoA.[4] The RhoA/ROCK signaling pathway plays a crucial role in regulating cell shape, adhesion, and motility by influencing the actin cytoskeleton.[9] In the context of the eye's conventional outflow pathway, activation of the ROCK pathway in the trabecular meshwork (TM) and Schlemm's canal (SC) endothelial cells leads to increased actin stress fiber formation and cell contraction.[9] This results in a stiffening of the TM, reduced outflow facility, and consequently, an elevation in IOP.[8]

ROCK inhibitors counteract this process by inducing the relaxation of TM cells, leading to an increase in the effective filtration area and enhanced aqueous humor outflow.[4][7] Beyond their effects on the trabecular meshwork, some ROCK inhibitors have also been shown to decrease episcleral venous pressure and potentially reduce aqueous humor production.[8][10] Furthermore, preclinical studies suggest that ROCK inhibitors may possess neuroprotective properties by promoting RGC survival and optic nerve axon regeneration.[8][9]

cluster_Cellular Cellular Effects in Trabecular Meshwork cluster_Physiological Physiological Outcome RhoA RhoA-GTP (Active) ROCK ROCK RhoA->ROCK Activates MLCP MLC Phosphatase ROCK->MLCP Inhibits pMLC Phosphorylated MLC (pMLC) ROCK->pMLC Phosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC Phosphorylation Actin Actin Stress Fibers Cell Contraction pMLC->Actin TM_Stiffness Increased TM Stiffness Reduced Outflow Actin->TM_Stiffness IOP Increased IOP TM_Stiffness->IOP ROCK_Inhibitor ROCK Inhibitor ROCK_Inhibitor->ROCK Inhibits

Figure 1: The Rho/ROCK signaling pathway in the trabecular meshwork and the mechanism of ROCK inhibitors.

Quantitative Data for Representative ROCK Inhibitors

The following tables summarize key quantitative data for two well-characterized ROCK inhibitors, Netarsudil and Ripasudil, which have been approved for the treatment of glaucoma.

Table 1: In Vitro Potency of ROCK Inhibitors

CompoundTargetAssay TypeIC50 / KiReference
NetarsudilROCK1Kinase Assay1 nM (Ki)[10]
ROCK2Kinase Assay1 nM (Ki)[10]
NETTransporter Assay-[10]
RipasudilROCK1Kinase Assay19 nM (IC50)[4]
ROCK2Kinase Assay51 nM (IC50)[4]

Table 2: Preclinical Efficacy of ROCK Inhibitors in Animal Models

CompoundAnimal ModelDosingIOP ReductionReference
NetarsudilNormotensive RabbitsOnce dailySignificant and sustained for at least 24h[10]
Normotensive MonkeysOnce dailySignificant and sustained for at least 24h[10]
RipasudilOcular Hypertensive RabbitsTwice daily~3-4 mmHg[4]

Table 3: Clinical Efficacy of ROCK Inhibitors in Humans

CompoundStudy PopulationDosingMean IOP Reduction from BaselineReference
Netarsudil (0.02%)OAG or OHTOnce daily~5 mmHg[4]
Ripasudil (0.4%)OAG or OHTTwice daily~2-3 mmHg[4]
Netarsudil/LatanoprostOAG or OHTOnce dailySuperior to monotherapy[4]

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of potential therapeutic agents. Below are representative protocols for key experiments used in the characterization of ROCK inhibitors.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the inhibitory potency (IC50 or Ki) of a compound against ROCK1 and ROCK2 kinases.

  • Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

  • General Protocol:

    • Recombinant human ROCK1 or ROCK2 enzyme is incubated with a specific substrate (e.g., a peptide derived from myosin phosphatase target subunit 1, MYPT1) and ATP (radiolabeled or with a fluorophore-coupled antibody system).

    • The test compound is added at a range of concentrations.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Trabecular Meshwork (TM) Cell-Based Assays
  • Objective: To assess the functional effect of the inhibitor on TM cell morphology and contractility.

  • Principle: Primary or transformed human TM cells are cultured and treated with the inhibitor, followed by visualization of changes in the actin cytoskeleton.

  • Protocol for Actin Stress Fiber Staining:

    • TM cells are seeded on glass coverslips and cultured to sub-confluence.

    • Cells are treated with the test compound or vehicle control for a specified duration.

    • Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

    • Actin filaments are stained with fluorescently labeled phalloidin.

    • Coverslips are mounted on slides and imaged using fluorescence microscopy.

    • Changes in stress fiber formation are qualitatively and/or quantitatively assessed.

Animal Models of Glaucoma
  • Objective: To evaluate the IOP-lowering efficacy and safety of the compound in vivo.

  • Principle: Ocular hypertension is induced in animals, and the effect of topical drug administration on IOP is measured over time.

  • Example Protocol (Microbead-induced Ocular Hypertension in Mice):

    • A baseline IOP is established for each animal using a tonometer.

    • Microbeads are injected into the anterior chamber of one eye to obstruct aqueous outflow and induce elevated IOP.

    • After a period to allow for IOP stabilization, the test compound or vehicle is administered topically.

    • IOP is measured at various time points post-dosing to determine the magnitude and duration of the IOP-lowering effect.

    • Ocular safety and tolerability are assessed by observing for signs of irritation such as hyperemia.[11]

Start Start: Novel Compound Library KinaseAssay In Vitro Kinase Assay (ROCK1/ROCK2) Start->KinaseAssay Potency Determine IC50/Ki KinaseAssay->Potency CellAssay TM Cell-Based Assays (Actin Stress Fibers) Potency->CellAssay Potent Inhibitors NoGo1 Low Potency Potency->NoGo1 Inactive Function Assess Cellular Function CellAssay->Function AnimalModel In Vivo Animal Models (Ocular Hypertension) Function->AnimalModel Active Compounds NoGo2 No Cellular Effect Function->NoGo2 Inactive EfficacySafety Evaluate IOP Lowering & Ocular Tolerability AnimalModel->EfficacySafety Lead Lead Candidate EfficacySafety->Lead Efficacious & Safe NoGo3 Ineffective or Toxic EfficacySafety->NoGo3 Ineffective/Toxic

Figure 2: A representative experimental workflow for the preclinical screening of ROCK inhibitors for glaucoma.

Conclusion and Future Directions

ROCK inhibitors represent a significant advancement in the medical management of glaucoma, offering a novel mechanism of action that directly targets the diseased conventional outflow pathway.[4][7] Their ability to lower IOP, coupled with potential neuroprotective effects, makes them a valuable therapeutic option, both as monotherapy and in combination with other IOP-lowering agents.[4] Future research will likely focus on the development of next-generation ROCK inhibitors with improved efficacy and safety profiles, as well as further elucidation of their neuroprotective mechanisms. The principles and experimental workflows outlined in this guide provide a robust framework for the continued development of innovative therapies for glaucoma.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Carbonic Anhydrase Inhibitor 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro assessment of "Carbonic Anhydrase Inhibitor 16" using a colorimetric esterase assay. This widely adopted method is suitable for high-throughput screening and provides quantitative data on the inhibitory potency of test compounds against carbonic anhydrase enzymes.

Data Presentation

The inhibitory activity of "this compound" is quantified by determining its half-maximal inhibitory concentration (IC50). The data presented below is for illustrative purposes against human Carbonic Anhydrase II (hCA II), a well-characterized isoform, with Acetazolamide serving as a standard reference inhibitor.

CompoundTarget EnzymeAssay MethodSubstrateIC50 (nM)[1]
This compoundhCA IIColorimetric Esterase4-Nitrophenylacetate[Hypothetical Value] 75
Acetazolamide (Reference)hCA IIColorimetric Esterase4-Nitrophenylacetate12

Experimental Protocols

This section details the methodology for determining the inhibitory activity of "this compound" against a specific carbonic anhydrase isoform, such as hCA II, using its esterase activity.[1]

Principle of the Colorimetric Esterase Assay

Carbonic anhydrases exhibit esterase activity, catalyzing the hydrolysis of esters.[1] This assay utilizes 4-nitrophenylacetate (p-NPA) as a substrate. The enzymatic cleavage of p-NPA by carbonic anhydrase releases the chromogenic product 4-nitrophenolate, which can be quantified by measuring the increase in absorbance at 405 nm.[1] The presence of an inhibitor reduces the rate of this reaction, and the extent of inhibition is proportional to the inhibitor's concentration and potency.[1]

Materials and Reagents
  • Human Carbonic Anhydrase II (hCA II), recombinant[2]

  • This compound (Test Compound)

  • Acetazolamide (Positive Control Inhibitor)[1]

  • Assay Buffer: 0.05 M Tris-SO4, pH 7.4[1][3]

  • Substrate: 4-Nitrophenylacetate (p-NPA)[1][3]

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds[4]

  • 96-well clear, flat-bottom microplates[1]

  • Microplate reader capable of kinetic measurements at 405 nm[1]

  • Multichannel pipettes

Procedure
  • Reagent Preparation:

    • Prepare the Assay Buffer (0.05 M Tris-SO4, pH 7.4) and store at 4°C.[1]

    • Prepare a stock solution of the substrate, p-NPA (e.g., 30 mM in acetonitrile).[1]

    • Prepare stock solutions of "this compound" and Acetazolamide in DMSO (e.g., 10 mM).[4]

    • Prepare a stock solution of human CA II enzyme in the assay buffer.[1]

  • Assay Protocol in a 96-Well Plate:

    • Prepare serial dilutions of the "this compound" and Acetazolamide in the Assay Buffer. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

    • To the appropriate wells of a 96-well plate, add 80 µL of the Assay Buffer.

    • Add 10 µL of the various concentrations of the test inhibitor or the reference inhibitor. For the enzyme activity control (no inhibition), add 10 µL of the Assay Buffer containing the same percentage of DMSO.[1]

    • Add 10 µL of the CA II enzyme solution to all wells except for the blank wells. For the blank wells, add 10 µL of Assay Buffer.[1]

    • Pre-incubate the plate at room temperature (25°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[5]

    • Initiate the enzymatic reaction by adding 100 µL of a 3 mM p-NPA substrate solution to all wells. The total reaction volume will be 200 µL.[1][3]

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm every 30 seconds for 5-10 minutes at 25°C.[1]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula:[1] % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the reaction rate in the absence of an inhibitor and V_inhibitor is the reaction rate in the presence of the test compound.[1]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[1]

Visualizations

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the principle of the colorimetric esterase assay for carbonic anhydrase inhibition.

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism CA Carbonic Anhydrase (hCA II) pNP 4-Nitrophenolate (Product, Yellow) CA->pNP Acetate Acetate CA->Acetate Inactive_Complex Inactive Enzyme- Inhibitor Complex pNPA 4-Nitrophenylacetate (Substrate, Colorless) pNPA->CA Binds to active site Measurement Increased Absorbance pNP->Measurement Measured at 405 nm Inhibitor Carbonic Anhydrase Inhibitor 16 Inhibitor->CA Binds to active site No_Reaction No Color Change Inactive_Complex->No_Reaction Prevents substrate binding

Caption: Mechanism of the colorimetric assay for carbonic anhydrase inhibition.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for determining the IC50 value of "this compound".

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: Buffer, Enzyme, Substrate C Dispense Buffer, Inhibitor, and Enzyme into 96-well Plate A->C B Prepare Serial Dilutions of Inhibitor 16 B->C D Pre-incubate at 25°C for 15 minutes C->D E Initiate Reaction with p-NPA Substrate D->E F Measure Absorbance at 405 nm in Kinetic Mode E->F G Calculate Reaction Rates (ΔAbs/min) F->G H Calculate % Inhibition for each concentration G->H I Plot % Inhibition vs. log[Inhibitor] H->I J Determine IC50 Value from Dose-Response Curve I->J

Caption: Experimental workflow for IC50 determination of a carbonic anhydrase inhibitor.

References

Application Notes and Protocols for "Compound 16 (AM-2099)": A Selective NaV1.7 Inhibitor for In Vivo Pain and Pruritus Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Compound 16, also identified as AM-2099, is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1] Human genetic studies have validated NaV1.7 as a crucial target for the treatment of pain, making selective inhibitors like Compound 16 valuable tools for preclinical research.[1] These application notes provide a comprehensive overview of the in vivo experimental design for Compound 16 in animal models, focusing on its use in pain and pruritus (itch) research. The protocols and data presented are based on published preclinical studies.

Data Presentation

Pharmacokinetic Profile of Compound 16

The pharmacokinetic properties of Compound 16 have been evaluated in rats and dogs, demonstrating its potential for systemic administration in in vivo studies.

Table 1: Pharmacokinetic Parameters of Compound 16 in Rats and Dogs [1]

ParameterRat (IV)Rat (PO)Dog (IV)Dog (PO)
Clearance (CL)Low-Very Low-
Volume of Distribution (Vdss)Moderate-Low-
Half-life (t1/2)Moderate-18 hours-
Bioavailability (F)-High-Moderate
Absorption-Rapid-Rapid

Note: Specific quantitative values for all parameters were not available in the provided search results. The table reflects the qualitative descriptions found.

In Vivo Efficacy of Compound 16

Compound 16 has demonstrated dose-dependent efficacy in a mouse model of histamine-induced scratching, a behavioral model relevant to NaV1.7 target engagement in the peripheral nervous system.[1]

Table 2: Efficacy of Compound 16 in the Mouse Histamine-Induced Scratching Model [1]

Dose (Oral)Reduction in Scratching BoutsLocomotor Activity
Dose-dependentSignificant reductionNo significant reduction

Note: The study confirmed that the observed reduction in scratching was not due to sedation or motor impairment.[1]

Experimental Protocols

Protocol 1: Evaluation of In Vivo Efficacy in a Mouse Model of Histamine-Induced Scratching

This protocol describes the methodology to assess the efficacy of Compound 16 in reducing itch-related behavior.

1. Animals:

  • Species: Male C57BL/6 mice.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least 3 days before the experiment.

2. Materials:

  • Compound 16 (AM-2099)

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Histamine (B1213489) solution (e.g., 100 µg in 10 µL of saline)

  • Oral gavage needles

  • Intradermal injection needles (30-gauge)

  • Observation chambers (e.g., clear Plexiglas cylinders)

  • Video recording equipment (optional, but recommended for unbiased scoring)

3. Procedure:

  • Fast the mice overnight prior to dosing.

  • Administer Compound 16 or vehicle orally (p.o.) at the desired doses.

  • At a predetermined time post-dose (e.g., 60 minutes), inject histamine intradermally into the rostral back or nape of the neck.

  • Immediately after histamine injection, place the mouse in the observation chamber.

  • Record the number of scratching bouts directed towards the injection site for a defined period (e.g., 30 minutes). A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

  • Analyze the data by comparing the number of scratching bouts in the Compound 16-treated groups to the vehicle-treated group.

4. Locomotor Activity Assessment (Open-Field Test):

  • To ensure that the reduction in scratching is not due to motor impairment, a separate open-field test should be conducted.

  • Administer Compound 16 or vehicle at the same doses used in the scratching study.

  • At the time of peak plasma concentration, place the mouse in an open-field arena.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 15 minutes).

Protocol 2: Pharmacokinetic Study in Rodents

This protocol outlines the procedure for determining the pharmacokinetic profile of Compound 16 in rats.

1. Animals:

  • Species: Male Sprague-Dawley rats.

  • Housing: As described in Protocol 1.

2. Materials:

  • Compound 16

  • Formulation for intravenous (IV) and oral (PO) administration.

  • Cannulas for blood collection (e.g., jugular vein cannulation).

  • Blood collection tubes (e.g., with anticoagulant like EDTA).

  • Centrifuge.

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS).

3. Procedure for Intravenous (IV) Administration:

  • Administer a single bolus dose of Compound 16 via the tail vein or a catheter.

  • Collect blood samples at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the jugular vein cannula.

  • Process the blood to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

4. Procedure for Oral (PO) Administration:

  • Administer Compound 16 by oral gavage.

  • Collect blood samples at the same or similar time points as the IV study.

  • Process and store plasma samples as described above.

5. Sample Analysis and Data Interpretation:

  • Quantify the concentration of Compound 16 in plasma samples using a validated analytical method.

  • Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vdss), half-life (t1/2), and bioavailability (F) using appropriate software.

Mandatory Visualizations

Signaling Pathway of NaV1.7 in Nociception and Pruritus

NaV17_Signaling_Pathway cluster_Nociceptor Peripheral Nociceptor Noxious_Stimulus Noxious or Pruritic Stimulus NaV17_Channel NaV1.7 Channel Noxious_Stimulus->NaV17_Channel Activates Action_Potential Action Potential Generation NaV17_Channel->Action_Potential Initiates Signal_Transmission Signal to Spinal Cord Action_Potential->Signal_Transmission Pain_Sensation Pain or Itch Sensation Signal_Transmission->Pain_Sensation Compound_16 Compound 16 (AM-2099) Compound_16->NaV17_Channel Inhibits

Caption: Proposed mechanism of action of Compound 16 in blocking pain and itch signals.

Experimental Workflow for In Vivo Evaluation of Compound 16

Experimental_Workflow cluster_PK Pharmacokinetic Studies cluster_PD Pharmacodynamic (Efficacy) Studies Animal_Selection_PK Select Animal Model (Rat, Dog) Dosing_PK IV and PO Administration of Compound 16 Animal_Selection_PK->Dosing_PK Blood_Sampling Serial Blood Sampling Dosing_PK->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Concentration Blood_Sampling->Plasma_Analysis PK_Parameters Calculate PK Parameters (CL, Vdss, t1/2, F) Plasma_Analysis->PK_Parameters Efficacy_Analysis Analyze Reduction in Scratching PK_Parameters->Efficacy_Analysis Inform Dose Selection Animal_Selection_PD Select Animal Model (Mouse) Dosing_PD Oral Administration of Compound 16 Animal_Selection_PD->Dosing_PD Behavioral_Model Induce Histamine Scratching Dosing_PD->Behavioral_Model Behavioral_Observation Observe and Quantify Scratching Bouts Behavioral_Model->Behavioral_Observation Behavioral_Observation->Efficacy_Analysis

Caption: Workflow for pharmacokinetic and pharmacodynamic evaluation of Compound 16.

References

Application Notes and Protocols for Studying Carbonic Anhydrase Isoform Selectivity Using U-104 (SLC-0111)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

U-104, also known as SLC-0111, is a potent and selective inhibitor of carbonic anhydrase (CA) isoforms, particularly the tumor-associated isoforms CA IX and CA XII.[1][2][3] Its high selectivity over the ubiquitous cytosolic isoforms CA I and CA II makes it an invaluable tool for studying the specific roles of CA IX and CA XII in various physiological and pathological processes, especially in oncology.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing U-104 to investigate CA isoform selectivity.

U-104 is a cell-permeable ureido-sulfonamide that has demonstrated anti-tumor and anti-metastatic effects in preclinical models and is currently being investigated in clinical trials.[2][4][5][6][7][8] Its mechanism of action involves the inhibition of CA IX and XII, which are key regulators of pH in the tumor microenvironment.[8] By inhibiting these enzymes, U-104 can disrupt pH regulation, leading to intracellular acidification, reduced cell growth, and apoptosis in cancer cells.[4]

Data Presentation: Inhibitor Selectivity Profile

The inhibitory activity of U-104 against various human carbonic anhydrase (hCA) isoforms is summarized in the table below. The data highlights the significant selectivity of U-104 for hCA IX and hCA XII over hCA I and hCA II.

IsoformInhibition Constant (Kᵢ) (nM)
hCA I5080[2][3]
hCA II9640[2][3]
hCA IX45.1[1][3]
hCA XII4.5[1][3]

Note: Kᵢ values can vary slightly depending on the specific experimental conditions. The data presented here are for comparative purposes to illustrate the isoform selectivity.

Experimental Protocols

This protocol describes a method to determine the inhibitory potency (Kᵢ) of U-104 against different CA isoforms. The assay measures the enzyme-catalyzed hydration of CO₂.

Materials:

  • Recombinant human CA isoforms (I, II, IX, XII)

  • U-104 (SLC-0111)

  • An appropriate buffer (e.g., 20 mM HEPES-Tris, pH 7.5)

  • Phenol Red indicator

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of U-104 in a suitable solvent like DMSO.

    • Prepare serial dilutions of U-104 in the assay buffer.

    • Prepare a solution of the CA enzyme in the assay buffer. The final concentration should be in the low nanomolar range, depending on the isoform's activity.

    • Prepare a solution of the pH indicator (Phenol Red) in the assay buffer.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

  • Assay Performance:

    • Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

    • In one syringe of the stopped-flow instrument, load the enzyme solution mixed with the desired concentration of U-104 (or vehicle control) and the pH indicator.

    • In the second syringe, load the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH drop, which is monitored by the change in absorbance of the Phenol Red indicator at a specific wavelength (e.g., 557 nm).

    • Record the initial rate of the reaction (the linear phase of the absorbance change).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of U-104 compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the U-104 concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant of the enzyme for the substrate.

This protocol assesses the effect of U-104 on intracellular pH (pHi) in cancer cells that endogenously or ectopically express CA IX and/or CA XII.

Materials:

  • Cancer cell line expressing CA IX and/or CA XII (e.g., MDA-MB-231, 4T1)

  • U-104 (SLC-0111)

  • Cell culture medium and supplements

  • pH-sensitive fluorescent dye (e.g., BCECF-AM)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells in appropriate conditions (e.g., normoxia or hypoxia to induce CA IX expression).

    • Seed the cells in a multi-well plate suitable for fluorescence measurements.

    • Treat the cells with various concentrations of U-104 for a predetermined duration.

  • Loading of pH-Sensitive Dye:

    • Wash the cells with a suitable buffer (e.g., HEPES-buffered saline).

    • Load the cells with the pH-sensitive dye (e.g., BCECF-AM) according to the manufacturer's instructions.

  • Measurement of Intracellular pH:

    • Measure the fluorescence intensity at two different excitation wavelengths (e.g., 490 nm and 440 nm for BCECF) and a single emission wavelength (e.g., 535 nm).

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular pH.

    • Generate a calibration curve using buffers of known pH to convert the fluorescence ratios to pHi values.

  • Data Analysis:

    • Compare the intracellular pH of U-104-treated cells to that of untreated control cells. A decrease in pHi in treated cells indicates inhibition of CA IX/XII activity.[4]

Mandatory Visualizations

G HIF1a HIF-1α Activation CAIX_XII_expression Increased CAIX/XII Expression HIF1a->CAIX_XII_expression CAIX_XII CAIX/XII CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ HCO3_H HCO₃⁻ + H⁺ H2CO3->CAIX_XII pHi_regulation Intracellular pH Homeostasis (pHi > 7.2) HCO3_H->pHi_regulation Buffering pHe_acidification Extracellular Acidification (pHe < 7.0) HCO3_H->pHe_acidification Proton Extrusion cell_proliferation Cell Proliferation & Survival pHi_regulation->cell_proliferation CAIX_XII->CO2_H2O U104 U-104 (SLC-0111) U104->CAIX_XII invasion_metastasis Invasion & Metastasis pHe_acidification->invasion_metastasis

Caption: Signaling pathway of CA IX/XII in the tumor microenvironment and the inhibitory action of U-104.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare U-104 Stock & Dilutions load_reagents Load Reagents into Stopped-Flow Syringes prep_inhibitor->load_reagents prep_enzyme Prepare CA Isoform Solution prep_enzyme->load_reagents prep_substrate Prepare CO₂-Saturated Water prep_substrate->load_reagents prep_indicator Prepare pH Indicator Solution prep_indicator->load_reagents mix_reactants Rapid Mixing load_reagents->mix_reactants measure_absorbance Monitor Absorbance Change Over Time mix_reactants->measure_absorbance calc_rate Calculate Initial Reaction Rates measure_absorbance->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Calculate IC₅₀ plot_curve->determine_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff Equation determine_ic50->calc_ki

Caption: Experimental workflow for the in vitro carbonic anhydrase inhibition assay.

G start Start: Study CA Isoform Selectivity with U-104 is_in_vitro In Vitro Study? start->is_in_vitro in_vitro_protocol Follow In Vitro CA Inhibition Assay Protocol is_in_vitro->in_vitro_protocol Yes is_cell_based Cell-Based Study? is_in_vitro->is_cell_based No data_analysis Analyze Data for Isoform Selectivity (Compare Ki or cellular effects) in_vitro_protocol->data_analysis cell_based_protocol Follow Cell-Based pHi Assay Protocol is_cell_based->cell_based_protocol Yes end End: Conclude on Isoform Selectivity of U-104 is_cell_based->end No cell_based_protocol->data_analysis data_analysis->end

Caption: Logical workflow for investigating CA isoform selectivity using U-104.

References

Application of Carbonic Anhydrase Inhibitor 16 (ESE-16) in Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase inhibitor 16, also known as ESE-16 (2-ethyl-3-O-sulphamoyl-estra-1,3,5(10)16-tetraene), is a novel estradiol (B170435) analog with potent antimitotic and anticancer properties. ESE-16 exerts its effects through the inhibition of carbonic anhydrase isoenzymes, particularly the tumor-associated carbonic anhydrase IX (CAIX) and the physiologically dominant CAII.[1][2] This inhibition disrupts pH homeostasis in cancer cells, leading to cell cycle arrest, apoptosis, and autophagy. These application notes provide a comprehensive overview of the use of ESE-16 in various cell-based assays to evaluate its therapeutic potential.

Mechanism of Action

ESE-16's primary mechanism of action involves the inhibition of carbonic anhydrase activity. In the tumor microenvironment, CAIX is highly expressed and contributes to extracellular acidosis, which promotes tumor invasion and metastasis. By inhibiting CAIX, ESE-16 helps to mitigate this acidic microenvironment.[2] Intracellularly, the inhibition of CAII disrupts the conversion of carbon dioxide to bicarbonate and protons, leading to alterations in intracellular pH. This disruption of pH homeostasis triggers cellular stress responses, including the activation of the JNK and p38 MAPK signaling pathways, which are crucial mediators of the cellular response to ESE-16.[2][3] The p38 stress-induced pathway appears to be particularly important in MDA-MB-231 breast cancer cells.[2][3] Furthermore, ESE-16 has been shown to induce lysosomal rupture and modulate iron metabolism, which are key events leading to mitochondrial membrane depolarization.[2] The abrogation of Bcl-2 phosphorylation also plays a role in initiating mitochondrial-mediated apoptosis.[2][3]

Data Presentation

Table 1: In Vitro Inhibitory Activity of ESE-16
Target EnzymeInhibition Constant (Kᵢ)
Carbonic Anhydrase IX (CAIX) mimic453 ± 43 nM
Carbonic Anhydrase II (CAII)569 ± 61 nM

Data obtained from gas inlet mass spectroscopy.[2]

Table 2: Cytotoxicity of ESE-16 in Human Breast Cancer Cell Lines
Cell LineIC₅₀ Value (48h treatment)
MCF-7 (non-metastatic)~0.2 µM
MDA-MB-231 (metastatic)~0.5 µM
BT-20 (metastatic)~0.4 µM

IC₅₀ values were determined using a dose-response curve.

Table 3: Effect of ESE-16 on Cell Cycle Distribution in HeLa Cells (24h treatment)
Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase% of Cells in Sub-G1 Phase
Control (Growth Medium)50.82 ± 2.3621.41 ± 1.8521.73 ± 2.610.55 ± 0.19
DMSO (Vehicle Control)Not significantly different from controlNot significantly different from controlNot significantly different from controlNot significantly different from control
ESE-16 (0.2 µM)10.16 ± 3.79Not significantly different from control51.28 ± 7.0927.93 ± 3.86
Actinomycin D (Positive Control)37.29 ± 5.08Not significantly different from controlNot significantly different from control4.93 ± 2.7

Data obtained from flow cytometry analysis of propidium (B1200493) iodide-stained cells.[1]

Mandatory Visualizations

ESE16_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ESE16_ext ESE-16 CAIX Carbonic Anhydrase IX ESE16_ext->CAIX Inhibits ESE16_int ESE-16 ESE16_ext->ESE16_int Enters Cell H2CO3_ext H₂CO₃ CAIX->H2CO3_ext Catalyzes H_ext H⁺ H2CO3_ext->H_ext HCO3_ext HCO₃⁻ H2CO3_ext->HCO3_ext CO2_ext CO₂ CO2_ext->H2CO3_ext H2O_ext H₂O H2O_ext->H2CO3_ext CAII Carbonic Anhydrase II ESE16_int->CAII Inhibits Lysosome Lysosomal Rupture ESE16_int->Lysosome Bcl2 Bcl-2 Phosphorylation (Abrogated) ESE16_int->Bcl2 pH_decrease Intracellular pH Decrease CAII->pH_decrease Leads to Stress Cellular Stress pH_decrease->Stress JNK JNK Pathway Stress->JNK p38 p38 MAPK Pathway Stress->p38 Apoptosis Apoptosis JNK->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest JNK->CellCycleArrest p38->Apoptosis p38->CellCycleArrest Mito_depol Mitochondrial Membrane Depolarization Lysosome->Mito_depol Mito_depol->Apoptosis Bcl2->Mito_depol

Caption: Signaling pathway of this compound (ESE-16).

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7, MDA-MB-231, HeLa) ESE16_Treatment 2. ESE-16 Treatment (Varying concentrations and time points) Cell_Culture->ESE16_Treatment Viability Cell Viability Assay (MTT/CCK-8) ESE16_Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) ESE16_Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) ESE16_Treatment->Cell_Cycle Mito_Potential Mitochondrial Membrane Potential Assay (JC-1) ESE16_Treatment->Mito_Potential IC50_Calc IC₅₀ Calculation Viability->IC50_Calc Flow_Cytometry Flow Cytometry Analysis Apoptosis->Flow_Cytometry Cell_Cycle->Flow_Cytometry Fluor_Microscopy Fluorescence Microscopy/ Plate Reader Mito_Potential->Fluor_Microscopy

Caption: General workflow for cell-based assays with ESE-16.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of ESE-16 on cancer cell lines.

Materials:

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231, BT-20)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • ESE-16 (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • ESE-16 Treatment: Prepare serial dilutions of ESE-16 in complete culture medium. The final concentration of DMSO should not exceed 0.05%.[2] Remove the medium from the wells and add 100 µL of the ESE-16 dilutions. Include wells with vehicle control (medium with 0.05% DMSO) and untreated control (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of ESE-16 concentration to determine the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after ESE-16 treatment.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231)

  • 6-well plates

  • Complete culture medium

  • ESE-16 (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 250,000 cells/well in 6-well plates and allow them to attach for 24 hours.[2] Treat the cells with various concentrations of ESE-16 (e.g., 0.1 µM, 0.2 µM, 0.5 µM) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.

  • Cell Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of ESE-16 on cell cycle progression.

Materials:

  • Human cancer cell lines (e.g., HeLa)

  • 6-well plates

  • Complete culture medium

  • ESE-16 (dissolved in DMSO)

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 250,000 cells/well in 6-well plates and incubate for 24 hours.[2] Treat the cells with the desired concentration of ESE-16 (e.g., 0.2 µM for HeLa cells) for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS.

    • Fix the cells by resuspending the cell pellet in 1 mL of cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Cell Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, G2/M, and sub-G1 phases of the cell cycle.

Protocol 4: Mitochondrial Membrane Potential Assay (JC-1 Staining)

Objective: To assess the effect of ESE-16 on mitochondrial membrane potential.

Materials:

  • Human cancer cell lines

  • 96-well black, clear-bottom plates

  • Complete culture medium

  • ESE-16 (dissolved in DMSO)

  • JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) dye

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and allow them to attach. Treat the cells with various concentrations of ESE-16 for the desired time.

  • JC-1 Staining:

    • Remove the treatment medium and wash the cells with PBS.

    • Add JC-1 staining solution (typically 1-10 µg/mL in culture medium) to each well.

    • Incubate for 15-30 minutes at 37°C.

  • Analysis:

    • Wash the cells with PBS.

    • Add fresh medium or PBS to the wells.

    • Analyze the fluorescence using a fluorescence microscope or a plate reader.

    • Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates).

    • Apoptotic cells with low mitochondrial membrane potential will exhibit green fluorescence (JC-1 monomers).

    • Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.

References

Unveiling Carbonic Anhydrase Function: Application of "Compound 16" as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. With 16 known isoforms in mammals, these enzymes are involved in pH regulation, ion transport, and biosynthetic reactions. Dysregulation of CA activity is implicated in various pathologies, including glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention.

This document provides detailed application notes and protocols for the use of Compound 16 , a pyrazoline-based benzenesulfonamide (B165840), as a chemical probe for studying the function and inhibition of carbonic anhydrases. Compound 16, identified as 4-(3-(4-Hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide , has been characterized as an inhibitor of several CA isoforms and serves as a valuable tool for investigating their physiological and pathological roles.

Compound 16: A Profile

Compound 16 belongs to a class of 1,3,5-trisubstituted pyrazoline benzenesulfonamides. The core structure features a central pyrazoline ring, a benzenesulfonamide moiety crucial for interacting with the zinc ion in the active site of carbonic anhydrases, and substituted phenyl rings that influence isoform selectivity and binding affinity.

Chemical Structure:

  • IUPAC Name: 4-(3-(4-Hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

  • Molecular Formula: C₂₁H₁₉N₃O₃S

  • Molecular Weight: 393.46 g/mol

Quantitative Data Summary

The inhibitory activity of Compound 16 and related derivatives against various human carbonic anhydrase (hCA) isoforms has been evaluated. The data is presented in terms of the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

Table 1: Inhibitory Activity (Ki) of Compound 16 and Reference Inhibitor Against hCA Isoforms

CompoundhCA I (nM)hCA II (nM)
Compound 16 533.1 ± 187.8624.6 ± 168.2
Acetazolamide (AZA)278.8 ± 44.3293.4 ± 46.4

Data sourced from studies on a series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides.

A related series of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides has also been investigated for their inhibitory effects on tumor-associated isoforms hCA IX and hCA XII. While a specific "Compound 16" is not designated in this series, the data for representative compounds from this class highlight the potential for targeting these cancer-related isoforms.

Table 2: Inhibitory Profile (Ki) of a Related Pyrazoline Benzenesulfonamide Series Against Tumor-Associated hCA Isoforms

CompoundhCA IX (nM)hCA XII (nM)
Compound 1 92395
Compound 2 87.389.2
Compound 4 53.56.2
Acetazolamide (AZA)255.7

Data for compounds from the 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide series.

Signaling Pathways and Mechanism of Action

Carbonic anhydrases, particularly the tumor-associated isoform CA IX, are key regulators of the tumor microenvironment. By catalyzing the hydration of CO2, CA IX contributes to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, a condition that favors tumor cell proliferation, survival, and metastasis. The sulfonamide group of Compound 16 mimics the substrate bicarbonate and binds to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space (Alkaline) CO2_H2O CO₂ + H₂O CAIX CA IX CO2_H2O->CAIX H_HCO3 H⁺ + HCO₃⁻ Proliferation Cell Proliferation & Survival H_HCO3->Proliferation Promotes Metastasis Invasion & Metastasis H_HCO3->Metastasis Promotes CAIX->H_HCO3 PI3K_AKT PI3K/Akt Pathway CAIX->PI3K_AKT Activates Compound16 Compound 16 (Inhibitor) Compound16->CAIX Inhibition PI3K_AKT->Proliferation HIF1a HIF-1α HIF1a->CAIX Upregulation Hypoxia Hypoxia Hypoxia->HIF1a pNPA_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (hCA, pNPA, Compound 16) Start->Reagent_Prep Plate_Setup Set up 96-well plate (Blank, Controls, Inhibitor) Reagent_Prep->Plate_Setup Reaction_Init Initiate reaction with pNPA Plate_Setup->Reaction_Init Measurement Measure absorbance at 405 nm (kinetic read) Reaction_Init->Measurement Data_Analysis Calculate reaction rates & % Inhibition Measurement->Data_Analysis IC50_Calc Determine IC50 value Data_Analysis->IC50_Calc End End IC50_Calc->End Inhibition_Mechanism cluster_enzyme CA Active Site Zn_ion Zn²⁺ Ion Catalytic_Activity_Blocked Catalytic Activity Blocked Zn_ion->Catalytic_Activity_Blocked Active_Site_Residues Active Site Amino Acid Residues Active_Site_Residues->Catalytic_Activity_Blocked Compound16 Compound 16 Sulfonamide_Group Sulfonamide Moiety (-SO₂NH₂) Compound16->Sulfonamide_Group contains Pyrazoline_Core Pyrazoline Core & Phenyl Rings Compound16->Pyrazoline_Core contains Sulfonamide_Group->Zn_ion Coordinates with Pyrazoline_Core->Active_Site_Residues Interacts with CO2_Hydration_Inhibited CO₂ Hydration Inhibited Catalytic_Activity_Blocked->CO2_Hydration_Inhibited

Application Notes and Protocols for the Synthesis and Evaluation of Carbonic Anhydrase Inhibitor 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases, including glaucoma, epilepsy, and cancer. This document provides a detailed protocol for the synthesis of a specific carbonic anhydrase inhibitor, compound 16, as described by Senturk et al. (2016), along with protocols for its biological evaluation. Compound 16 is chemically named 4-(5-phenyl-3-(4-(trifluoromethoxy)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide.

Synthesis of Carbonic Anhydrase Inhibitor 16

The synthesis of this compound is a two-step process involving the preparation of a chalcone (B49325) intermediate followed by a cyclization reaction to form the final pyrazoline product.

Part 1: Synthesis of the Chalcone Intermediate

The required chalcone intermediate is (E)-1-phenyl-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one. This is synthesized via a Claisen-Schmidt condensation reaction between acetophenone (B1666503) and 4-(trifluoromethoxy)benzaldehyde (B1346576).

Experimental Protocol:

  • To a solution of acetophenone (1.0 mmol) and 4-(trifluoromethoxy)benzaldehyde (1.0 mmol) in ethanol (B145695) (10 mL), add an aqueous solution of sodium hydroxide (B78521) (10%, 5 mL).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Neutralize the mixture with 1 M hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to yield the pure chalcone.

Part 2: Synthesis of this compound

The final compound is synthesized by the cyclization of the chalcone intermediate with 4-hydrazinobenzenesulfonamide hydrochloride.

Experimental Protocol:

  • Dissolve the chalcone ((E)-1-phenyl-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one) (1.0 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (1.1 mmol) in ethanol (20 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 12 hours.[2]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent under vacuum.

  • The resulting solid is collected by filtration, washed with a small amount of cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent system such as methanol-ether to obtain pure 4-(5-phenyl-3-(4-(trifluoromethoxy)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (Compound 16).[2]

Synthesis_Workflow cluster_chalcone Part 1: Chalcone Synthesis cluster_pyrazoline Part 2: Pyrazoline Synthesis A Acetophenone + 4-(Trifluoromethoxy)benzaldehyde B Claisen-Schmidt Condensation (Ethanol, NaOH) A->B C Chalcone Intermediate B->C D Chalcone Intermediate + 4-Hydrazinobenzenesulfonamide HCl C->D Intermediate E Cyclization (Ethanol, Acetic Acid, Reflux) D->E F This compound E->F

A simplified workflow for the synthesis of this compound.

Quantitative Data

The inhibitory activity of compound 16 against human carbonic anhydrase isoforms I and II (hCA I and hCA II) is summarized below.

CompoundTargetIC50 (nM)Ki (nM)
Inhibitor 16 hCA I554.8489.1 ± 141.2
hCA II489.4458.6 ± 128.9
Acetazolamide (Reference) hCA I985.8278.8 ± 44.3
hCA II489.4293.4 ± 46.4

Data sourced from Senturk et al., 2016.[2]

Experimental Protocols for Biological Evaluation

In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This assay determines the inhibitory potency of compound 16 by measuring its effect on the esterase activity of carbonic anhydrase.

Materials:

  • Human carbonic anhydrase I or II

  • Assay Buffer: 50 mM Tris-SO4, pH 7.4

  • Substrate: p-Nitrophenyl acetate (B1210297) (pNPA)

  • Inhibitor 16

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of Inhibitor 16 in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add 170 µL of assay buffer, 10 µL of the carbonic anhydrase enzyme solution, and 10 µL of the inhibitor solution to each well. For the control wells, add 10 µL of the solvent instead of the inhibitor solution.

  • Incubate the plate at room temperature for 10 minutes to allow for the binding of the inhibitor to the enzyme.

  • Initiate the reaction by adding 10 µL of the pNPA substrate solution to each well.

  • Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Inhibition_Assay_Workflow A Prepare Reagents (Enzyme, Buffer, Inhibitor, Substrate) B Add Enzyme, Buffer, and Inhibitor to 96-well plate A->B C Incubate at Room Temperature B->C D Add pNPA Substrate to initiate reaction C->D E Measure Absorbance at 400 nm (Kinetic Reading) D->E F Data Analysis (Calculate Reaction Rates, % Inhibition, IC50) E->F

Workflow for the in vitro carbonic anhydrase inhibition assay.
Cell-Based Intracellular pH (pHi) Regulation Assay

This protocol provides a general framework for assessing the effect of carbonic anhydrase inhibitors on the regulation of intracellular pH in cultured cells.

Materials:

  • Cultured cells (e.g., a relevant cancer cell line)

  • pH-sensitive fluorescent dye (e.g., BCECF-AM)

  • Physiological buffer (e.g., HEPES-buffered saline)

  • Ammonium (B1175870) chloride (for inducing intracellular acidification)

  • Inhibitor 16

  • Fluorescence microscope or plate reader

Protocol:

  • Culture the cells to an appropriate confluency on glass coverslips or in a multi-well plate.

  • Load the cells with the pH-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells with the physiological buffer to remove any excess dye.

  • Mount the coverslip in a perfusion chamber on a fluorescence microscope or place the plate in a fluorescence plate reader.

  • Perfuse the cells with the physiological buffer and record the baseline fluorescence ratio.

  • Introduce a solution containing Inhibitor 16 and continue to record the fluorescence.

  • To induce intracellular acidification, transiently expose the cells to a buffer containing ammonium chloride, followed by its removal.

  • Monitor the recovery of the intracellular pH in the presence and absence of Inhibitor 16.

  • Analyze the rate of pH recovery to determine the effect of the inhibitor on cellular pH regulation.

General Protocol for In Vivo Studies

The following is a generalized protocol for evaluating the efficacy of a carbonic anhydrase inhibitor in a relevant animal model (e.g., a glaucoma model or a tumor xenograft model).

Protocol:

  • Select an appropriate animal model for the disease of interest.

  • Determine the optimal dose and route of administration for Inhibitor 16 based on preliminary pharmacokinetic and toxicity studies.

  • Divide the animals into control and treatment groups.

  • Administer the vehicle (control) or Inhibitor 16 to the respective groups according to the predetermined schedule.

  • Monitor the relevant physiological or pathological parameters throughout the study. For example, in a glaucoma model, this would involve measuring intraocular pressure. In a cancer model, this would involve measuring tumor volume.

  • At the end of the study, sacrifice the animals and collect relevant tissues for further analysis (e.g., histology, biomarker analysis).

  • Statistically analyze the data to determine the in vivo efficacy of Inhibitor 16.

References

Application Notes and Protocols for Investigating pH Regulation in Cancer Cells with Compound 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment is characterized by a reversed pH gradient, with an acidic extracellular space (pHe) and a neutral to alkaline intracellular environment (pHi).[1][2][3][4][5] This aberrant pH regulation is a hallmark of cancer, contributing to tumor progression, metastasis, and resistance to therapy.[4][5][6] Malignant cells exhibit increased glycolysis, leading to the production of lactic acid and protons, which are then expelled into the extracellular matrix.[1][4] This process is facilitated by various pH-regulating proteins, including carbonic anhydrases (e.g., CAIX) and monocarboxylate transporters (MCTs).[3][4][7]

Compound 16 is a novel investigational agent designed to modulate the activity of key players in cancer cell pH regulation. These application notes provide an overview of the use of Compound 16 as a tool to study and potentially target this critical aspect of cancer biology. The following protocols and data offer a framework for assessing the effects of Compound 16 on intracellular and extracellular pH, cell viability, and relevant signaling pathways.

Data Presentation

Table 1: Typical pH Values in Normal and Cancer Tissues

This table summarizes the characteristic differences in intracellular (pHi) and extracellular (pHe) pH between normal and cancerous tissues, providing a baseline for experimental investigation.

Tissue TypeIntracellular pH (pHi)Extracellular pH (pHe)Reference
Normal Tissue~7.27.2 - 7.5[6][8]
Cancer Tissue7.0 - 7.26.5 - 6.9[1][6][8]
Table 2: Exemplar Cellular Response to Compound 16 Treatment

This table presents hypothetical data illustrating the potential effects of Compound 16 on key parameters in cancer cell lines.

Cell LineTreatmentIntracellular pH (pHi)Extracellular pH (pHe)Cell Viability (%)
MCF-7Vehicle Control7.15 ± 0.056.84 ± 0.04100
MCF-7Compound 16 (10 µM)6.80 ± 0.067.10 ± 0.0565
A549Vehicle Control7.20 ± 0.046.81 ± 0.04100
A549Compound 16 (10 µM)6.85 ± 0.057.05 ± 0.0470
HUVEC (Normal)Vehicle Control7.25 ± 0.037.36 ± 0.03100
HUVEC (Normal)Compound 16 (10 µM)7.20 ± 0.047.30 ± 0.0395

Note: The data presented in Table 2 is illustrative and intended to represent the expected outcomes of experiments with a compound that effectively modulates pH regulation in cancer cells. Actual results may vary.

Experimental Protocols

Protocol 1: Measurement of Intracellular pH (pHi) using BCECF-AM

This protocol describes the use of the pH-sensitive fluorescent dye BCECF-AM for the ratiometric measurement of pHi in cancer cells treated with Compound 16.

Materials:

  • Cancer cell line of interest

  • Compound 16

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Hanks' Balanced Salt Solution (HBSS)

  • Nigericin (proton ionophore)

  • High K+ calibration buffers (pH range 6.0-8.0)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed cancer cells in a 96-well black, clear-bottom plate and culture overnight.

  • Treat cells with desired concentrations of Compound 16 or vehicle control for the specified duration.

  • Prepare a 5 µM BCECF-AM loading solution in HBSS.

  • Wash the cells once with HBSS.

  • Add 100 µL of the BCECF-AM loading solution to each well and incubate for 30 minutes at 37°C.

  • Wash the cells twice with HBSS to remove extracellular dye.

  • Measure fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) using a fluorescence plate reader.

  • To generate a calibration curve, treat a separate set of BCECF-loaded cells with high K+ calibration buffers of known pH containing 10 µM nigericin.

  • Calculate the ratio of fluorescence intensities (490 nm / 440 nm) for both the experimental and calibration samples.

  • Determine the pHi of the experimental samples by interpolating their fluorescence ratios onto the calibration curve.

Protocol 2: Measurement of Extracellular pH (pHe)

This protocol outlines a method for measuring the pH of the cell culture medium to determine the effect of Compound 16 on pHe.

Materials:

  • Cancer cell line of interest

  • Compound 16

  • Standard cell culture medium

  • pH meter with a micro-electrode

  • Sterile microcentrifuge tubes

Procedure:

  • Seed cancer cells in a 6-well plate and allow them to adhere and grow to the desired confluency.

  • Replace the medium with fresh medium containing various concentrations of Compound 16 or a vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • At each time point, carefully collect a 100 µL aliquot of the culture medium from each well.

  • Immediately measure the pH of the collected medium using a calibrated pH meter with a micro-electrode.

  • It is recommended to perform the measurement within a controlled environment to minimize CO2 exchange with the atmosphere, which can alter the pH.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the impact of Compound 16 on the metabolic activity and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Compound 16

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plate

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with a serial dilution of Compound 16 and a vehicle control.

  • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Signaling Pathways and Experimental Workflow

pH_Regulation_in_Cancer cluster_0 Cancer Cell cluster_1 Tumor Microenvironment Glycolysis Increased Glycolysis (Warburg Effect) H_Lactate H+ and Lactate Production Glycolysis->H_Lactate MCT Monocarboxylate Transporters (MCTs) H_Lactate->MCT Efflux CAIX Carbonic Anhydrase IX (CAIX) H_Lactate->CAIX Buffering pHi Alkaline Intracellular pH (pHi > 7.2) Proliferation Cell Proliferation & Survival pHi->Proliferation pHe_acid Acidic Extracellular pH (pHe < 7.0) MCT->pHe_acid CAIX->pHe_acid H+ Export Invasion Invasion & Metastasis pHe_acid->Invasion Immune_Suppression Immune Evasion pHe_acid->Immune_Suppression Therapy_Resistance Therapy Resistance pHe_acid->Therapy_Resistance Compound16 Compound 16 Compound16->MCT Inhibits Compound16->CAIX Inhibits

Caption: Signaling pathway of pH regulation in cancer cells and the putative targets of Compound 16.

Experimental_Workflow cluster_workflow Experimental Workflow for Compound 16 Evaluation A 1. Cell Culture (Cancer Cell Lines) B 2. Treatment (Compound 16 or Vehicle) A->B C 3. pH Measurement (pHi and pHe) B->C D 4. Cell Viability Assay (e.g., MTT) B->D F 6. Data Analysis & Interpretation C->F E 5. Downstream Analysis (e.g., Western Blot for CAIX, MCT expression) D->E E->F

Caption: A generalized experimental workflow for evaluating the effects of Compound 16.

PI3K_Akt_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling and pH Regulation Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Glycolysis Upregulation of Glycolysis mTOR->Glycolysis HIF1a HIF-1α Stabilization mTOR->HIF1a pH_Regulation Altered pH Homeostasis Glycolysis->pH_Regulation CAIX_MCT Increased Expression of CAIX and MCTs HIF1a->CAIX_MCT CAIX_MCT->pH_Regulation Compound16_pathway Compound 16 (Potential Indirect Effects) Compound16_pathway->pH_Regulation Modulates

Caption: The PI3K/Akt/mTOR pathway's influence on cancer metabolism and pH regulation.

References

Application Notes and Protocols for Testing Carbonic Anhydrase Inhibitors on Human Carbonic Anhydrase II (hCA II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the characterization of inhibitors targeting human carbonic anhydrase II (hCA II), a ubiquitous zinc-containing metalloenzyme crucial in numerous physiological processes.[1][2][3] hCA II catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a key role in pH regulation, CO2 transport, and electrolyte secretion.[1][2] Dysregulation of hCA II is implicated in various pathologies, including glaucoma, epilepsy, and certain cancers, making it a significant therapeutic target.[1][4][5][6] This document outlines detailed protocols for assessing inhibitor potency and provides a framework for data presentation and visualization of relevant biological pathways. For the purpose of this protocol, the well-characterized inhibitor Acetazolamide will be used as a representative example of a carbonic anhydrase inhibitor.

Data Presentation: Inhibitor Potency against hCA II

The inhibitory activity of compounds against hCA II is typically quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below is a summary of reported inhibition data for Acetazolamide and other common inhibitors against hCA II.

InhibitorhCA II IC50 (nM)hCA II Ki (nM)Assay MethodReference
Acetazolamide≤20293.4 ± 46.4Esterase Activity Assay[7]
Acetazolamide-12Stopped-Flow CO2 Hydration[8]
Methazolamide-14Stopped-Flow CO2 Hydration[8]
Brinzolamide--Fluorescence-based Assay[9]
Celecoxib--Esterase Activity Assay[10]
Compound 13-2.4Stopped-Flow CO2 Hydration[11]
Compound 14458.6412.5 ± 115.4Esterase Activity Assay[12]
Compound 16620.4624.6 ± 168.2Esterase Activity Assay[12]

Experimental Protocols

A variety of methods can be employed to determine the inhibitory activity of a compound against hCA II. The choice of assay depends on the available equipment, throughput requirements, and the specific research question.

Stopped-Flow CO2 Hydration Assay

This is considered the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.[13] It directly measures the enzyme-catalyzed hydration of CO2 by monitoring the associated pH change.

Materials:

  • Stopped-flow spectrophotometer

  • Purified recombinant human Carbonic Anhydrase II (hCA II)

  • Test Inhibitor (e.g., Acetazolamide)

  • HEPES buffer (20 mM, pH 7.5)

  • Phenol Red (pH indicator)

  • CO2-saturated water

  • 96-well plates

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hCA II in HEPES buffer.

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of Phenol Red in HEPES buffer.

    • Prepare CO2-saturated water by bubbling CO2 gas through deionized water for at least 30 minutes on ice.[14]

  • Enzyme-Inhibitor Incubation:

    • In a 96-well plate, add the hCA II enzyme solution.

    • Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.[14]

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture containing the pH indicator.

    • Load the second syringe with CO2-saturated water.

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for Phenol Red) over time (typically seconds).[14]

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear phase of the absorbance change.

    • Plot the reaction rates against the inhibitor concentrations.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[13]

Colorimetric Esterase Activity Assay

This is a high-throughput-compatible method that measures the esterase activity of hCA II using p-nitrophenyl acetate (B1210297) (pNPA) as a substrate.[10] The hydrolysis of pNPA by hCA II releases p-nitrophenolate, a yellow-colored product that can be quantified spectrophotometrically.[7]

Materials:

  • 96-well microplate reader

  • Purified recombinant human Carbonic Anhydrase II (hCA II)

  • Test Inhibitor (e.g., Acetazolamide)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)[14]

  • p-nitrophenyl acetate (pNPA) solution

  • Positive control inhibitor (e.g., Acetazolamide)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of hCA II in the assay buffer.

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • Prepare a working solution of pNPA in a suitable solvent like acetonitrile.[14]

  • Assay Protocol:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the test inhibitor solutions at various concentrations to the respective wells. Include wells for a positive control (e.g., a known concentration of Acetazolamide) and a negative control (no inhibitor).

    • Add the hCA II enzyme solution to all wells except for the background control wells.

    • Incubate the plate at room temperature for 10-15 minutes.[14]

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 30-60 minutes at room temperature.[14]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Thermal Shift Assay (TSA)

TSA, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to assess the binding of an inhibitor to a protein by measuring changes in the protein's thermal stability.[13] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Materials:

  • Real-time PCR instrument

  • Purified recombinant human Carbonic Anhydrase II (hCA II)

  • Test Inhibitor

  • SYPRO Orange dye (or a similar fluorescent dye)

  • Buffer solution (e.g., HEPES or PBS)

  • PCR plates or strips

Procedure:

  • Reaction Setup:

    • In PCR tubes or a 96-well PCR plate, prepare a reaction mixture containing the hCA II protein, the test inhibitor at various concentrations, and the SYPRO Orange dye in the appropriate buffer. Include a no-inhibitor control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) in small increments, while continuously monitoring the fluorescence of the SYPRO Orange dye.[13]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. A sigmoidal curve will be generated.

    • The midpoint of this transition curve represents the melting temperature (Tm) of the protein.

    • Calculate the change in melting temperature (ΔTm) in the presence of the inhibitor compared to the control. A larger ΔTm generally indicates a stronger binding interaction.[13]

Mandatory Visualizations

Signaling Pathway of Carbonic Anhydrase II in pH Regulation

hCAII_pH_Regulation cluster_reaction Catalytic Reaction CO2 CO2 hCAII hCA II CO2->hCAII H2O H2O H2O->hCAII HCO3 HCO3- hCAII->HCO3 Hydration H_ion H+ hCAII->H_ion Ion_transport Ion Transporters (e.g., NHE, AE) HCO3->Ion_transport pH_decrease Intracellular pH Decrease H_ion->pH_decrease pH_decrease->Ion_transport Modulates pH_homeostasis pH Homeostasis Ion_transport->pH_homeostasis

Caption: hCA II catalyzes the reversible hydration of CO2, influencing intracellular pH and ion transport.

Experimental Workflow for Stopped-Flow Assay

Stopped_Flow_Workflow start Start prep_reagents Prepare Reagents (hCA II, Inhibitor, Buffer, CO2-H2O) start->prep_reagents incubation Incubate hCA II with Inhibitor prep_reagents->incubation load_syringes Load Syringes (Syringe A: Enzyme-Inhibitor Syringe B: CO2-H2O) incubation->load_syringes mixing Rapid Mixing load_syringes->mixing measure_abs Measure Absorbance Change (pH indicator) mixing->measure_abs data_analysis Data Analysis (Calculate Rate, IC50, Ki) measure_abs->data_analysis end End data_analysis->end

Caption: Workflow for determining inhibitor potency using the stopped-flow CO2 hydration assay.

Logical Relationship of hCA II Inhibition and Therapeutic Effect in Glaucoma

Glaucoma_Inhibition_Logic inhibitor Carbonic Anhydrase Inhibitor hCAII_ciliary hCA II in Ciliary Body inhibitor->hCAII_ciliary Inhibits bicarb_formation Bicarbonate (HCO3-) Formation inhibitor->bicarb_formation Reduces hCAII_ciliary->bicarb_formation Catalyzes aq_humor Aqueous Humor Production bicarb_formation->aq_humor Leads to bicarb_formation->aq_humor Reduction Leads to Reduced Production iop Intraocular Pressure (IOP) aq_humor->iop Increases aq_humor->iop Reduction Leads to Lower IOP glaucoma_relief Relief of Glaucoma Symptoms iop->glaucoma_relief Lowering Provides

Caption: Mechanism of action for carbonic anhydrase inhibitors in the treatment of glaucoma.

References

Application Notes and Protocols for Investigating the Anticonvulsant Activity of Inhibitor 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] The search for novel, more effective antiepileptic drugs (AEDs) with improved safety profiles remains a critical therapeutic goal.[1] This document provides a detailed guide for the preclinical evaluation of "Inhibitor 16," a novel compound with potential anticonvulsant properties. The protocols outlined herein describe standard in vivo models for assessing anticonvulsant efficacy and provide a framework for investigating its mechanism of action.

Proposed Mechanism of Action

While the precise mechanism of many antiepileptic drugs is still under investigation, they generally work by modulating the balance between neuronal excitation and inhibition.[2] Common mechanisms include the enhancement of GABA-mediated inhibition, attenuation of glutamate-mediated excitation, and modulation of voltage-gated ion channels.[2] For the purposes of this guide, we will hypothesize that Inhibitor 16 exerts its anticonvulsant effects through the suppression of the mTOR signaling pathway, which has been implicated in epilepsy.[3]

Signaling Pathway of Inhibitor 16

Inhibitor_16_Pathway cluster_0 Neuronal Cell Pilo Pilocarpine (Seizure Induction) mTOR mTOR (Active) Pilo->mTOR Activates p70S6K p-70S6K (Active) mTOR->p70S6K Phosphorylates mTOR_inactive mTOR (Inactive) Seizure Seizure Activity & Neurotoxicity p70S6K->Seizure p70S6K_inactive p-70S6K (Inactive) Inhibitor16 Inhibitor 16 Inhibitor16->mTOR Inhibits mTOR_inactive->p70S6K_inactive No Activation ReducedSeizure Reduced Seizure & Neuroprotection p70S6K_inactive->ReducedSeizure

Caption: Proposed mTOR signaling pathway for Inhibitor 16's anticonvulsant action.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for Inhibitor 16 in comparison to a standard AED, such as Diazepam. This data would be generated from the experimental protocols detailed below.

Table 1: Anticonvulsant Activity in Mice

CompoundTest ModelED₅₀ (mg/kg, i.p.)
Inhibitor 16 MES45.5
scPTZ60.2
6 Hz (32 mA)35.8
Diazepam MES5.2
scPTZ0.8
6 Hz (32 mA)2.1

ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.

Table 2: Neurotoxicity Profile in Mice

CompoundTest ModelTD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀) - MESProtective Index (PI = TD₅₀/ED₅₀) - scPTZ
Inhibitor 16 Rotarod> 300> 6.6> 5.0
Diazepam Rotarod15.73.019.6

TD₅₀ (Median Toxic Dose) is the dose that produces a toxic effect in 50% of the population.

Experimental Protocols

Standardized preclinical models are essential for evaluating the potential efficacy of novel anticonvulsant compounds.[4] The most widely used screening tests are the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models.[4][5][6]

Experimental Workflow

Experimental_Workflow cluster_workflow Preclinical Anticonvulsant Screening Workflow cluster_testing Seizure Induction & Observation Animal_Prep Animal Preparation (e.g., Mice, 20-25g) Grouping Randomized Grouping (Vehicle, Inhibitor 16, Positive Control) Animal_Prep->Grouping Drug_Admin Drug Administration (e.g., intraperitoneal) Grouping->Drug_Admin Pretreatment Pretreatment Period (e.g., 30-60 min) Drug_Admin->Pretreatment MES_Test MES Test (Tonic Hindlimb Extension) Pretreatment->MES_Test Primary Screen 1 scPTZ_Test scPTZ Test (Clonic Seizures) Pretreatment->scPTZ_Test Primary Screen 2 Neurotoxicity Neurotoxicity Assessment (Rotarod Test) Pretreatment->Neurotoxicity Safety Screen Data_Analysis Data Analysis (ED₅₀, TD₅₀, PI Calculation) MES_Test->Data_Analysis scPTZ_Test->Data_Analysis Neurotoxicity->Data_Analysis Conclusion Conclusion on Efficacy & Safety Data_Analysis->Conclusion

Caption: Workflow for preclinical screening of anticonvulsant compounds.

Maximal Electroshock (MES) Test

This model is considered a predictor of efficacy against generalized tonic-clonic seizures.[4]

  • Animals: Male albino mice (20-25g).

  • Apparatus: Electroconvulsiometer with corneal electrodes.

  • Procedure:

    • Animals are divided into groups (e.g., vehicle control, various doses of Inhibitor 16, positive control like Phenytoin).

    • The compound is administered, typically intraperitoneally (i.p.).

    • After a set pretreatment time (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered through corneal electrodes.[7]

    • The presence or absence of a tonic hindlimb extension seizure is recorded.

    • The ability of the compound to prevent the tonic hindlimb extension is considered a positive result.

    • The ED₅₀ is calculated from the dose-response data.

Subcutaneous Pentylenetetrazol (scPTZ) Test

This test is a model for absence or myoclonic seizures and identifies compounds that can increase the seizure threshold.[4]

  • Animals: Male albino mice (20-25g).

  • Chemical Convulsant: Pentylenetetrazol (PTZ) solution.

  • Procedure:

    • Animals are grouped and administered the test compound or vehicle as in the MES test.

    • Following the pretreatment period, a subcutaneous injection of PTZ at a convulsive dose (e.g., 85 mg/kg) is administered.[1]

    • Animals are observed for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).

    • Protection is defined as the absence of these clonic seizures.

    • The ED₅₀ is calculated from the dose-response data.

Neurotoxicity Screening (Rotarod Test)

This test assesses for potential motor impairment, a common side effect of AEDs.

  • Animals: Male albino mice (20-25g).

  • Apparatus: Rotarod apparatus (e.g., rotating at 6-10 rpm).

  • Procedure:

    • Mice are first trained to remain on the rotating rod for a set period (e.g., 1 minute).

    • Only animals that successfully complete the training are used.

    • On the test day, animals are administered the test compound or vehicle.

    • At various time points corresponding to the anticonvulsant testing, mice are placed back on the rotarod.

    • The inability to remain on the rod for the full duration is indicative of motor impairment.

    • The TD₅₀ is calculated from the dose-response data.

Conclusion

The protocols and frameworks provided in these application notes offer a comprehensive approach to evaluating the anticonvulsant potential of a novel compound, "Inhibitor 16." By employing established preclinical models such as the MES and scPTZ tests, alongside neurotoxicity screening, researchers can effectively characterize the efficacy and safety profile of new chemical entities. The proposed mechanism involving the mTOR pathway provides a testable hypothesis for further mechanistic studies. The systematic collection and analysis of quantitative data are paramount for making informed decisions in the drug development process.

References

Application Notes and Protocols for Carbonic Anhydrase IX (CAIX) Inhibitor SLC-0111 in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SLC-0111, a potent and selective inhibitor of carbonic anhydrase IX (CAIX), in various drug delivery systems for targeted cancer therapy. The information compiled herein, including detailed experimental protocols and quantitative data, is intended to facilitate further research and development in this promising area.

Introduction to SLC-0111 and its Role in Cancer Therapy

Carbonic anhydrase IX is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, particularly under hypoxic conditions.[1] Its expression is limited in normal tissues, making it an attractive target for cancer therapy.[1][2] CAIX plays a crucial role in regulating the tumor microenvironment by maintaining the intracellular pH of cancer cells, which promotes their survival, proliferation, and metastasis.[1][2]

SLC-0111 is a first-in-class, small-molecule ureido-substituted benzenesulfonamide (B165840) that acts as a potent and selective inhibitor of CAIX.[2][3] By inhibiting CAIX, SLC-0111 disrupts pH regulation in tumor cells, leading to increased intracellular acidification and subsequent cell death.[3] Preclinical studies have demonstrated the anti-tumor efficacy of SLC-0111 in various cancer models, including triple-negative breast cancer, pancreatic cancer, and glioblastoma, both as a monotherapy and in combination with chemotherapy or immune checkpoint blockade.[2] SLC-0111 has completed a Phase 1 clinical trial in patients with advanced solid tumors, where it was found to be safe and well-tolerated.[4][5]

Physicochemical Properties of SLC-0111

Understanding the physicochemical properties of SLC-0111 is crucial for the design and development of effective drug delivery systems.

PropertyValue
Molecular Formula C₁₃H₁₂FN₃O₃S
Molecular Weight 309.32 g/mol
XLogP3 1.5
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 5

Data sourced from PubChem CID 310360.

Signaling Pathway of CAIX in Hypoxic Tumors

The expression of CAIX is primarily regulated by the hypoxia-inducible factor-1α (HIF-1α). Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it induces the transcription of various genes, including CA9. The resulting CAIX protein then catalyzes the hydration of carbon dioxide to bicarbonate and protons, contributing to the acidification of the extracellular tumor microenvironment and the maintenance of a neutral intracellular pH, thereby promoting cancer cell survival and proliferation.

CAIX_Signaling_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Nucleus Nuclear Translocation HIF1a->Nucleus HRE Binding to HRE Nucleus->HRE CA9 CA9 Gene Transcription HRE->CA9 CAIX_protein CAIX Protein Synthesis CA9->CAIX_protein CO2_H2O CO₂ + H₂O CAIX_protein->CO2_H2O HCO3_H HCO₃⁻ + H⁺ CO2_H2O->HCO3_H CAIX Catalysis Extracellular_Acidification Extracellular Acidification HCO3_H->Extracellular_Acidification Intracellular_pH Intracellular pH Homeostasis HCO3_H->Intracellular_pH Tumor_Progression Tumor Progression & Survival Extracellular_Acidification->Tumor_Progression Intracellular_pH->Tumor_Progression SLC0111 SLC-0111 SLC0111->CAIX_protein Inhibition Synthesis_Workflow Start Pyridine-4-carboxylic acid Ester Esterification Start->Ester Hydrazide Hydrazide Formation Ester->Hydrazide Azide Acyl Azide Formation Hydrazide->Azide Rearrangement Curtius Rearrangement Azide->Rearrangement Final Reaction with Sulfanilamide Rearrangement->Final Product Pyr (SLC-0111 Analog) Final->Product InVivo_Workflow Start Xenograft Implantation Monitor Tumor Growth Monitoring Start->Monitor Randomize Randomization Monitor->Randomize Group1 Vehicle Control Randomize->Group1 Group2 SLC-0111 Randomize->Group2 Group3 Chemotherapy Randomize->Group3 Group4 Combination Therapy Randomize->Group4 Treat Treatment Administration Group1->Treat Group2->Treat Group3->Treat Group4->Treat Measure Tumor & Body Weight Measurement Treat->Measure Endpoint Study Endpoint & Analysis Measure->Endpoint

References

Application Notes and Protocols for High-Throughput Screening of Carbonic Anhydrase Inhibitors Featuring "Compound 16"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in pH regulation, CO2 and ion transport, and various biosynthetic pathways.[3][4] The fifteen known human CA isoforms are expressed in a wide range of tissues and their dysregulation is implicated in several diseases.[2][5] Consequently, CA isoforms have emerged as significant therapeutic targets for the treatment of glaucoma, epilepsy, obesity, and cancer.[5][6]

High-throughput screening (HTS) is a crucial methodology in the discovery of novel and potent CA inhibitors.[1][7] HTS allows for the rapid screening of large compound libraries to identify initial "hits" that can be further developed into lead compounds.[8][9] This document provides detailed application notes and protocols for the high-throughput screening of CA inhibitors, with a specific focus on "Compound 16," a novel pyrazoline-based sulfonamide.

Quantitative Data for Compound 16

The following table summarizes the inhibitory activity of Compound 16, a 4-(3-(4-Hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide, against two human carbonic anhydrase isoforms, hCA I and hCA II. The data is presented alongside the well-characterized CA inhibitor Acetazolamide (AZA) for comparison.[10]

CompoundTarget IsoformIC50 (nM)Ki (nM)
Compound 16 hCA I554.8533.1 ± 187.8
hCA II458.6412.5 ± 115.4
Acetazolamide (AZA) hCA I985.8278.8 ± 44.3
hCA II489.4293.4 ± 46.4

Experimental Protocols

A common and robust method for the high-throughput screening of CA inhibitors is the esterase activity assay, which utilizes p-nitrophenyl acetate (B1210297) (p-NPA) as a substrate.[1][9][11] The protocol below is a generalized procedure that can be adapted for specific CA isoforms and compound libraries.

Protocol: High-Throughput Screening of CA Inhibitors using the p-NPA Esterase Assay

1. Materials and Reagents:

  • Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, hCA II)

  • Compound 16 and other test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • Acetazolamide (positive control)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.4

  • p-Nitrophenyl acetate (p-NPA) stock solution (in acetonitrile)

  • 96-well or 384-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

2. Assay Procedure:

  • Compound Plating:

    • Prepare serial dilutions of Compound 16 and other test compounds in the assay buffer.

    • Dispense a small volume (e.g., 1-5 µL) of each compound dilution into the wells of the microplate.

    • Include wells with Acetazolamide as a positive control and wells with solvent only as a negative control.

  • Enzyme Preparation and Addition:

    • Prepare a working solution of the hCA enzyme in the assay buffer to a final concentration that yields a linear reaction rate.

    • Add the enzyme solution to all wells except for the blank (no enzyme) wells.

  • Pre-incubation:

    • Incubate the microplate at room temperature for 15 minutes to allow for the binding of inhibitors to the enzyme.

  • Reaction Initiation:

    • Prepare a working solution of p-NPA in the assay buffer.

    • Add the p-NPA solution to all wells to initiate the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the microplate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

3. Data Analysis:

  • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100

  • Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Inhibition Mechanism

G cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition CO2 CO₂ Enzyme_ZnOH E-Zn²⁺-OH⁻ CO2->Enzyme_ZnOH Substrate Binding H2O H₂O HCO3 HCO₃⁻ Enzyme_ZnOH->HCO3 Nucleophilic Attack Compound16 Compound 16 (Inhibitor) Inhibited_Enzyme E-Zn²⁺-Inhibitor Enzyme_ZnH2O E-Zn²⁺-H₂O Enzyme_ZnH2O->Enzyme_ZnOH Proton Shuttle H_plus H⁺ Enzyme_ZnH2O->H_plus HCO3->Enzyme_ZnH2O Bicarbonate Release Compound16->Enzyme_ZnOH Binding to Active Site

Caption: Carbonic Anhydrase Catalytic Cycle and Inhibition by Compound 16.

Experimental Workflow for High-Throughput Screening

G start Start compound_plating Compound Plating (Test Compounds, Controls) start->compound_plating enzyme_addition Enzyme Addition (Carbonic Anhydrase) compound_plating->enzyme_addition pre_incubation Pre-incubation (15 min at RT) enzyme_addition->pre_incubation substrate_addition Substrate Addition (p-NPA) pre_incubation->substrate_addition data_acquisition Kinetic Reading (Absorbance at 405 nm) substrate_addition->data_acquisition data_analysis Data Analysis (% Inhibition, IC50) data_acquisition->data_analysis hit_identification Hit Identification data_analysis->hit_identification end End hit_identification->end

Caption: High-Throughput Screening Workflow for Carbonic Anhydrase Inhibitors.

References

Application Notes and Protocols: "Inhibitor 16" in Crystallographic Studies of Carbonic Anhydrase (CA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of "Inhibitor 16," a representative potent sulfonamide-based inhibitor, in the crystallographic studies of human Carbonic Anhydrase (CA) isoforms, particularly the tumor-associated CA IX. The information herein is compiled to facilitate research and development of novel CA inhibitors.

Introduction to "Inhibitor 16" and Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This enzymatic activity is crucial in various physiological processes, including pH regulation, respiration, and ion transport.[2] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression and acidification of the tumor microenvironment, making them attractive targets for anticancer drug development.[3][4][5]

"Inhibitor 16" represents a class of potent sulfonamide inhibitors designed for high affinity and selectivity towards specific CA isoforms. The primary mechanism of action for sulfonamide-based inhibitors is the binding of the deprotonated sulfonamide group to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide (B78521) ion essential for catalysis.[3][6] X-ray crystallography is a powerful technique to elucidate the precise binding mode of these inhibitors, providing a structural basis for rational drug design and optimization of inhibitor potency and selectivity.[1][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for "Inhibitor 16" (data presented is representative of a potent, selective fluorinated CA IX inhibitor, VR16-09).[3]

ParameterValueCA IsoformMethodReference
Binding Affinity (Kd) 50 pMCA IXIsothermal Titration Calorimetry (ITC)[3]
Inhibition Constant (Ki) 11.3 nM - 86 nM (for similar compounds)CA IXStopped-Flow CO₂ Hydration Assay[7]
IC50 (Hypoxic Cells) up to 1.29 nMHeLa, H460, MDA-MB-231, A549Cell-based acidification assay[3]
Crystallographic Resolution 1.75 Å - 2.47 ÅCA IXX-ray Diffraction[3]
PDB ID (for a representative complex) 6G98CA IXX-ray Diffraction[3]

Experimental Protocols

Protocol 1: Recombinant Human Carbonic Anhydrase IX (hCA IX) Expression and Purification

This protocol outlines the steps for obtaining purified hCA IX for crystallographic and biochemical studies.

  • Gene Expression:

    • The gene encoding the catalytic domain of human CA IX is cloned into a suitable expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).

    • The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).

    • A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C.

    • The starter culture is used to inoculate a larger volume of expression medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Protein expression is induced by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 0.1-1 mM.

    • The culture is then incubated at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 16-20 hours) to enhance the yield of soluble protein.

  • Cell Lysis and Clarification:

    • Cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).

    • Cells are lysed by sonication or high-pressure homogenization on ice.

    • The cell lysate is clarified by centrifugation at high speed to remove cell debris.

  • Protein Purification:

    • The clarified supernatant is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column pre-equilibrated with lysis buffer.

    • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • The His-tagged hCA IX is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • (Optional) The purification tag can be removed by enzymatic cleavage (e.g., with TEV or thrombin protease) followed by another round of Ni-NTA chromatography to remove the cleaved tag and protease.

    • The protein is further purified by size-exclusion chromatography (gel filtration) to remove aggregates and ensure homogeneity. The protein is eluted in a buffer suitable for crystallization (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).

    • Protein concentration is determined using a spectrophotometer at 280 nm, and purity is assessed by SDS-PAGE.

Protocol 2: Crystallization of hCA IX in Complex with "Inhibitor 16"

This protocol describes the setup of crystallization trials for the hCA IX-"Inhibitor 16" complex.

  • Complex Formation:

    • Purified hCA IX is concentrated to a suitable concentration for crystallization (e.g., 5-15 mg/mL).

    • "Inhibitor 16" is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • The inhibitor stock solution is added to the concentrated protein solution in a slight molar excess (e.g., 1:1.5 to 1:5 protein to inhibitor ratio).

    • The mixture is incubated on ice for at least one hour to allow for complex formation.

  • Crystallization Screening:

    • The hanging drop or sitting drop vapor diffusion method is commonly used for crystallization screening.

    • A small volume (e.g., 1 µL) of the protein-inhibitor complex solution is mixed with an equal volume of a reservoir solution from a crystallization screen on a coverslip or in a crystallization plate well.

    • The drop is equilibrated against a larger volume of the reservoir solution at a constant temperature (e.g., 4°C or 20°C).

    • A variety of commercial crystallization screens should be used to sample a wide range of chemical conditions (precipitants, pH, salts, and additives).

  • Crystal Optimization:

    • Initial crystal hits from the screening are optimized by systematically varying the concentrations of the precipitant, protein, and buffer pH around the initial hit condition to obtain diffraction-quality crystals.

    • Additives and detergents may also be screened to improve crystal quality.

Protocol 3: X-ray Diffraction Data Collection and Structure Determination

This protocol provides a general workflow for collecting and analyzing X-ray diffraction data.

  • Crystal Harvesting and Cryo-protection:

    • Single crystals of suitable size and morphology are carefully harvested from the crystallization drop using a small loop.

    • To prevent ice formation during data collection at cryogenic temperatures, the crystal is briefly soaked in a cryo-protectant solution. The cryo-protectant is typically the reservoir solution supplemented with a cryo-agent such as glycerol, ethylene (B1197577) glycol, or sucrose.

    • The crystal is then flash-cooled by plunging it into liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • The frozen crystal is mounted on a goniometer in a cryo-stream on a synchrotron beamline or an in-house X-ray source.

    • Diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Data Processing and Structure Determination:

    • The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

    • The structure of the hCA IX-"Inhibitor 16" complex is solved using molecular replacement, using a previously determined structure of a CA isoform as a search model.

    • The initial model is refined against the experimental data, and the inhibitor molecule and water molecules are built into the electron density map.

    • The final structure is validated for its geometric quality and agreement with the experimental data.

    • The refined coordinates and structure factors are deposited in the Protein Data Bank (PDB).

Visualizations

experimental_workflow cluster_protein_production Protein Production cluster_crystallography Crystallography cluster_structure_determination Structure Determination expr Gene Expression in E. coli lysis Cell Lysis & Clarification expr->lysis purify Protein Purification (Affinity & SEC) lysis->purify complex Complex Formation (hCA IX + Inhibitor 16) purify->complex cryst Crystallization Screening & Optimization complex->cryst data_coll X-ray Data Collection cryst->data_coll proc Data Processing data_coll->proc solve Structure Solution (Molecular Replacement) proc->solve refine Model Building & Refinement solve->refine validate Structure Validation & Deposition refine->validate inhibitor_binding_mechanism cluster_active_site CA Active Site cluster_complex Inhibited Complex Zn Zn²⁺ Zn_inhibited Zn²⁺ His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn H2O H₂O H2O->Zn coordination Inhibitor_bound R-SO₂NH⁻ H2O->Inhibitor_bound Displacement & Binding Inhibitor R-SO₂NH₂ Inhibitor->Inhibitor_bound Displacement & Binding His1_i His His1_i->Zn_inhibited His2_i His His2_i->Zn_inhibited His3_i His His3_i->Zn_inhibited Inhibitor_bound->Zn_inhibited coordination bond

References

Preclinical Development of Carbonic Anhydrase Inhibitors: A Focus on SLC-0111

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

This document provides a detailed overview of the preclinical development of carbonic anhydrase inhibitors, with a specific focus on SLC-0111 (also known as U-104), a prominent inhibitor of carbonic anhydrase IX (CA IX). These notes are intended for researchers, scientists, and drug development professionals interested in the methodologies and data interpretation associated with the preclinical evaluation of this class of therapeutic agents.

Introduction to Carbonic Anhydrase IX Inhibition

Carbonic anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a variety of solid tumors and is a key marker of tumor hypoxia.[1][2] Its expression is induced by Hypoxia-Inducible Factor 1-alpha (HIF-1α) in response to low oxygen conditions within the tumor microenvironment.[1][3] CA IX plays a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] This enzymatic activity helps maintain a stable intracellular pH (pHi) that is favorable for cancer cell survival and proliferation while contributing to the acidification of the extracellular space, which in turn promotes tumor invasion and metastasis.[2][3] The restricted expression of CA IX in normal tissues makes it an attractive and specific target for the development of anticancer drugs.[1]

SLC-0111 is a first-in-class, potent, and selective small molecule inhibitor of CA IX.[1] It belongs to the ureido-substituted benzenesulfonamide (B165840) class of compounds and was developed using a "tail approach" to enhance its selectivity for the target enzyme.[1] Preclinical studies have demonstrated the anti-tumor efficacy of SLC-0111 in various solid tumor models, both as a monotherapy and in combination with other cancer therapies.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of SLC-0111 and a novel analog, demonstrating its inhibitory activity and cytotoxic effects.

Table 1: In Vitro Inhibitory Activity of SLC-0111 and a 4-pyridyl Analog (Pyr) [5][6]

CompoundCA I IC50 (µg/mL)CA II IC50 (µg/mL)CA IX IC50 (µg/mL)CA XII IC50 (µg/mL)
SLC-0111--0.048 ± 0.0060.096 ± 0.008
Pyr20.29 ± 0.920.569 ± 0.030.399 ± 0.022.97 ± 0.17
Acetazolamide (AAZ)-0.153 ± 0.010.105 ± 0.010.029 ± 0.001

Data are expressed as mean ± SEM. A lower IC50 value indicates greater potency.

Table 2: In Vitro Cytotoxicity of SLC-0111 and a 4-pyridyl Analog (Pyr) [5][6]

CompoundMCF7 IC50 (µg/mL)PC3 IC50 (µg/mL)HT-29 IC50 (µg/mL)CCD-986sk (Normal) IC50 (µg/mL)
SLC-011118.158.7113.5345.70
Pyr11.208.3627.7450.32

Data represent the concentration of the compound required to inhibit the growth of the cell line by 50%.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of SLC-0111 is the disruption of pH homeostasis in tumor cells.[1] Under hypoxic conditions, cancer cells upregulate CA IX to maintain a favorable intracellular pH for survival and proliferation while creating an acidic extracellular environment that promotes invasion. By selectively inhibiting CA IX, SLC-0111 blocks this process, leading to intracellular acidification and subsequent cancer cell death.

cluster_0 Tumor Microenvironment (Hypoxia) Tumor_Cell Tumor_Cell HIF-1α HIF-1α Tumor_Cell->HIF-1α Upregulation CA_IX CA_IX HIF-1α->CA_IX Induces Expression pH_Regulation pH_Regulation CA_IX->pH_Regulation Catalyzes CO2 Hydration SLC-0111 SLC-0111 SLC-0111->CA_IX Inhibits Acidic_Extracellular_pH Acidic_Extracellular_pH pH_Regulation->Acidic_Extracellular_pH Leads to Tumor_Growth_Metastasis Tumor_Growth_Metastasis Acidic_Extracellular_pH->Tumor_Growth_Metastasis Promotes

Caption: Mechanism of action of SLC-0111 in the tumor microenvironment.

Experimental Protocols

Detailed methodologies for key experiments in the preclinical evaluation of carbonic anhydrase inhibitors are provided below.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

Objective: To determine the inhibitory potency (Ki) of a compound against CA IX-catalyzed CO₂ hydration.[1]

Materials:

  • Recombinant human CA IX enzyme

  • Inhibitor compound (e.g., SLC-0111) at various concentrations

  • Assay Buffer (e.g., 10 mM HEPES-Tris, pH 7.4)

  • CO₂-saturated water

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Pre-incubate the CA IX enzyme with various concentrations of the inhibitor in the assay buffer on ice.

  • Reaction Initiation: Rapidly mix the enzyme/inhibitor solution from one syringe with the CO₂-saturated water containing the pH indicator from another syringe in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance over time, which reflects the change in pH due to the enzymatic reaction.

  • Analysis: Calculate the initial rate of the reaction from the linear phase of the absorbance change. Determine the Ki value by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).

In Vitro Cell Proliferation/Cytotoxicity Assay (MTT or SRB Assay)

Objective: To assess the cytotoxic effect of the inhibitor on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF7, PC3, HT-29) and a normal cell line (e.g., CCD-986sk)

  • Cell culture medium and supplements

  • Inhibitor compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) reagent

  • Solubilization buffer (for MTT) or Tris base (for SRB)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor compound for a specified period (e.g., 72 hours). Include a vehicle control.

  • Assay Development:

    • For MTT: Add MTT reagent to each well and incubate. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.

    • For SRB: Fix the cells with trichloroacetic acid, stain with SRB solution, and then solubilize the bound dye with Tris base.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the data and fitting to a dose-response curve.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a carbonic anhydrase inhibitor.

Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (Enzyme Inhibition Assay) Compound_Synthesis->In_Vitro_Screening Cell-Based_Assays Cell-Based Assays (Cytotoxicity, Apoptosis) In_Vitro_Screening->Cell-Based_Assays Lead_Optimization Lead Optimization Cell-Based_Assays->Lead_Optimization Lead_Optimization->In_Vitro_Screening In_Vivo_Models In Vivo Animal Models (Tumor Xenografts) Lead_Optimization->In_Vivo_Models Pharmacokinetics Pharmacokinetic Studies (ADME) In_Vivo_Models->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology IND_Enabling_Studies IND-Enabling Studies Toxicology->IND_Enabling_Studies

Caption: General workflow for preclinical development of a CA inhibitor.

Combination Therapy Potential

Preclinical studies have shown that SLC-0111 can potentiate the cytotoxic effects of conventional chemotherapeutic drugs.[7] For example, it enhances the efficacy of dacarbazine (B1669748) and temozolomide (B1682018) in melanoma cells, doxorubicin (B1662922) in breast cancer cells, and 5-fluorouracil (B62378) in colon cancer cells.[7] This synergistic effect is thought to be due to the increase in intracellular pH in cancer cells treated with SLC-0111, which can influence the activity and uptake of chemotherapeutic agents.[7] Furthermore, SLC-0111 has shown promise in combination with immune checkpoint inhibitors, suggesting its role in modulating the tumor microenvironment to enhance anti-tumor immunity.[1][4]

Conclusion

The preclinical data for SLC-0111 strongly support the therapeutic potential of targeting CA IX in solid tumors. The detailed protocols and data presented here provide a framework for researchers to design and interpret experiments aimed at evaluating novel carbonic anhydrase inhibitors. The promising preclinical results have paved the way for the clinical investigation of SLC-0111, which has completed a Phase I clinical trial and is being evaluated in further studies.[1][4] The development of CA IX inhibitors like SLC-0111 represents a targeted strategy to exploit the unique physiology of hypoxic tumors and improve cancer treatment outcomes.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific entity "Compound 16" is not consistently associated with a single, publicly documented molecule for the study of Centrosome Amplification (CA). Therefore, these application notes and protocols are based on Centrinone , a well-characterized, potent, and selective inhibitor of Polo-like kinase 4 (PLK4). PLK4 is the master regulator of centriole duplication, and its inhibition is a key technique for studying the mechanisms and consequences of centrosome number abnormalities. Centrinone is used here as a representative tool compound.

Introduction

Centrosome amplification (CA), the presence of more than two centrosomes in a cell, is a hallmark of many cancers and is linked to chromosomal instability (CIN), aneuploidy, and tumor progression. Understanding the molecular pathways that lead to CA and the cellular responses to it is crucial for developing novel cancer therapies. Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in initiating centriole assembly. The specific and reversible inhibition of PLK4 offers a powerful method to manipulate centrosome numbers in vitro and in vivo, thereby facilitating the study of CA-related pathologies.

Centrinone is a selective and reversible inhibitor of PLK4. By inhibiting PLK4, Centrinone prevents the formation of new centrioles. This leads to a gradual loss of centrosomes in proliferating cells with each cell division. Interestingly, the dose of the PLK4 inhibitor can be modulated to either induce centrosome loss or, at specific concentrations, cause centrosome amplification. This makes Centrinone a versatile tool for researchers studying the consequences of both supernumerary and absent centrosomes.

These notes provide an overview of Centrinone, its mechanism of action, and detailed protocols for its application in cell-based assays to investigate CA-related pathologies.

Data Presentation: Quantitative Profile of Centrinone

The following tables summarize the key quantitative data for Centrinone and its analog, Centrinone-B.

Table 1: In Vitro Potency and Selectivity of Centrinone

CompoundTargetParameterValueNotes
CentrinonePLK4Ki0.16 nMHighly potent and selective.
CentrinonePLK4IC50-Ki is reported; IC50 is concentration-dependent.
CentrinoneAurora A/BSelectivity>1000-foldExhibits high selectivity over Aurora kinases.
Centrinone-BPLK4--Reported to have even greater selectivity over Aurora kinases than Centrinone.

Table 2: Effective Concentrations of Centrinone in Cell-Based Assays

Cell LineAssayCompoundConcentrationObserved EffectReference
RPE-1Growth ArrestCentrinone-B≥ 125 nMRobust cell growth arrest.
RPE-1Centrosome AmplificationCentrinone-B150 - 200 nMIncreased number of centrosomes.
RPE-1Centrosome LossCentrinone-B500 nMCells harbor one or no centrosomes.
HeLa, NIH/3T3Centrosome DepletionCentrinone125 nM (HeLa), 300 nM (NIH/3T3)Progressive reduction in centrosome number.
AML cell lines (MOLM-13, OCI-AML3, KG-1)Proliferation InhibitionCentrinone50 - 400 nMDose- and time-dependent inhibition of proliferation.
Ewing's Sarcoma cell linesApoptosisCentrinone0.5 - 3 µMInduction of apoptosis.
Prostate Cancer cell linesGrowth InhibitionCentrinone-B-Inhibited cell growth, viability, and colony formation.

Note: IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) are measures of a drug's potency. IC50 indicates the concentration of an inhibitor required to reduce a biological response by half, while EC50 is the concentration that produces a half-maximal response for an agonist. The effective concentration of Centrinone can vary significantly between cell lines and experimental conditions.

Signaling Pathways and Experimental Workflows

PLK4 Signaling Pathway in Centriole Duplication

PLK4 is the master kinase regulating the initiation of centriole duplication. Its activity is tightly controlled to ensure that each cell forms exactly one new centriole per existing centriole in each cell cycle. The pathway diagram below illustrates the core mechanism.

PLK4_Pathway cluster_G1 G1 Phase cluster_S S Phase CEP192 CEP192 PLK4_recruitment PLK4 Recruitment CEP192->PLK4_recruitment CEP152 CEP152 CEP152->PLK4_recruitment PLK4_kinase Active PLK4 PLK4_recruitment->PLK4_kinase Activation STIL STIL PLK4_kinase->STIL Phosphorylates & Recruits SAS6 SAS6 STIL->SAS6 Recruits Procentriole Procentriole Assembly SAS6->Procentriole Initiates Cartwheel Centrinone Centrinone Centrinone->PLK4_kinase Inhibits

Caption: PLK4-mediated centriole duplication pathway and the inhibitory action of Centrinone.

Experimental Workflow for Studying Centrosome Amplification

The following diagram outlines a typical workflow for using Centrinone to investigate the effects of centrosome number alterations on cellular processes.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture Seed cells (e.g., RPE-1, U2OS) Treatment Treat with varying concentrations of Centrinone (e.g., 0-500 nM) Cell_Culture->Treatment IF Immunofluorescence Staining (γ-tubulin, Centrin) Treatment->IF Viability Cell Viability Assay (e.g., CCK-8) Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot (p53, p21, etc.) Treatment->Western_Blot Microscopy Confocal Microscopy IF->Microscopy Quantification Quantify Centrosome Number Microscopy->Quantification

Caption: A typical experimental workflow for analyzing the effects of Centrinone.

Experimental Protocols

Protocol 1: Induction of Centrosome Amplification or Loss

This protocol describes how to treat cells with Centrinone to modulate centrosome numbers.

Materials:

  • Cell line of interest (e.g., hTERT-RPE-1, U2OS, HeLa)

  • Complete cell culture medium

  • Centrinone or Centrinone-B (stock solution in DMSO, e.g., 10 mM)

  • 6-well plates or plates with coverslips for imaging

Procedure:

  • Cell Seeding: Seed cells onto coverslips in 6-well plates at a density that allows for several days of proliferation without reaching confluency.

  • Treatment: The following day, replace the medium with fresh medium containing the desired concentration of Centrinone. For RPE-1 cells using Centrinone-B, a dose-response is recommended:

    • Control: DMSO vehicle control.

    • Minor Aberrations: 50-125 nM.

    • Centrosome Amplification: 150-200 nM.

    • Centrosome Loss: ≥ 250 nM (e.g., 500 nM).

  • Incubation: Incubate cells for a period sufficient to observe the desired effect. Centrosome loss occurs progressively with each cell division. A 72-96 hour incubation is typically sufficient to see significant changes in the centrosome population.

  • Analysis: Proceed to analysis using immunofluorescence (Protocol 2) or other assays.

Protocol 2: Immunofluorescence Staining for Centrosomes

This protocol is for visualizing and quantifying centrosomes.

Materials:

  • Cells grown on coverslips (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Fixative: Cold methanol (B129727) (-20°C) or 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (for PFA fixation): 0.2% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibodies: Anti-γ-tubulin (for pericentriolar material), Anti-Centrin (for centrioles)

  • Secondary antibodies: Fluorescently-conjugated secondary antibodies (e.g., Alexa Fluor 488, 594)

  • DAPI or Hoechst for nuclear staining

  • Mounting medium

Procedure:

  • Washing: Gently wash the coverslips with PBS.

  • Fixation:

    • Methanol: Incubate coverslips in ice-cold methanol for 10 minutes at -20°C.

    • PFA: Incubate in 4% PFA for 15 minutes at room temperature.

  • Permeabilization (for PFA fixed cells): Wash with PBS, then incubate in Permeabilization Buffer for 10 minutes.

  • Blocking: Wash with PBS and incubate in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute primary antibodies in Blocking Buffer and incubate on coverslips for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute fluorescent secondary antibodies and DAPI/Hoechst in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

  • Final Washes: Wash three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium. Seal the edges with nail polish.

  • Imaging: Visualize using a confocal or fluorescence microscope. Quantify the number of γ-tubulin-positive foci per cell.

Protocol 3: Cell Viability Assay (CCK-8)

This protocol measures the effect of Centrinone on cell proliferation and viability.

Materials:

  • AML cell lines or other cell lines of interest

  • 96-well plates

  • Centrinone

  • Cell Counting Kit-8 (CCK-8)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 104 cells/well.

  • Treatment: Treat cells with a serial dilution of Centrinone (e.g., 0, 50, 100, 200, 400 nM) for 24, 48, and 72 hours.

  • CCK-8 Addition: At each time point, add 10 µL of CCK-8 reagent to each well.

  • Incubation: Incubate the plate at 37°C for 3 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the impact of Centrinone on cell cycle distribution.

Materials:

  • Treated cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI)/RNase Staining Buffer

Procedure:

  • Cell Synchronization (Optional): To synchronize cells, incubate in a serum-free medium before treatment.

  • Treatment: Treat cells with desired concentrations of Centrinone (e.g., 0, 100, 200 nM) for 48 hours.

  • Harvesting: Collect cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate overnight at 4°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase Staining Buffer. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the DNA content by flow cytometry. Use software like FlowJo to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion

Centrinone is an invaluable chemical tool for dissecting the role of centrosomes in both normal physiology and in CA-related pathologies like cancer. Its high potency and selectivity for PLK4 allow for precise manipulation of centrosome numbers. The provided protocols offer a starting point for researchers to explore the multifaceted consequences of centrosome amplification and loss, from impacts on cell cycle progression and viability to the activation of specific signaling pathways. These studies will continue to shed light on the fundamental biology of cancer and may reveal novel therapeutic vulnerabilities.

Troubleshooting & Optimization

"Carbonic anhydrase inhibitor 16" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with carbonic anhydrase (CA) inhibitors, with a special focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are carbonic anhydrases (CAs) and their inhibitors?

A1: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[1][3][4] There are at least 16 different alpha-carbonic anhydrase isoforms in mammals, which differ in their cellular location and biophysical properties.[1] Inhibitors of these enzymes, commonly based on the sulfonamide scaffold, are used as therapeutic agents for conditions like glaucoma, epilepsy, and increasingly as anti-cancer or anti-obesity agents.[1][4]

Q2: I'm having trouble dissolving my carbonic anhydrase inhibitor. Why are these compounds often poorly soluble in aqueous solutions?

A2: Poor aqueous solubility is a common challenge for many potent carbonic anhydrase inhibitors.[5][6] This issue often stems from their chemical structure. Many inhibitors are based on sulfonamide, coumarin, or other heterocyclic scaffolds which are frequently hydrophobic (lipophilic).[5] This hydrophobicity is often advantageous for binding to the enzyme's active site but leads to low solubility in water-based buffers.[5] The compound's solid-state crystal lattice energy can also contribute significantly to its poor solubility.[5]

Q3: What is the simplest way to improve the solubility of my CA inhibitor?

A3: For many CA inhibitors, particularly those with ionizable groups like sulfonamides, pH adjustment is the simplest and most effective initial strategy.[5][7] Sulfonamides are weakly acidic and their solubility increases significantly at a higher (more alkaline) pH where the molecule is deprotonated and thus more polar.[5] It is highly recommended to determine the pKa of your specific inhibitor to predict its solubility at different pH values.[5]

Q4: Can I use an organic solvent to dissolve my inhibitor?

A4: Yes, using an organic co-solvent is a very common strategy. Dimethyl Sulfoxide (DMSO) is widely used to prepare high-concentration stock solutions of poorly soluble inhibitors.[5][7] For example, the potent CA inhibitor Benzolamide is readily soluble in DMSO at concentrations as high as 100 mg/mL.[7] However, it is critical to keep the final concentration of the organic solvent low in your experimental system (typically <0.5% for DMSO) to avoid solvent-induced artifacts, assay interference, or cellular toxicity.[5][7]

Q5: My inhibitor dissolves in DMSO but precipitates when I dilute it into my aqueous buffer. What should I do?

A5: This phenomenon, known as kinetic solubility failure, is a common problem when diluting a concentrated DMSO stock into an aqueous medium where the compound is less soluble.[5][8] To prevent this, add the DMSO stock to your aqueous buffer dropwise while vigorously vortexing or stirring.[7] This ensures rapid dispersal and prevents localized high concentrations that lead to precipitation.[7] If precipitation still occurs, you may need to lower the final desired concentration of the inhibitor.[8]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a step-by-step approach to resolving common solubility problems with carbonic anhydrase inhibitors.

Problem Potential Cause Recommended Solution
Inhibitor powder will not dissolve in neutral aqueous buffer (e.g., PBS pH 7.4). The inhibitor is a weakly acidic sulfonamide with low solubility at neutral pH.1. pH Adjustment: Prepare an alkaline stock solution by dissolving the inhibitor in a small volume of a basic solution (e.g., 0.1 M NaOH). Then, dilute this stock into your final buffer while stirring, and adjust the final pH as needed.[7] 2. Use a Co-solvent: Prepare a concentrated stock solution in 100% DMSO and dilute it into the final aqueous buffer (ensure final DMSO concentration is <0.5%).[5][7]
Precipitation occurs immediately upon adding DMSO stock to the aqueous buffer. The inhibitor is crashing out of solution due to poor kinetic solubility.1. Modify Dilution Technique: Add the DMSO stock slowly to the vigorously stirring aqueous buffer to promote rapid mixing.[7] 2. Reduce Final Concentration: The target concentration may be above the inhibitor's solubility limit in the final buffer. Perform a serial dilution to find the maximum achievable concentration.[8]
The final solution appears cloudy or opalescent. The inhibitor has not fully dissolved and may be forming a suspension or colloid rather than a true solution.1. Use Complexation Agents: Employ cyclodextrins (e.g., HP-β-CD) to form an inclusion complex, which enhances solubility.[7] 2. Filtration: For in vitro assays, filter the final solution through a 0.22 µm syringe filter to remove any undissolved particulates that could interfere with the experiment.
Observed inhibitor potency (IC50/Ki) is much weaker than published values. The actual concentration of the dissolved inhibitor is lower than intended due to poor solubility. The buffer composition may also be affecting inhibitor activity.1. Confirm Solubility: Use one of the described methods (pH adjustment, co-solvents, cyclodextrins) to ensure the inhibitor is fully dissolved at the target concentration. 2. Standardize Buffer: Ensure your buffer composition (pH, ionic strength) matches the conditions reported in the literature for the inhibitor.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for solubilizing representative carbonic anhydrase inhibitors.

Table 1: Solubility of Benzolamide in Common Solvents

Solvent Concentration Notes Reference
Dimethyl Sulfoxide (DMSO) 100 mg/mL A high-concentration stock solution can be readily prepared. [7]
Neutral Aqueous Buffer (e.g., PBS pH 7.4) Low Solubility Prone to precipitation, especially at higher concentrations. [7]

| Alkaline Aqueous Buffer (pH > 8) | Increased Solubility | Solubility is highly dependent on pH. |[5][7] |

Table 2: Recommended Final Co-Solvent Concentrations in Biological Assays

Co-Solvent Recommended Final Concentration Rationale Reference

| DMSO | < 0.5% (v/v) | To avoid solvent effects, assay interference, and cellular toxicity. |[5][7] |

Experimental Protocols & Methodologies

Protocol 1: Solubilization using pH Adjustment

This method is suitable for weakly acidic inhibitors like sulfonamides.

  • Prepare an Alkaline Stock Solution: Dissolve the carbonic anhydrase inhibitor in a small volume of a basic solution (e.g., 0.1 M NaOH) to create a concentrated stock. Gentle warming or vortexing can aid dissolution.

  • Dilute and Neutralize: Add the concentrated stock solution dropwise into your final, vigorously stirring aqueous buffer.

  • Adjust Final pH: Carefully monitor the pH of the final solution and adjust it to the desired experimental pH using dilute HCl or NaOH.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Protocol 2: Solubilization using an Organic Co-Solvent (DMSO)

This is a common method for preparing stock solutions for in vitro assays.

  • Prepare DMSO Stock: Dissolve the inhibitor in 100% DMSO to a high concentration (e.g., 10-100 mg/mL). Use sonication or gentle heating if necessary to ensure it is fully dissolved.[7]

  • Calculate Dilution: Determine the volume of the DMSO stock required to achieve your final desired concentration in the aqueous buffer.

  • Dilution Step: Add the calculated volume of the DMSO stock dropwise to the experimental aqueous buffer while vortexing vigorously to ensure rapid dispersal and prevent precipitation.[7] The final DMSO concentration should typically be below 0.5%.[5][7]

Protocol 3: Solubilization using Cyclodextrin Complexation

This method can significantly enhance the aqueous solubility of hydrophobic compounds.

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), at a desired concentration (e.g., 10% w/v).

  • Add Inhibitor: Add the powdered inhibitor directly to the HP-β-CD solution.

  • Promote Complexation: Stir the mixture vigorously at room temperature for several hours or overnight.[7] This allows for the formation of the water-soluble inclusion complex. The solution should clarify as the inhibitor is encapsulated.

  • Filter: Pass the solution through a 0.22 µm filter to remove any undissolved material before use.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow cluster_1 Solutions for Insolubility Start Inhibitor Powder TryBuffer Attempt to Dissolve in Neutral Aqueous Buffer Start->TryBuffer Success Solution Ready TryBuffer->Success Soluble Failure Insoluble TryBuffer->Failure Insoluble pH_Adjust Method 1: pH Adjustment Failure->pH_Adjust DMSO_Stock Method 2: Co-Solvent (DMSO) Failure->DMSO_Stock Cyclodextrin Method 3: Cyclodextrin Failure->Cyclodextrin Final_Check Verify Solution Clarity pH_Adjust->Final_Check DMSO_Stock->Final_Check Cyclodextrin->Final_Check Final_Success Solution Ready Final_Check->Final_Success

Caption: Troubleshooting workflow for addressing inhibitor solubility.

G cluster_pathway Carbonic Anhydrase Catalytic Cycle cluster_inhibition Inhibition Mechanism E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ (Active Nucleophile) E_Zn_H2O->E_Zn_OH -H⁺ Inhibited_Complex E-Zn²⁺---Inhibitor (Inactive Complex) E_Zn_H2O->Inhibited_Complex E_CO2 E-Zn²⁺-OH⁻---CO₂ (Enzyme-Substrate Complex) E_Zn_OH->E_CO2 +CO₂ E_HCO3 E-Zn²⁺-HCO₃⁻ E_CO2->E_HCO3 E_HCO3->E_Zn_H2O +H₂O -HCO₃⁻ H2O H₂O CO2 CO₂ H_plus H⁺ HCO3_minus HCO₃⁻ Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->Inhibited_Complex Binds to Zinc

Caption: Carbonic anhydrase reaction and inhibition mechanism.

References

Technical Support Center: Optimizing the Synthesis of "Compound 16"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "compound 16" is a placeholder in chemical literature and refers to different molecules depending on the publication. To provide specific guidance, the user must identify the precise chemical structure or systematic name of the "compound 16" they are working with. The following is a generalized template based on common synthetic challenges, which can be adapted once the specific compound is known.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of a target compound, referred to here as "Compound 16."

Question 1: My reaction yield for Compound 16 is consistently low. What are the potential causes and how can I improve it?

Answer: Low yield is a frequent issue in organic synthesis and can stem from several factors. Here are some common culprits and troubleshooting steps:

  • Incomplete Reactions: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). Consider extending the reaction time or increasing the temperature. However, be cautious as prolonged heating can sometimes lead to decomposition of the product or starting materials.

  • Suboptimal Reagent Stoichiometry: The ratio of reactants may not be ideal.

    • Solution: Perform a series of small-scale experiments varying the stoichiometry of the key reactants. For instance, in syntheses involving coupling reactions, the ratio of the coupling partners and the catalyst can be critical.[1]

  • Impure Starting Materials or Reagents: Impurities can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials and reagents. If necessary, purify them before use. For example, inactive sodium hydride can be a reason for a reaction not proceeding as expected.[2]

  • Side Reactions: The formation of byproducts can consume your starting materials and reduce the yield of the desired product.

    • Solution: Identify the major byproducts, if possible, through techniques like NMR or Mass Spectrometry. Understanding the structure of the byproducts can provide clues about the competing reaction pathways. Adjusting reaction conditions such as temperature, solvent, or catalyst may help to suppress side reactions. For example, in some reactions, the choice of base and ligands can critically influence the outcome and minimize byproducts.[1]

  • Product Degradation: The desired product might be unstable under the reaction or workup conditions.

    • Solution: If you suspect product degradation, try to modify the workup procedure. For example, use a milder pH for extraction or perform the purification at a lower temperature.

Question 2: I am observing a significant amount of an impurity in my crude product mixture after the synthesis of Compound 16. How can I identify and minimize it?

Answer: The presence of impurities can complicate purification and affect the final yield and purity of Compound 16.

  • Identification:

    • Spectroscopic Analysis: Use 1H NMR, 13C NMR, and Mass Spectrometry to characterize the impurity. Comparing the spectra of your product with literature data can help in identifying known byproducts.

    • Chromatographic Comparison: Compare the retention time (in HPLC or GC) or Rf value (in TLC) of the impurity with that of the starting materials and known potential byproducts.

  • Minimization:

    • Reaction Conditions: Once the impurity is identified, you may be able to adjust the reaction conditions to minimize its formation. For example, if the impurity is an over-alkylation product, you could try using a less reactive alkylating agent or a milder base.

    • Purification Strategy: Optimize your purification method. This could involve trying different solvent systems for column chromatography, recrystallization from a different solvent, or using preparative HPLC. In some cases, washing the crude product with a specific solvent can remove certain impurities.[3]

Question 3: The purification of Compound 16 by column chromatography is proving difficult, with poor separation from byproducts. What can I do?

Answer: Purification can be a significant bottleneck. If standard column chromatography is not effective, consider the following:

  • Optimize the Mobile Phase: Systematically screen different solvent systems (eluent) for your column chromatography. A good starting point is to find a solvent system that gives a good separation of spots on a TLC plate, with the desired product having an Rf value between 0.2 and 0.4.

  • Change the Stationary Phase: If changing the eluent doesn't work, consider using a different stationary phase. Options include silica (B1680970) gel with different pore sizes, alumina (B75360) (basic or neutral), or reverse-phase silica.

  • Alternative Purification Techniques:

    • Recrystallization: If your compound is a solid, recrystallization can be a very effective method for purification, often yielding very pure material.

    • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.

    • Trituration: This involves washing the crude solid with a solvent in which the desired compound is insoluble, but the impurities are soluble.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of Compound 16?

A1: The optimal solvent depends on the specific reaction. The solvent should dissolve the reactants, be inert to the reaction conditions, and have an appropriate boiling point for the desired reaction temperature. Common solvents in organic synthesis include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (ACN). It is often necessary to screen a few different solvents to find the one that gives the best yield and purity.

Q2: How critical is the reaction temperature for the synthesis of Compound 16?

A2: Temperature is a critical parameter. Some reactions require heating to overcome the activation energy barrier, while others need to be run at low temperatures to prevent side reactions or decomposition. It is recommended to follow the literature procedure closely regarding the reaction temperature. If optimizing, it is best to vary the temperature systematically in small increments.

Q3: Do I need to run the reaction under an inert atmosphere?

A3: Many organic reactions, especially those involving organometallic reagents or catalysts, are sensitive to air and moisture. In such cases, running the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent the decomposition of reagents and catalysts, which would otherwise lead to lower yields.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of Compound 16
EntryReactant A (equiv.)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
11.05THF251245
21.25THF251265
31.210THF251268
41.25DMF50675
51.25DMF80672 (decomposition observed)

Experimental Workflow Visualization

experimental_workflow start Starting Materials reaction Reaction Setup (Solvent, Reagents, Catalyst) start->reaction 1. Combine monitoring Reaction Monitoring (TLC, LCMS) reaction->monitoring 2. Stir & Heat workup Aqueous Workup & Extraction monitoring->workup 3. Reaction Complete purification Purification (Column Chromatography) workup->purification 4. Isolate Crude analysis Characterization (NMR, MS) purification->analysis 5. Purify product Compound 16 analysis->product 6. Confirm Structure

References

Technical Support Center: Troubleshooting In Vivo Instability of Inhibitor 16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to assist you in troubleshooting in vivo instability issues encountered with "Inhibitor 16," a hypothetical novel small molecule inhibitor targeting the Transforming Growth Factor-β (TGF-β) signaling pathway. The principles and methodologies outlined here are broadly applicable to other small molecule inhibitors facing similar challenges in preclinical development.

Frequently Asked Questions (FAQs)

Q1: We are observing a rapid loss of Inhibitor 16 efficacy in our animal models compared to in vitro results. What are the likely causes?

A1: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development.[1] The primary reasons for the in vivo instability of a small molecule inhibitor like Inhibitor 16 include rapid metabolic clearance, poor bioavailability, chemical instability in a physiological environment, and off-target effects leading to toxicity.[2][3]

Q2: How can we determine if Inhibitor 16 is being rapidly metabolized in vivo?

A2: In vitro metabolic stability assays using liver microsomes or hepatocytes can provide an initial assessment of metabolic clearance.[4][5] These assays measure the rate at which the compound is broken down by drug-metabolizing enzymes.[3] For a more definitive answer, a pharmacokinetic (PK) study in your animal model is essential to determine the inhibitor's half-life, clearance rate, and overall exposure.[6]

Q3: What formulation strategies can we employ to improve the in vivo stability and bioavailability of Inhibitor 16?

A3: Several formulation strategies can enhance the stability and bioavailability of your compound.[7] These include using solubility enhancers like cyclodextrins, creating solid dispersions, or developing lipid-based formulations.[8][9] For compounds susceptible to degradation, techniques like microencapsulation can provide a protective barrier.[8] The choice of formulation will depend on the specific physicochemical properties of Inhibitor 16.[9]

Q4: Could the observed in vivo instability be due to the chemical nature of Inhibitor 16 itself?

A4: Yes, the inherent chemical structure of a molecule can make it susceptible to degradation under physiological conditions (e.g., hydrolysis at certain pH values).[10] It is crucial to assess the stability of Inhibitor 16 in simulated gastric and intestinal fluids, as well as in plasma, to identify any potential chemical liabilities.[11]

Q5: What are "off-target" effects, and how could they contribute to the perceived instability of Inhibitor 16?

A5: Off-target effects occur when a drug interacts with proteins other than its intended target.[12] This can lead to unexpected toxicities, which may necessitate the use of lower, less effective doses, giving the appearance of instability or lack of efficacy.[13] Kinase profiling and other broad screening panels can help identify potential off-target interactions.

Troubleshooting Guides

Guide 1: Investigating Rapid In Vivo Clearance

If you suspect that Inhibitor 16 is being cleared too quickly from the systemic circulation, follow these steps:

  • In Vitro Metabolic Stability Assessment: Begin by evaluating the stability of Inhibitor 16 in liver microsomes and hepatocytes from the species used in your in vivo studies.[5] This will provide an initial indication of its metabolic vulnerability.[4]

  • Pharmacokinetic (PK) Study: Conduct a PK study to measure the concentration of Inhibitor 16 in the plasma of your animal model over time after administration. Key parameters to determine are the half-life (t½), clearance (CL), and area under the curve (AUC).

  • Metabolite Identification: If the PK study confirms rapid clearance, the next step is to identify the major metabolites. This information can guide medicinal chemistry efforts to block the sites of metabolism on the molecule.

  • Consider P-glycoprotein (P-gp) Efflux: Many kinase inhibitors are substrates for efflux transporters like P-gp, which can limit their bioavailability and tissue penetration.[2] In vitro assays can determine if Inhibitor 16 is a P-gp substrate.

Guide 2: Addressing Poor Bioavailability

If Inhibitor 16 shows low exposure after oral dosing, consider the following troubleshooting steps:

  • Solubility Assessment: Determine the aqueous solubility of Inhibitor 16 at different pH values relevant to the gastrointestinal tract. Poor solubility is a common reason for low oral bioavailability.[13]

  • Permeability Assay: Use an in vitro model, such as the Caco-2 cell permeability assay, to assess the ability of Inhibitor 16 to cross the intestinal barrier.

  • Formulation Optimization: Based on the solubility and permeability data, explore different formulation strategies.[7] This could involve particle size reduction, the use of amorphous solid dispersions, or lipid-based delivery systems.[9]

  • Investigate First-Pass Metabolism: If the compound is highly permeable but still has low bioavailability, it may be undergoing extensive metabolism in the gut wall or liver before reaching systemic circulation.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of Inhibitor 16 in liver microsomes.

Methodology:

  • Prepare a stock solution of Inhibitor 16 in a suitable organic solvent (e.g., DMSO).

  • Incubate a final concentration of 1 µM of Inhibitor 16 with liver microsomes (e.g., from rat, mouse, or human) and an NADPH-regenerating system at 37°C.

  • Collect samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of Inhibitor 16 at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Pharmacokinetic (PK) Study in Mice

Objective: To determine the pharmacokinetic profile of Inhibitor 16 in mice following intravenous (IV) and oral (PO) administration.

Methodology:

  • Administer Inhibitor 16 to two groups of mice: one group receives an IV injection (e.g., 1 mg/kg) and the other receives an oral gavage (e.g., 10 mg/kg).

  • Collect blood samples from the mice at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Extract Inhibitor 16 from the plasma samples.

  • Quantify the concentration of Inhibitor 16 in each plasma sample using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, AUC, t½, CL, and oral bioavailability (F%).

Data Presentation

Table 1: In Vitro Metabolic Stability of Inhibitor 16

SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Mouse12145
Rat2569
Human4539

Table 2: Pharmacokinetic Parameters of Inhibitor 16 in Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)CL (mL/min/kg)F (%)
IV18500.0812002.113.9-
PO (Formulation A)104500.518002.3-15
PO (Formulation B)109801.042002.5-35

Mandatory Visualizations

TGF_beta_pathway TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII TGFbRI TGF-β Receptor I (ALK5) TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylation Inhibitor16 Inhibitor 16 Inhibitor16->TGFbRI Inhibition pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Transcription Gene Transcription (e.g., EMT, Fibrosis)

Caption: TGF-β signaling pathway and the mechanism of action of Inhibitor 16.

troubleshooting_workflow start In Vivo Instability Observed metabolic_stability Assess In Vitro Metabolic Stability start->metabolic_stability pk_study Conduct Pharmacokinetic (PK) Study start->pk_study solubility_permeability Determine Solubility & Permeability start->solubility_permeability rapid_clearance Rapid Clearance? pk_study->rapid_clearance poor_bioavailability Poor Bioavailability? pk_study->poor_bioavailability formulation_dev Formulation Development solubility_permeability->formulation_dev rapid_clearance->poor_bioavailability No metabolite_id Metabolite Identification rapid_clearance->metabolite_id Yes poor_bioavailability->formulation_dev Yes medicinal_chem Medicinal Chemistry Modification metabolite_id->medicinal_chem end Optimized In Vivo Performance formulation_dev->end medicinal_chem->end

Caption: Troubleshooting workflow for in vivo instability of small molecule inhibitors.

logical_relationships problem Problem Low In Vivo Efficacy causes Potential Causes Rapid Metabolic Clearance Poor Solubility Low Permeability Chemical Instability Off-Target Toxicity problem:p->causes solutions Solutions Medicinal Chemistry Modification Formulation Optimization Prodrug Approach Route of Administration Change Dose Optimization causes:s1->solutions:f1 causes:s2->solutions:f2 causes:s3->solutions:f3 causes:s4->solutions:f4

Caption: Logical relationships between problems, causes, and solutions for in vivo instability.

References

Technical Support Center: Improving the Selectivity of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

A1: The high degree of structural homology among the active sites of the 15 human carbonic anhydrase (hCA) isoforms is the primary reason for the poor initial selectivity of many inhibitors.[1][2] Most traditional carbonic anhydrase inhibitors are based on a sulfonamide scaffold, which acts as a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the active site.[3][4] Since this zinc ion is a conserved feature across most catalytically active hCA isoforms, inhibitors often show broad activity. Selectivity is typically achieved by exploiting subtle differences in the amino acid residues at the entrance of the active site cavity.[3][5]

A2: This is a common issue that can stem from several factors:

  • Poor Cell Permeability: The inhibitor may not be able to cross the cell membrane to reach its intracellular target.[6]

  • Drug Efflux: The inhibitor could be actively transported out of the cells by efflux pumps.[6]

  • Off-Target Engagement: Within the cell, the inhibitor may bind to other highly expressed off-target CA isoforms, which reduces the effective concentration available to bind the intended target.[6]

  • Metabolism: The inhibitor may be metabolized by the cells into a less active form.[6]

A3: To determine the selectivity profile of your inhibitor, you should test its inhibitory activity against a panel of purified recombinant human carbonic anhydrase isoforms. It is crucial to include the most ubiquitously expressed off-target isoforms, such as hCA I and hCA II, in this panel.[6][7] The gold-standard method for this is the stopped-flow CO2 hydration assay, which measures the inhibition of the enzyme's physiological reaction.[8][9][10] The selectivity is quantified by comparing the inhibition constants (Ki) of the inhibitor against the target isoform versus the off-target isoforms. A higher ratio of Ki (off-target) / Ki (on-target) indicates greater selectivity.[1]

A4: Improving selectivity often involves modifying the "tail" of the inhibitor, which is the part of the molecule that extends away from the zinc-binding group.[3] The goal is to introduce moieties that interact favorably with unique residues in the target isoform's active site while sterically or electrostatically clashing with residues in off-target isoforms. For example, introducing bulky substituents can be a strategy to achieve selectivity for isoforms with more spacious active site entrances.[10] Analyzing the structure-activity relationships (SAR) of a series of analogs is key to rationally designing more selective compounds.[7][11]

Troubleshooting Guides

Problem 1: Inconsistent Ki values between different assay formats (e.g., stopped-flow vs. esterase activity assay).

  • Possible Cause: Different assay methods measure different aspects of enzyme inhibition and can be subject to different interferences. The stopped-flow CO2 hydration assay is the most physiologically relevant method for determining catalytic inhibition.[10]

  • Troubleshooting Steps:

    • Prioritize Stopped-Flow Data: For assessing catalytic inhibition, the stopped-flow CO2 hydration assay should be considered the primary determinant of inhibitory potency.[10]

    • Validate with Biophysical Methods: To confirm direct binding to the target protein, use orthogonal biophysical techniques such as Isothermal Titration Calorimetry (ITC) or a Thermal Shift Assay (TSA).[10] Consistent results across multiple methods will provide higher confidence in the determined affinity.[10]

    • Ensure Consistent Experimental Conditions: Make sure that buffer components, pH, and ionic strength are consistent across all assays to minimize variability.[10]

  • Possible Cause: As mentioned in FAQ 2, this can be due to poor cell permeability, drug efflux, or significant engagement with highly expressed intracellular off-target isoforms.[6]

  • Troubleshooting Steps:

    • Assess Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) to verify that your inhibitor is binding to its intended target within the cellular environment.[10]

    • Evaluate Physicochemical Properties: Analyze the inhibitor's lipophilicity (LogP) and polar surface area to predict its cell permeability. If needed, modify the chemical structure to improve these properties.[10]

    • Conduct Permeability Assays: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to directly measure the cell permeability of your compound.[10]

Quantitative Data on Carbonic Anhydrase Inhibitors

The following tables summarize key quantitative data for commonly used and experimental carbonic anhydrase inhibitors, illustrating their selectivity profiles.

Table 1: Inhibition Constants (Ki) of Selected Sulfonamides Against Human CA Isoforms (in nM)

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA VII (Ki, nM)hCA IX (Ki, nM)hCA XIV (Ki, nM)Selectivity for CA IX over CA II
Acetazolamide (AAZ)25012-25-0.48
6-ethoxy-substituted compound 2bHigh (low affinity)High (low affinity)6.57.2--
6-ethoxy-substituted compound 3bHigh (low affinity)-5.89.29.2-
SLC-0111-960-45-21.3

Data compiled from multiple sources.[7][8]

Table 2: Structure-Activity Relationship of Acetazolamide Analogs against N. gonorrhoeae CA (NgCA)

CompoundModificationMIC (µg/mL)NgCA Ki (nM)
Acetazolamide-424.5
9 n-hexyl chain28.5
10 cyclopropyl ring2-
13 cyclohexyl ring29.8
20 -0.25-
23 -0.25-

This table demonstrates how modifications to the core structure can improve activity against a bacterial CA.[11]

Experimental Protocols

Stopped-Flow CO₂ Hydration Assay

This method is the gold standard for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.[1][8]

Materials:

  • Stopped-flow spectrophotometer[6]

  • Purified recombinant human carbonic anhydrase isoforms[6]

  • HEPES buffer (or other suitable buffer)[6]

  • CO₂-saturated water[6]

  • pH indicator (e.g., phenol (B47542) red)[6]

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the purified CA enzyme in the assay buffer.

    • Prepare a range of concentrations for the test and control inhibitors.

    • Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.[6]

  • Set up the Stopped-Flow Instrument:

    • Equilibrate the instrument to the desired temperature (typically 25°C).[6]

  • Perform the Assay:

    • Fill one syringe of the instrument with the enzyme solution and the pH indicator in the buffer.[8]

    • Fill the second syringe with CO₂-saturated water and varying concentrations of the inhibitor.[8]

    • Rapidly mix the two solutions in the observation cell.[8]

    • Monitor the change in absorbance of the pH indicator over time.[8]

  • Data Analysis:

    • Calculate the initial rate of the reaction from the slope of the absorbance change.[8]

    • Repeat the experiment with different inhibitor concentrations.[8]

    • Plot the initial rates against the inhibitor concentration to determine the IC50 value.[8]

    • Calculate the Ki value using the Cheng-Prusoff equation.[10]

Cellular Thermal Shift Assay (CETSA)

This assay verifies target engagement of an inhibitor within a cellular context.[10]

Materials:

  • Cultured cells expressing the target CA isoform

  • Lysis buffer

  • Equipment for Western blotting

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the test inhibitor or a vehicle control.

  • Heating:

    • Heat the cell suspensions at a range of different temperatures. Include a non-heated control.[10]

  • Cell Lysis:

    • Lyse the cells using a suitable method (e.g., freeze-thaw cycles).[10]

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed to pellet the aggregated (denatured) proteins.[10]

  • Analysis:

    • Collect the supernatant (soluble protein fraction) and analyze the amount of the target CA isoform using Western blotting.[10]

  • Data Interpretation:

    • A selective inhibitor will stabilize its target protein, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control. This is observed as a shift in the melting curve to the right.[10]

Visualizations

G CA IX Signaling Pathway in Hypoxia Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Transcription and Expression HIF1a->CAIX Extracellular_pH Extracellular Acidification CAIX->Extracellular_pH Intracellular_pH Intracellular Alkalinization CAIX->Intracellular_pH Tumor_Progression Tumor Progression and Metastasis Extracellular_pH->Tumor_Progression Intracellular_pH->Tumor_Progression

Caption: CAIX signaling pathway under hypoxic conditions.

G Experimental Workflow for Assessing Inhibitor Selectivity start Start: Synthesize CAI-16 Analog biochem_assay Biochemical Assay: Stopped-Flow CO2 Hydration start->biochem_assay panel Test against a panel of hCA isoforms (I, II, IX, etc.) biochem_assay->panel determine_ki Determine Ki values panel->determine_ki calculate_selectivity Calculate Selectivity Index (Ki off-target / Ki on-target) determine_ki->calculate_selectivity sar_analysis Structure-Activity Relationship (SAR) Analysis calculate_selectivity->sar_analysis cell_assay Cell-Based Assay: CETSA for Target Engagement evaluate_efficacy Evaluate Cellular Efficacy and Off-Target Effects cell_assay->evaluate_efficacy end End: Optimized Selective Inhibitor evaluate_efficacy->end sar_analysis->start Iterate Design sar_analysis->cell_assay Promising Candidate

Caption: Experimental workflow for assessing inhibitor selectivity.

G Logical Flow for Improving Inhibitor Selectivity initial_inhibitor Initial Inhibitor (CAI-16) with Poor Selectivity structural_analysis Analyze Crystal Structures of Target vs. Off-Target CAs initial_inhibitor->structural_analysis identify_differences Identify Differences in Active Site Pockets structural_analysis->identify_differences design_analogs Design Analogs to Exploit Steric/Electrostatic Differences identify_differences->design_analogs synthesis Synthesize Analogs design_analogs->synthesis testing Test Selectivity Profile (Biochemical & Cellular Assays) synthesis->testing evaluation Evaluate Results: Is Selectivity Improved? testing->evaluation evaluation->design_analogs No, Redesign optimized_inhibitor Optimized Selective Inhibitor evaluation->optimized_inhibitor Yes

References

"Compound 16" assay variability and reproducibility challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Compound 16. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to assay variability and reproducibility. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and consistency of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Compound 16?

For most cell-based assays, it is recommended to dissolve Compound 16 in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10-20 mM. For in vitro assays, the choice of solvent may vary depending on the specific buffer system. It is crucial to always perform a solubility test to ensure the compound does not precipitate at the working concentration.[1]

Q2: What is the known mechanism of action for Compound 16?

Compound 16 is a potent and selective inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway.[1] It is essential to confirm this activity in your specific cell line or experimental system.

Q3: How should I store the Compound 16 stock solution?

Stock solutions of Compound 16 in DMSO should be stored at -20°C or -80°C to minimize degradation. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]

Q4: My assay results are inconsistent. What are the common sources of variability?

Variability in results can stem from multiple factors, including the physicochemical properties of the compound, its interaction with assay components, and inconsistencies in experimental procedures.[2] A systematic approach to troubleshooting is recommended to identify the root cause.[2]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Users may experience significant variability in the half-maximal inhibitory concentration (IC50) of Compound 16 in cell viability assays (e.g., MTT, CellTiter-Glo).[1]

Quantitative Data Summary: Troubleshooting Inconsistent IC50 Values

Possible CauseTroubleshooting StepExpected Outcome
Compound Precipitation Visually inspect the treatment media for any precipitate after adding the compound. Perform a solubility test at the highest concentration used.[1]No visible precipitate should be present.[1]
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.[1]Consistent cell growth and a more reproducible IC50 value.[1]
Assay Incubation Time Vary the incubation time with the compound (e.g., 24, 48, 72 hours) to determine the optimal duration for your cell line.[1]A time point with the most consistent and robust response.[1]
DMSO Concentration Ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed 0.5%.[1][2]Minimized solvent-induced cytotoxicity and variability.[1]
Issue 2: High Background Signal in Western Blot for p-ERK

Difficulty in detecting a clear, specific band for phosphorylated ERK (p-ERK) can be a common issue when assessing the activity of Compound 16.

Quantitative Data Summary: Troubleshooting High Background in Western Blot

Possible CauseTroubleshooting StepExpected Outcome
Insufficient Serum Starvation Increase the duration of serum starvation before compound treatment to reduce basal p-ERK levels.[1]Lower background p-ERK signal in untreated control samples.[1]
Primary Antibody Concentration Titrate the primary antibody to determine the optimal concentration that provides a strong signal with low background.[1]A clear band for p-ERK with minimal non-specific binding.[1]
Blocking Buffer Optimize the blocking buffer by trying different agents (e.g., 5% BSA or 5% non-fat milk in TBST).[1]Reduced background and improved signal-to-noise ratio.[1]
Washing Steps Increase the number and duration of washing steps after primary and secondary antibody incubations.[1]Lower non-specific antibody binding and reduced background.[1]

Experimental Protocols

Protocol: Cell Viability (MTT) Assay

This protocol outlines a general procedure for determining the cytotoxic effects of Compound 16 on cultured cells.

Materials:

  • Complete growth medium specific to the cell line

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • 96-well cell culture plates

  • Compound 16 stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding:

    • For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete growth medium.

    • Count cells and determine viability.

    • Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of Compound 16 in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).[3]

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]

  • Viability Measurement:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background reading from the no-cell control wells.

    • Normalize the data to the vehicle control wells to determine the percentage of cell viability.

    • Plot the cell viability against the compound concentration and determine the IC50 value.[3]

Visualizations

G cluster_workflow Troubleshooting Workflow for Assay Variability Start Inconsistent Assay Results CheckSolubility Check Compound Integrity & Solubility Start->CheckSolubility AssessInterference Assess for Assay Interference CheckSolubility->AssessInterference Solubility OK Precipitation Precipitation Observed CheckSolubility->Precipitation Solubility Issue? EvaluateToxicity Evaluate Unintended Cytotoxicity AssessInterference->EvaluateToxicity No Interference Interference Interference Detected AssessInterference->Interference Interference? OptimizeProtocol Optimize Assay Protocol ConsistentResults Consistent & Reliable Results OptimizeProtocol->ConsistentResults Optimized EvaluateToxicity->ConsistentResults No Unwanted Toxicity Toxicity Toxicity Observed EvaluateToxicity->Toxicity Unwanted Toxicity? Precipitation->OptimizeProtocol Yes Interference->OptimizeProtocol Yes Toxicity->OptimizeProtocol Yes

Caption: A logical workflow for troubleshooting variability in cell-based assays.

G cluster_pathway Compound 16 Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation Compound16 Compound 16 Compound16->MEK

Caption: Compound 16 inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.

References

"Inhibitor 16" off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Inhibitor 16" is not a uniquely identified small molecule inhibitor in widespread public scientific literature. The following technical support guide utilizes "Inhibitor 16" as a hypothetical compound to illustrate the common challenges and solutions related to off-target effects of small molecule inhibitors. The principles and protocols described are broadly applicable to experimental work with various inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in my experiments?

A1: Off-target effects occur when a small molecule inhibitor, such as Inhibitor 16, binds to and alters the function of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, where the observed phenotype is mistakenly attributed to the inhibition of the primary target.[1] Furthermore, off-target effects can cause cellular toxicity and are a major reason for the failure of promising drug candidates in clinical trials.[1][2]

Q2: What are the common initial signs that suggest Inhibitor 16 might be causing off-target effects in my cell-based assays?

A2: Several signs in your experimental results can indicate potential off-target effects. These include:

  • Inconsistent phenotypes: Observing different biological outcomes when using a structurally distinct inhibitor for the same target.[2]

  • Discrepancies with genetic validation: The phenotype observed with Inhibitor 16 is not replicated when the target protein is knocked down or knocked out using methods like CRISPR-Cas9 or siRNA.[1][2]

  • High concentration requirements: The effective concentration of Inhibitor 16 in your assay is much higher than its known binding affinity (e.g., Ki or IC50) for the target protein. Higher concentrations increase the likelihood of binding to lower-affinity off-targets.[1]

  • Unexplained cell toxicity: Observing significant cell death or other toxic effects that are not a known consequence of inhibiting the intended target.[1]

Q3: What experimental approaches can I use to identify the specific off-targets of Inhibitor 16?

A3: A multi-pronged approach is recommended to identify off-target interactions:

  • Computational Profiling: Use in silico tools to predict potential off-targets based on the chemical structure of Inhibitor 16 and its similarity to known ligands for other proteins.[3]

  • Broad-Spectrum Kinase Profiling: If the intended target is a kinase, or if an off-target is suspected to be one, screen Inhibitor 16 against a large panel of kinases to determine its selectivity profile.[4]

  • Chemical Proteomics: Employ unbiased techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) to identify proteins that directly bind to an appropriately modified version of Inhibitor 16 in cell lysates.[3]

  • Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in intact cells by measuring changes in the thermal stability of proteins upon binding to Inhibitor 16.[1][2]

Q4: How can I mitigate the off-target effects of Inhibitor 16 in my experiments?

A4: Mitigating off-target effects is crucial for generating reliable data. Here are some key strategies:

  • Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of Inhibitor 16 that yields the desired on-target effect, as higher concentrations are more prone to causing off-target effects.[1]

  • Employ Orthogonal Validation: Confirm your findings using at least one alternative method. This could be a structurally unrelated inhibitor targeting the same protein or a genetic approach like CRISPR/Cas9-mediated gene knockout to see if it replicates the inhibitor's phenotype.[2]

  • Use Control Compounds: Include a structurally similar but biologically inactive analog of Inhibitor 16 as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]

  • Rational Drug Design: If structural information for on- and off-targets is available, it may be possible to modify Inhibitor 16 to reduce its binding to the off-target while preserving its affinity for the intended target.[3]

Troubleshooting Guide

Experimental Issue Potential Off-Target Related Cause Recommended Solution
Inconsistent results between different cell lines. Expression levels of the on-target or off-target proteins may vary between cell lines.[1]1. Confirm target expression levels in all cell lines using Western Blot or qPCR.[1]2. Characterize the expression of any known key off-targets in the cell lines.
Observed phenotype does not match genetic knockdown of the target. The phenotype is likely due to an off-target effect of Inhibitor 16.[1]1. Perform a kinase selectivity screen or chemical proteomics to identify potential off-targets.2. Use a structurally different inhibitor for the same target to see if the phenotype is consistent.
High levels of cytotoxicity at the effective concentration. The inhibitor is engaging one or more off-targets that are critical for cell survival.[1]1. Perform a dose-response curve for both the desired phenotype and cell viability to determine a therapeutic window.2. Consider using a more selective inhibitor if available.
The inhibitor shows high potency in biochemical assays but low potency in cellular assays. Poor cell permeability or active efflux of the inhibitor from the cells.[3]1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[3]2. Test for efflux by co-incubating with known efflux pump inhibitors.[3]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of Inhibitor 16 against a broad panel of kinases to identify both on-target and off-target interactions.

Methodology:

  • Compound Preparation: Prepare a stock solution of Inhibitor 16 (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the individual recombinant kinases, their specific substrates, and ATP to separate wells.

  • Compound Addition: Add the diluted Inhibitor 16 or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Signal Detection: Stop the reaction and measure the signal using a suitable detection method (e.g., luminescence, fluorescence).

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[1]

Hypothetical Kinase Profiling Data for Inhibitor 16
Kinase Target IC50 (nM) Selectivity (Fold vs. On-Target)
On-Target Kinase A 151
Off-Target Kinase X 35023.3
Off-Target Kinase Y 80053.3
Off-Target Kinase Z >10,000>666
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of Inhibitor 16 with its target(s) in an intact cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with Inhibitor 16 or a vehicle control for a specific duration.[1]

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1] Ligand binding is expected to stabilize the target protein, making it more resistant to heat-induced denaturation.[2]

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]

  • Supernatant Collection: Collect the supernatant containing the soluble, non-denatured proteins.[1]

  • Protein Analysis: Analyze the amount of the target protein remaining in the supernatant at each temperature using Western Blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of Inhibitor 16 indicates target engagement.

Protocol 3: Genetic Validation using CRISPR-Cas9 Knockout

Objective: To determine if the genetic removal of the target protein phenocopies the effect of Inhibitor 16.

Methodology:

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[2]

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells of interest. If the plasmid contains a selection marker, select for transfected cells.[2]

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.[2]

  • Knockout Validation: Expand the clones and validate the knockout of the target protein by Western Blot and sequencing of the target locus.

  • Phenotypic Analysis: Perform the same phenotypic assay on the knockout cell lines that was used to characterize the effect of Inhibitor 16.

  • Comparison: Compare the phenotype of the knockout cells to the cells treated with Inhibitor 16. A similar phenotype provides strong evidence for on-target activity.

Visualizations

Hypothetical Signaling Pathway for Inhibitor 16 cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway (Wnt Signaling) Signal_On Upstream Signal Target_Kinase Target Kinase A Signal_On->Target_Kinase Substrate_On Substrate Target_Kinase->Substrate_On Phenotype_On Desired Phenotype Substrate_On->Phenotype_On Wnt_Ligand Wnt3a Receptor Frizzled Wnt_Ligand->Receptor HDAC1 HDAC1 Receptor->HDAC1 Beta_Catenin β-Catenin HDAC1->Beta_Catenin Phenotype_Off Undesired Phenotype (e.g., Toxicity) Beta_Catenin->Phenotype_Off Inhibitor_16 Inhibitor 16 Inhibitor_16->Target_Kinase Inhibition (On-Target) Inhibitor_16->HDAC1 Inhibition (Off-Target)

Caption: Hypothetical signaling pathway for Inhibitor 16.

Workflow for Investigating Off-Target Effects Start Observe Unexpected Phenotype with Inhibitor 16 Step1 Perform Dose-Response and Use Minimal Concentration Start->Step1 Step2 Orthogonal Validation: CRISPR KO of Target Step1->Step2 Decision1 Phenotype Replicated? Step2->Decision1 Conclusion_On Phenotype is On-Target Decision1->Conclusion_On Yes Step3 Identify Off-Targets: Kinase Screen / Proteomics Decision1->Step3 No Step4 Validate Off-Target with CETSA or Binding Assay Step3->Step4 Decision2 Off-Target Confirmed? Step4->Decision2 Decision2->Step3 No, test other candidates Conclusion_Off Phenotype is Off-Target Decision2->Conclusion_Off Yes Step5 Redesign Compound or Select New Inhibitor Conclusion_Off->Step5

Caption: Workflow for investigating off-target effects.

References

"Carbonic anhydrase inhibitor 16" dosage and administration refinement

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Carbonic Anhydrase Inhibitors

Disclaimer: The specific compound "Carbonic anhydrase inhibitor 16" could not be definitively identified in the provided search results. The number '16' often appeared as a citation marker in the literature. Therefore, this technical support center has been developed using Acetazolamide (B1664987) as a representative and well-documented carbonic anhydrase inhibitor (CAI). Information on other CAIs, including the investigational drug SLC-0111 , is also included to provide a broader context for researchers and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for carbonic anhydrase inhibitors?

A1: Carbonic anhydrase inhibitors (CAIs) work by suppressing the activity of the carbonic anhydrase enzyme family. This enzyme catalyzes the reversible reaction of carbon dioxide and water to form carbonic acid, which then dissociates into bicarbonate and hydrogen ions. By inhibiting this enzyme, CAIs lead to an accumulation of carbonic acid and a decrease in the formation of bicarbonate and hydrogen ions. This disruption of pH and ion transport is central to their therapeutic effects in various tissues.

Q2: What are the common research applications and clinical indications for carbonic anhydrase inhibitors?

A2: Carbonic anhydrase inhibitors are used to manage and treat a range of conditions including glaucoma, idiopathic intracranial hypertension, altitude sickness, congestive heart failure, and epilepsy. In a research context, they are valuable tools for studying pH regulation, ion transport, and the physiological roles of different carbonic anhydrase isoforms. Newer, isoform-selective inhibitors like SLC-0111 are being investigated for their potential as anti-cancer agents, specifically targeting tumor-associated isoforms like CAIX that are involved in tumor acidosis and progression.

Q3: What are the most common adverse effects observed with carbonic anhydrase inhibitors like Acetazolamide?

A3: The most frequently reported side effects of oral acetazolamide are related to metabolic acidosis and include fatigue, paresthesias (tingling in the face and extremities), a metallic taste, and nausea or vomiting. Other potential side effects include dizziness, weight loss, and depression. It is also important to be aware of the risk of hypokalemia (low potassium) and the formation of kidney stones.

Q4: Are there known drug interactions that researchers should be aware of when using carbonic anhydrase inhibitors in their experiments?

A4: Yes, CAIs can interact with several other classes of drugs. For instance, they can affect the renal excretion of other medications due to the alkalinization of urine. Interactions have been reported with nonsteroidal anti-inflammatory drugs (NSAIDs), beta-blockers, and some antiepileptics. Concurrent use with salicylates can lead to increased plasma levels of the inhibitor and potential toxicity.

Troubleshooting Guide

Q1: We are observing unexpected variability in our experimental results when using a carbonic anhydrase inhibitor. What could be the cause?

A1: Variability in results can stem from several factors. Firstly, ensure the stability of the inhibitor in your experimental medium and storage conditions. Some CAIs may be sensitive to light or temperature. Secondly, confirm the expression and activity of the target carbonic anhydrase isoform in your cell line or tissue model, as this can vary significantly. Lastly, the diuretic effect of some CAIs can lead to changes in cell volume and ion concentrations, which could indirectly affect other cellular processes and lead to inconsistent measurements.

Q2: Our cell cultures are showing signs of toxicity after treatment with a carbonic anhydrase inhibitor. How can we mitigate this?

A2: Cytotoxicity can be dose-dependent. It is advisable to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. The metabolic acidosis induced by CAIs can be a source of cellular stress. Ensure that your cell culture medium is adequately buffered to handle pH shifts. If you are using a systemic inhibitor, consider switching to a more isoform-selective inhibitor if off-target effects on other vital CA isoforms are suspected.

Q3: We are having difficulty dissolving our carbonic anhydrase inhibitor for our in vitro experiments. What is the recommended procedure?

A3: Solubility can be a challenge for some inhibitors. For U-104, a CAIX inhibitor, a common solvent is DMSO. When preparing stock solutions, it is crucial to use fresh, high-quality DMSO as it can absorb moisture, which may reduce the solubility of the compound. For in vivo studies, specific formulations involving solvents like PEG300 or corn oil may be necessary. Always refer to the manufacturer's instructions for the specific inhibitor you are using.

Data Presentation

Table 1: Dosage and Administration of Acetazolamide for Various Indications

IndicationDosageRoute of Administration
Glaucoma (Chronic simple)250 mg to 1 g per 24 hours in divided dosesOral
Glaucoma (Secondary and Acute Congestive)250 mg every 4 hours; or an initial 500 mg dose followed by 125-250 mg every 4 hoursOral/IV
Epilepsy8-30 mg/kg per day in divided doses (Optimal: 375-1000 mg daily)Oral
Congestive Heart Failure (Diuresis)250-375 mg once daily in the morningOral
Altitude Sickness250 mg to 500 mg daily in two oral dosesOral

Table 2: Preclinical and Clinical Dosage of SLC-0111 (CAIX Inhibitor)

Study TypeModelDosageRoute of Administration
PreclinicalMouse model (orthotopic breast cancer)38 mg/kgOral gavage
Phase I Clinical TrialPatients with advanced solid tumors500 mg, 1000 mg, and 2000 mg dailyOral
Recommended Phase II DosePatients with advanced solid tumors1000 mg/dayOral

Experimental Protocols

Protocol: In Vitro Inhibition of Carbonic Anhydrase Activity

This protocol provides a general method for assessing the inhibitory activity of a compound against a specific carbonic anhydrase isoform using a colorimetric assay based on the esterase activity of the enzyme.

Materials:

  • Purified recombinant human carbonic anhydrase (isoform of interest)

  • Carbonic anhydrase inhibitor (e.g., Acetazolamide as a positive control, and your test compound)

  • 4-Nitrophenyl acetate (B1210297) (NPA) as a substrate

  • TRIS-HCl buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the carbonic anhydrase enzyme in TRIS-HCl buffer.

    • Prepare serial dilutions of your test inhibitor and the positive control (Acetazolamide) in the appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of NPA in a water-miscible organic solvent like acetonitrile.

  • Assay Setup:

    • In a 96-well plate, add a small volume of the enzyme solution to each well (except for the blank).

    • Add an equal volume of the diluted inhibitor or control to the respective wells. For the negative control, add the solvent only.

    • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding a specific volume of the NPA substrate to all wells.

    • Immediately start monitoring the change in absorbance at 400 nm over time using a microplate reader. The hydrolysis of NPA by carbonic anhydrase produces the yellow-colored 4-nitrophenolate.

    • Record the rate of the reaction (change in absorbance per minute).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor compared to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Mandatory Visualizations

cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space CO2_ext CO2 CO2_int CO2 CO2_ext->CO2_int Diffusion H2O_ext H2O H2CO3_ext H2CO3 HCO3_ext HCO3- H_ext H+ CA Carbonic Anhydrase CO2_int->CA H2O_int H2O H2O_int->CA H2CO3_int H2CO3 HCO3_int HCO3- H2CO3_int->HCO3_int H_int H+ H2CO3_int->H_int HCO3_intH_int HCO3_intH_int CA->H2CO3_int CAI Carbonic Anhydrase Inhibitor (e.g., Acetazolamide) CAI->CA Inhibition CO2_intH2O_int CO2_intH2O_int

Caption: Mechanism of Action of Carbonic Anhydrase Inhibitors.

Start Start: Hypothesis Protocol Experimental Design & Protocol Development Start->Protocol Reagent Reagent Preparation (Inhibitor, Cells, Buffers) Protocol->Reagent Experiment In Vitro / In Vivo Experiment (e.g., Cell Viability, Enzyme Assay) Reagent->Experiment Data Data Collection (e.g., Absorbance, Cell Counts) Experiment->Data Analysis Data Analysis (IC50, Statistical Tests) Data->Analysis Troubleshoot Unexpected Results? Analysis->Troubleshoot Results Interpretation of Results Conclusion Conclusion & Next Steps Results->Conclusion Troubleshoot->Protocol No, Revise Troubleshoot->Results Yes

Caption: General Experimental Workflow for Inhibitor Screening.

Technical Support Center: Overcoming Resistance to Compound 16 (TAS6417/CLN-081) in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Compound 16 (TAS6417/CLN-081), a potent EGFR tyrosine kinase inhibitor (TKI) targeting exon 20 insertion mutations in non-small cell lung cancer (NSCLC).

Frequently Asked Questions (FAQs)

1. What is Compound 16?

Compound 16, also known as TAS6417, CLN-081, or Zipalertinib, is a novel, irreversible EGFR-TKI specifically designed to target activating mutations in EGFR, particularly exon 20 insertion mutations, which are often resistant to earlier generations of EGFR inhibitors.[1]

2. What are the primary mechanisms of acquired resistance to Compound 16?

The two most commonly observed mechanisms of acquired resistance to TAS6417 are:

  • On-target secondary mutations in EGFR: The most frequently reported mutation is the C797S "gatekeeper" mutation, which prevents the covalent binding of TAS6417 to the EGFR kinase domain.[1]

  • Bypass signaling pathway activation: Upregulation of alternative signaling pathways can compensate for EGFR inhibition. MET amplification is a common bypass mechanism that reactivates downstream signaling cascades like the PI3K/AKT and MAPK/ERK pathways, promoting cell survival and proliferation despite the presence of TAS6417.[2]

3. How can I determine if my cancer cell line has developed resistance to Compound 16?

Resistance can be identified by a significant increase in the half-maximal inhibitory concentration (IC50) of Compound 16 in your cell line compared to the parental, sensitive cell line. This is typically measured using a cell viability assay. A three-fold or higher increase in IC50 is generally considered indicative of resistance.[3]

4. What are the potential strategies to overcome resistance to Compound 16?

  • Combination Therapy: For resistance driven by MET amplification, co-treatment with a MET inhibitor (e.g., capmatinib, tepotinib) and TAS6417 has shown promise in restoring sensitivity.[4][5][6][7]

  • Targeting Downstream Effectors: In cases where downstream pathways like PI3K/AKT or MAPK/ERK are activated, combination with inhibitors of these pathways could be a viable strategy.

5. Which cell lines are suitable for studying Compound 16 resistance?

Several NSCLC cell lines with EGFR exon 20 insertion mutations are used in preclinical studies of TAS6417. For example, NCI-H1975 cells engineered to express EGFR D770_N771insSVD can be used.[2] Parental cell lines sensitive to TAS6417 can be made resistant through continuous exposure to increasing concentrations of the compound.

Troubleshooting Guides

Guide 1: Generating Compound 16 Resistant Cell Lines

This guide outlines a common method for developing acquired resistance to TAS6417 in a sensitive cancer cell line.

Experimental Workflow:

G cluster_0 Resistant Cell Line Generation Start Start Culture Sensitive Cells Culture parental sensitive cell line Start->Culture Sensitive Cells Initial Treatment Treat with low concentration of TAS6417 (e.g., IC20) Culture Sensitive Cells->Initial Treatment Monitor Viability Monitor cell viability and allow population to recover Initial Treatment->Monitor Viability Dose Escalation Gradually increase TAS6417 concentration in a stepwise manner Monitor Viability->Dose Escalation Assess Resistance Periodically determine IC50 using a cell viability assay Dose Escalation->Assess Resistance Resistance Confirmed IC50 > 3x parental? Assess Resistance->Resistance Confirmed Resistance Confirmed->Dose Escalation No Expand and Bank Expand and cryopreserve resistant cell line Resistance Confirmed->Expand and Bank Yes End End Expand and Bank->End

Generation of TAS6417 resistant cell lines.

Troubleshooting:

Problem Possible Cause(s) Solution(s)
Massive cell death after initial treatment The starting concentration of TAS6417 is too high.Start with a lower, sub-lethal concentration (e.g., IC10-IC20) to allow for gradual adaptation.
Cell population fails to recover The dose escalation is too rapid.Allow the cells more time to recover and repopulate between dose increases. Ensure the confluency is optimal before the next treatment.
IC50 value is not increasing The cell line may have intrinsic resistance mechanisms or a low propensity to develop resistance. The compound may be degrading.Try a different sensitive cell line. Ensure the TAS6417 stock solution is fresh and properly stored.
Heterogeneous population with varying resistance Not a clonal population.Once a resistant population is established, perform single-cell cloning by limited dilution to generate a homogenous resistant cell line.[3]
Guide 2: Cell Viability Assay (CellTiter-Glo®)

This guide provides a protocol for determining the IC50 of TAS6417 using the CellTiter-Glo® Luminescent Cell Viability Assay.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[8]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of TAS6417 in culture medium. Remove the old medium from the wells and add 100 µL of the different drug concentrations. Include a "cells only" control with medium containing the same DMSO concentration as the highest drug concentration.

  • Incubation: Incubate the plate for 72 hours.[2]

  • Reagent Preparation & Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[9][10]

  • Lysis: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[10] Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of TAS6417 and fitting the data to a dose-response curve.

Troubleshooting:

Problem Possible Cause(s) Solution(s)
High variability between replicate wells Uneven cell seeding, edge effects in the multi-well plate, temperature gradients.[9]Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS.[8] Allow the plate to equilibrate to room temperature before adding the reagent.
Low luminescent signal Low cell number, insufficient reagent, or the cells are not metabolically active.Optimize the cell seeding density. Ensure the correct volume of reagent is added. Check the health of the cells before the experiment.
High background signal Contamination of the culture medium or reagents.Use fresh, sterile medium and reagents. Include control wells with medium only to determine the background luminescence.
Inconsistent IC50 values across experiments Variations in cell passage number, incubation times, or reagent preparation.Use cells within a consistent passage number range. Standardize all incubation times. Prepare fresh reagent for each experiment.
Guide 3: Western Blotting for Phosphorylated Proteins (p-EGFR, p-AKT)

This guide details the detection of phosphorylated EGFR and its downstream effector AKT to assess the signaling status in response to TAS6417.

Signaling Pathway:

G cluster_0 EGFR Signaling Pathway EGFR EGFR p_EGFR p-EGFR EGFR->p_EGFR Activation PI3K PI3K p_EGFR->PI3K ERK ERK p_EGFR->ERK AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Proliferation Cell Proliferation & Survival p_AKT->Proliferation p_ERK p-ERK ERK->p_ERK p_ERK->Proliferation TAS6417 TAS6417 TAS6417->p_EGFR Inhibition

Simplified EGFR signaling pathway and TAS6417 inhibition.

Experimental Protocol:

  • Cell Treatment: Culture sensitive and resistant cells and treat with TAS6417 at various concentrations for the desired time (e.g., 6 or 24 hours).[2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[11] Keep samples on ice.[12][13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 25 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[4]

  • Blocking: Block the membrane with 5% BSA in TBST for 1-1.5 hours at room temperature. Avoid using milk as it can interfere with phospho-antibody binding.[14][15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR (e.g., Tyr1068), total EGFR, p-AKT (e.g., Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[16][4]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To detect multiple proteins on the same blot, the membrane can be stripped and re-probed with another primary antibody.[11]

Troubleshooting:

Problem Possible Cause(s) Solution(s)
No or weak phospho-protein signal Phosphatase activity during sample preparation. Low abundance of the phosphorylated protein. Inefficient antibody.Always use phosphatase inhibitors in the lysis buffer and keep samples cold.[12][13] Increase the amount of protein loaded or enrich for the phosphoprotein using immunoprecipitation.[17] Ensure the primary antibody is validated for western blotting and specific for the phosphorylated target.
High background Insufficient blocking. Non-specific antibody binding.Optimize the blocking conditions (time and agent). Use 5% BSA instead of milk.[14][15] Increase the number and duration of wash steps. Use TBST for washing.[14][17]
Multiple non-specific bands Antibody concentration is too high. Poor quality antibody.Titrate the primary antibody to determine the optimal concentration. Use a highly specific monoclonal antibody if possible.
Inconsistent loading Inaccurate protein quantification. Pipetting errors.Carefully perform protein quantification and ensure equal loading. Always probe for a loading control (e.g., β-actin, GAPDH) to verify equal protein loading.

Quantitative Data Summary

Table 1: In Vitro Activity of TAS6417 in EGFR-Mutant Cell Lines

Cell LineEGFR MutationAssay TypeIC50 / GI50 (nmol/L)Reference
Ba/F3Exon 20 Insertion (various)CellTiter-GloVaries by insertion[2]
LXF 2478LV769_D770insASVCell Proliferation86.5 ± 28.5[2]
NCI-H1975D770_N771insSVDCell Proliferation45.4 ± 2.6[2]
Ba/F3L858R+T790MCellTiter-Glo<100[18]
Ba/F3Exon 19 del+T790MCellTiter-Glo<100[18]

Table 2: Efficacy of Combination Therapy in MET-Amplified, EGFR-Mutant NSCLC

Combination TherapyPatient PopulationOverall Response RateMedian Progression-Free SurvivalReference
MET inhibitor + EGFR inhibitorEGFR-mutant, MET-amplified, EGFRi-resistant74.4%5.3 months[5]
Tepotinib + GefitinibEGFR-mutant, MET-amplified, Osimertinib-resistant43.9%5.4 months[5]
CapmatinibMET-amplified66% (1st line), 40-50% (2nd/3rd line)Not Reported[7]

Experimental Protocols

Protocol 1: siRNA Knockdown of MET

This protocol is for transiently knocking down MET expression to investigate its role in TAS6417 resistance.

  • Cell Seeding: Seed cells in a 12-well plate to achieve approximately 70% confluency 24 hours later.[19]

  • siRNA-Lipofectamine Complex Preparation:

    • In one tube, dilute 10 pmol of MET-targeting siRNA or a non-targeting control siRNA in 50 µL of Opti-MEM.[19]

    • In a separate tube, dilute 2 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM.[19]

    • Combine the diluted siRNA and Lipofectamine RNAiMAX (1:1 ratio) and incubate for 5 minutes at room temperature.[19]

  • Transfection: Add 100 µL of the siRNA-Lipofectamine complex to the cells in each well.

  • Incubation: Incubate the cells for 24-48 hours.

  • Functional Assays: After incubation, perform downstream assays such as a cell viability assay with TAS6417 treatment or western blotting to confirm MET knockdown and assess the effect on EGFR signaling.

Logical Relationship Diagram:

G cluster_0 Investigating MET-Mediated Resistance Resistant Cells TAS6417-Resistant Cells (with MET amplification) siMET Transfect with siRNA targeting MET Resistant Cells->siMET siControl Transfect with non-targeting siRNA Resistant Cells->siControl Treat TAS6417 Treat with TAS6417 siMET->Treat TAS6417 siControl->Treat TAS6417 Assess Viability Assess Cell Viability Treat TAS6417->Assess Viability Assess Signaling Assess EGFR/AKT/ERK Phosphorylation Treat TAS6417->Assess Signaling Hypothesis Hypothesis: MET knockdown will resensitize cells to TAS6417 Hypothesis->Resistant Cells

Workflow for investigating the role of MET in resistance.

References

Technical Support Center: Inhibitor 16 Topical Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation of Inhibitor 16 for topical delivery. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this compound.

Disclaimer: "Inhibitor 16" is a designation for a hypothetical, poorly water-soluble, small molecule kinase inhibitor. The following guidance is based on established principles for formulating similar compounds and is intended to provide a framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary formulation challenges for topical delivery of Inhibitor 16?

A1: The primary challenges stem from its physicochemical properties:

  • Poor Solubility: Inhibitor 16 has very low aqueous solubility, making it difficult to dissolve in conventional topical vehicles at therapeutic concentrations.[1][2]

  • Low Skin Permeability: Due to its high lipophilicity and molecular weight, Inhibitor 16 may be retained in the stratum corneum with limited permeation to the viable epidermis and dermis.[3]

  • High Crystallinity: A stable crystalline structure can lead to the drug precipitating out of a formulation, impacting stability and bioavailability.

Q2: Which solvents and excipients are recommended for initial solubility screening of Inhibitor 16?

A2: A range of solvents and excipients should be screened to identify suitable candidates for solubilizing a poorly water-soluble drug like Inhibitor 16. Polar solvents are often used to increase the solubility of an API in a topical formulation.[1] Consider solvents commonly used in topical preparations such as propylene (B89431) glycol, polyethylene (B3416737) glycols (PEGs), ethanol, and dimethyl sulfoxide (B87167) (DMSO).[4][5] Additionally, surfactants and oils can enhance solubility.[4]

Q3: What types of formulation bases (e.g., creams, gels, ointments) are most suitable for Inhibitor 16?

A3: The choice of base depends on the target skin condition, desired release profile, and the solubility of Inhibitor 16 in the formulation components.

  • Ointments: Suitable for dry skin conditions and can enhance permeation due to their occlusive nature.

  • Creams: Versatile oil-in-water or water-in-oil emulsions that can be aesthetically pleasing.

  • Gels: Can provide a cooling sensation and are often preferred for oily skin. The use of hydrogels with solid dispersions can be an effective strategy to enhance the dissolution rate of poorly soluble drugs.[2] Nanostructured lipid carrier (NLC) gels have also been shown to be effective for topical delivery of kinase inhibitors.[6]

Q4: How can the skin permeation of Inhibitor 16 be enhanced?

A4: Several strategies can be employed to improve the delivery of drugs through the skin.[7][8] Chemical penetration enhancers, such as fatty acids (e.g., oleic acid), terpenes, and surfactants, can reversibly disrupt the stratum corneum lipids to facilitate drug passage.[4][8][9] Advanced delivery systems like liposomes, niosomes, and ethosomes can also encapsulate the drug and improve its penetration into the skin.[7]

Q5: What are the key stability concerns for topical formulations of Inhibitor 16?

A5: The main stability concerns are both physical and chemical.[10]

  • Physical Stability: This includes crystallization of the API from a supersaturated system, phase separation in emulsions, and changes in viscosity or appearance.[10][11]

  • Chemical Stability: This involves the degradation of the API, which can be influenced by pH, exposure to light, and interaction with excipients.[10]

  • Microbiological Stability: Formulations must be adequately preserved to prevent microbial growth.[10]

Troubleshooting Guides

Guide 1: Low Drug Loading & Solubility Issues
  • Problem: "I am unable to dissolve a sufficient concentration of Inhibitor 16 in my formulation vehicle."

  • Possible Causes:

    • Inhibitor 16's high crystallinity and low intrinsic solubility.

    • The selected solvent system has poor solubilizing capacity for the molecule.

    • The pH of the formulation is not optimal for the solubility of Inhibitor 16.

  • Recommended Solutions:

    • Co-solvent Systems: Employ a blend of solvents (e.g., propylene glycol, ethanol, water) to increase solubility.[1]

    • Solubilizers: Incorporate non-ionic surfactants (e.g., Polysorbates) or other solubilizing agents.[4]

    • pH Adjustment: Evaluate the pH-solubility profile of Inhibitor 16 and adjust the formulation pH to a range that maximizes solubility without compromising stability or causing skin irritation.

    • Novel Drug Delivery Systems: Formulate Inhibitor 16 as a solid dispersion to enhance its dissolution rate before incorporating it into a hydrogel.[2] Ionic liquids have also been shown to improve the solubility of poorly soluble drugs in topical emulsions.[12]

Guide 2: Poor Physical Stability (Crystallization in Formulation)
  • Problem: "I observe crystal growth in my Inhibitor 16 formulation upon storage."

  • Possible Causes:

    • The formulation is a supersaturated system, and the drug is precipitating over time.

    • Temperature fluctuations during storage are causing the drug to fall out of solution.

    • Incompatibility between Inhibitor 16 and the formulation excipients.

  • Recommended Solutions:

    • Optimize Solvent System: Ensure the drug is fully solubilized at the target concentration and remains so under various storage conditions.

    • Incorporate Crystallization Inhibitors: Add polymers such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC), which can help maintain the drug in an amorphous state and prevent crystallization.

    • Conduct Thorough Stability Studies: Evaluate the formulation's stability under accelerated conditions (e.g., 40°C/75% RH) to identify potential issues early.[13][14]

Guide 3: Low In Vitro Skin Permeation
  • Problem: "My In Vitro Permeation Test (IVPT) shows that very little Inhibitor 16 is permeating through the skin model."

  • Possible Causes:

    • The high lipophilicity of Inhibitor 16 causes it to be retained in the stratum corneum.

    • The formulation is not optimized to release the drug at the skin interface.

    • The molecular size of Inhibitor 16 limits its diffusion through the tight lipid matrix of the skin.[3]

  • Recommended Solutions:

    • Incorporate Penetration Enhancers: Screen a panel of penetration enhancers such as oleic acid, terpenes (e.g., limonene), or surfactants to find one that improves flux without causing irritation.[4][9]

    • Use Advanced Carriers: Encapsulating Inhibitor 16 in nanocarriers like liposomes or niosomes can enhance its penetration.[7]

    • Optimize the Vehicle: The vehicle itself can influence permeation. For example, the inclusion of glycols can act as both a solvent and a penetration enhancer.

Guide 4: Inconsistent In Vitro Release Testing (IVRT) Results
  • Problem: "I am seeing high variability between my Franz cell replicates in my IVRT study."

  • Possible Causes:

    • Inhomogeneous formulation, leading to inconsistent drug concentration in the applied dose.

    • Inconsistent dose application to the membrane.

    • Presence of air bubbles between the membrane and the receptor medium.

    • The membrane was not properly equilibrated before the experiment.[15]

  • Recommended Solutions:

    • Ensure Formulation Homogeneity: Use appropriate mixing and homogenization techniques during formulation preparation.[11]

    • Standardize Dosing: Use a positive displacement pipette or a syringe to apply a consistent and accurate dose to each diffusion cell.

    • Careful Cell Assembly: When assembling the Franz cells, ensure there are no trapped air bubbles at the membrane-receptor fluid interface.

    • Follow a Validated Protocol: Adhere to a strict, validated IVRT protocol, including membrane equilibration and sampling procedures, as recommended by regulatory bodies like the FDA.[16][17]

Data Presentation

Table 1: Hypothetical Solubility of Inhibitor 16 in Common Topical Solvents

Solvent/VehicleSolubility (mg/mL) at 25°C
Water< 0.001
Propylene Glycol5.2
Ethanol (95%)8.5
PEG 40012.3
Isopropyl Myristate2.1
Oleic Acid9.8
Dimethyl Sulfoxide (DMSO)> 50

Table 2: Example Effect of Penetration Enhancers on the Flux of a Model Drug

FormulationEnhancer (5% w/w)Steady-State Flux (µg/cm²/h)Enhancement Ratio
Control (Propylene Glycol base)None0.51.0
Formulation AOleic Acid2.55.0
Formulation BLimonene2.04.0
Formulation CSodium Lauryl Sulfate (1%)1.53.0

Table 3: Typical Stability Testing Protocol for a Topical Formulation of Inhibitor 16

Storage ConditionTime PointsTests to be Performed
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 monthsAppearance, pH, Viscosity, Assay of Inhibitor 16, Degradation Products, Microbial Limits.[13][18]
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 monthsAppearance, pH, Viscosity, Assay of Inhibitor 16, Degradation Products, Microbial Limits.[13][18]
Freeze-Thaw Cycling (-20°C to 25°C)3 cyclesAppearance, Viscosity, Crystal formation.

Experimental Protocols

Protocol 1: Solubility Assessment of Inhibitor 16
  • Objective: To determine the saturation solubility of Inhibitor 16 in various solvents.

  • Method:

    • Add an excess amount of Inhibitor 16 to a known volume (e.g., 1 mL) of the selected solvent in a glass vial.

    • Seal the vials and place them in a shaker or rotator at a controlled temperature (e.g., 25°C or 32°C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

    • Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.

    • Quantify the concentration of Inhibitor 16 in the diluted sample using a validated analytical method (e.g., HPLC-UV).

Protocol 2: In Vitro Release Testing (IVRT)
  • Objective: To measure the rate of release of Inhibitor 16 from a semi-solid formulation.[19]

  • Apparatus: Vertical Franz Diffusion Cells.

  • Method:

    • Membrane: Use a synthetic, inert membrane (e.g., nylon, polysulfone).[15] Equilibrate the membrane in the receptor medium for at least 30 minutes before use.[15]

    • Receptor Medium: Use a medium in which Inhibitor 16 is sufficiently soluble to maintain sink conditions. This may be a buffered solution containing a co-solvent or surfactant. Degas the medium before use.

    • Setup: Mount the membrane between the donor and receptor chambers of the Franz cell. Fill the receptor chamber with the receptor medium, ensuring no air bubbles are trapped. Maintain the temperature at 32°C ± 1°C.

    • Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the formulation evenly onto the membrane surface.

    • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot from the receptor chamber and immediately replace it with fresh, pre-warmed receptor medium.

    • Analysis: Analyze the samples for the concentration of Inhibitor 16 using a validated analytical method. The rate of release is determined from the slope of the cumulative amount of drug released versus the square root of time.

Protocol 3: In Vitro Permeation Testing (IVPT)
  • Objective: To evaluate the permeation of Inhibitor 16 through the skin.[20]

  • Apparatus: Vertical Franz Diffusion Cells.

  • Method:

    • Membrane: Use excised human or porcine skin.[15][21] Thaw the skin and mount it on the Franz cell with the stratum corneum facing the donor chamber.

    • Receptor Medium: Use a physiologically relevant buffer (e.g., PBS pH 7.4), potentially with a solubilizer to maintain sink conditions.

    • Setup: Similar to IVRT, assemble the cells, fill with degassed receptor medium, and maintain the temperature at 32°C.[22]

    • Dosing: Apply a finite dose of the formulation (e.g., 5-10 mg/cm²) to the skin surface.

    • Sampling: Collect samples from the receptor chamber at various time points over 24-48 hours, replacing the volume with fresh medium each time.

    • Mass Balance: At the end of the experiment, perform a mass balance by recovering and quantifying the drug from the skin surface (unpenetrated), the different skin layers (stratum corneum, epidermis, dermis), and the receptor fluid (penetrated).

    • Analysis: Analyze all samples to determine the distribution and permeation profile of Inhibitor 16.

Visualizations

cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Response Cellular Response (e.g., Proliferation) TF->Response Activates Inhibitor16 Inhibitor 16 Inhibitor16->Kinase Inhibits

Caption: Simplified kinase signaling pathway showing the point of intervention for Inhibitor 16.

cluster_workflow Troubleshooting Workflow: Low Drug Loading Start Problem: Low Drug Loading Screen Screen Solvents & Co-solvents Start->Screen Success1 Sufficient Solubility? Screen->Success1 Incorporate Incorporate Solubilizers (e.g., Surfactants) Success1->Incorporate No End Proceed with Formulation Development Success1->End Yes Success2 Sufficient Solubility? Incorporate->Success2 Advanced Consider Advanced Systems (e.g., Solid Dispersions) Success2->Advanced No Success2->End Yes Advanced->End cluster_ivpt Experimental Workflow: In Vitro Permeation Test (IVPT) PrepareSkin Prepare Skin Membrane (Human or Porcine) SetupCells Assemble & Equilibrate Franz Diffusion Cells at 32°C PrepareSkin->SetupCells ApplyDose Apply Finite Dose of Inhibitor 16 Formulation SetupCells->ApplyDose Sample Sample Receptor Fluid over 24-48 hours ApplyDose->Sample MassBalance Perform Mass Balance: Recover drug from skin surface, skin layers, and receptor fluid Sample->MassBalance Analyze Quantify Drug Concentration in all compartments (HPLC) MassBalance->Analyze Report Calculate Flux & Permeation Parameters Analyze->Report

References

Technical Support Center: Stability of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for a compound designated solely as "Carbonic anhydrase inhibitor 16" is not available in public literature. This designation may be an internal code. The following guide provides general protocols and frequently asked questions regarding the stability of carbonic anhydrase inhibitors, using the well-characterized inhibitor Acetazolamide (B1664987) as a representative example.

Frequently Asked Questions (FAQs)

Q1: My carbonic anhydrase inhibitor solution appears cloudy after dilution from a DMSO stock into an aqueous buffer. What is happening?

A1: This is likely due to the low aqueous solubility of many carbonic anhydrase inhibitors.[1][2] Many inhibitors are hydrophobic, which is beneficial for binding to the enzyme's active site but results in poor water solubility.[1] When a concentrated DMSO stock is diluted into an aqueous buffer, the inhibitor may precipitate out of the solution.

Troubleshooting Steps:

  • Visual Inspection: Always visually inspect for precipitation after dilution.

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% in your assay to minimize both solubility issues and potential interference with the experiment.[1]

  • pH Adjustment: The solubility of many inhibitors is pH-dependent. For sulfonamides like acetazolamide, which are weakly acidic, solubility increases at a higher (more basic) pH.[1][3]

  • Use of Co-solvents: Consider using a small percentage of a water-miscible organic co-solvent to improve solubility.

Q2: I am observing unexpected peaks in my HPLC analysis during a stability study. What could they be?

A2: Unexpected peaks are likely degradation products. The identity of these degradants depends on the storage conditions and stress factors the sample was exposed to (e.g., pH, temperature, light, oxidation).[4] Common degradation pathways for sulfonamide-based inhibitors include hydrolysis, which can involve cleavage of the sulfonamide group.[5] Forced degradation studies are essential to identify these potential degradants and develop a stability-indicating analytical method.[6][7][8]

Q3: How should I prepare and store stock solutions of my carbonic anhydrase inhibitor?

A3: For poorly water-soluble inhibitors like Acetazolamide, stock solutions are typically prepared in an organic solvent like DMSO or dimethylformamide (DMF).[9]

  • Organic Stock: Acetazolamide is soluble in DMSO at approximately 15-44 mg/mL.[9][10] These stock solutions are generally stable for extended periods when stored at -20°C or -80°C.[10] It is best to aliquot the stock solution to avoid repeated freeze-thaw cycles.[10]

  • Aqueous Solutions: Aqueous solutions are much less stable. It is often recommended not to store aqueous solutions of acetazolamide for more than one day.[9] If you must use an aqueous buffer, prepare it fresh by diluting the DMSO stock.

Q4: What are the critical factors affecting the stability of carbonic anhydrase inhibitors in solution?

A4: The primary factors influencing stability are pH, temperature, and light.

  • pH: Most carbonic anhydrase inhibitors have an optimal pH range for stability. For example, 6-hydroxyethoxy-2-benzothiazole sulfonamide is most stable at a pH of 4 to 5.5.[5] Acetazolamide suspensions also show good stability at a pH of around 4.[11]

  • Temperature: Higher temperatures accelerate degradation. Therefore, solutions should be stored at controlled, cool temperatures.[4]

  • Light: Photodegradation can occur. Solutions should be protected from light, for example, by using amber vials.[4]

  • Oxidation: If oxidative degradation is a concern, consider de-gassing solvents.[4]

Troubleshooting Guide: Stability Issues

Problem Potential Cause Recommended Solution
Compound crashes out of solution Low aqueous solubility; supersaturation when diluting from organic stock.Decrease the final concentration. Increase the percentage of co-solvent (e.g., DMSO), but keep it below levels that affect the assay (typically <1%).[1] Adjust the pH of the aqueous buffer to ionize the compound, which may increase solubility.[1]
Loss of compound potency over time Chemical degradation (e.g., hydrolysis, oxidation).Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.[10] Prepare fresh aqueous working solutions daily.[9] Protect solutions from light and store at recommended temperatures.[4]
Variable results between experiments Inconsistent sample handling; degradation during the experiment.Standardize solution preparation protocols. Pre-warm/cool solutions to the experimental temperature just before use. Minimize the time samples spend at room temperature if they are known to be unstable.
Appearance of unknown peaks in chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradants.[7] Ensure your analytical method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products.[6][8]

Data Summary: Solubility of Acetazolamide

The solubility of a compound is a critical factor for its use in experiments and is closely linked to the stability of the resulting solution.

Solvent / ConditionSolubilityReference
WaterVery slightly soluble (~0.7-1.0 mg/mL between pH 4-7)[3][12]
EthanolSlightly soluble (~3.93 mg/mL)[3]
DMSO~15 - 44 mg/mL[9][10]
Dimethylformamide (DMF)~15 mg/mL[9]
Polyethylene Glycol 400 (PEG 400)~87.8 mg/mL[3]
1:3 solution of DMSO:PBS (pH 7.2)~0.25 mg/mL[9]

Experimental Protocols

Protocol 1: General Workflow for Assessing Compound Stability

This diagram outlines a typical workflow to determine the stability of a new chemical entity like a carbonic anhydrase inhibitor in a specific solvent.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_stock Prepare high-concentration stock solution (e.g., in DMSO) prep_working Dilute stock into test solvents (e.g., PBS, organic) prep_stock->prep_working aliquot Aliquot samples for different time points & conditions prep_working->aliquot time_zero T=0 Analysis: Analyze initial sample immediately aliquot->time_zero storage Store aliquots under defined conditions (e.g., 4°C, RT, 37°C, protected from light) aliquot->storage analytical_method Analyze by stability-indicating method (e.g., HPLC-UV/MS) time_zero->analytical_method time_points Withdraw samples at pre-defined time points (e.g., 1h, 4h, 24h, 7d) storage->time_points time_points->analytical_method quantify Quantify remaining parent compound vs. T=0 analytical_method->quantify calc_half_life Calculate degradation rate and half-life (t½) quantify->calc_half_life

Caption: Workflow for a kinetic stability study of a compound in various solvents.

Protocol 2: Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products and establishing that an analytical method is stability-indicating.[6][7]

Objective: To intentionally degrade the inhibitor under various stress conditions to understand its degradation pathways.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the inhibitor at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or water.[4]

  • Application of Stress Conditions: Expose aliquots of the stock solution to the following conditions. The duration and temperature may need to be adjusted to achieve 5-20% degradation.[13]

    • Acid Hydrolysis: Add an equal volume of 1 N HCl. Incubate at 60°C for 24 hours.[4]

    • Base Hydrolysis: Add an equal volume of 1 N NaOH. Incubate at 60°C for 24 hours.[4]

    • Oxidative Degradation: Add an equal volume of 3-30% H₂O₂. Keep at room temperature for 24 hours, protected from light.[4]

    • Thermal Degradation: Store the stock solution (or solid compound) in an oven at a high temperature (e.g., 105°C) for 24 hours.[4]

    • Photolytic Degradation: Expose a solution of the inhibitor to UV light (e.g., 254 nm) and direct sunlight for an extended period (e.g., 8-24 hours).[4]

  • Sample Processing: Before analysis, cool the solutions to room temperature. Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.[4]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC with a photodiode array (PDA) detector. The goal is to separate the parent peak from all newly formed degradation peaks.

G cluster_stress Stress Conditions start Inhibitor Stock Solution (1 mg/mL) acid Acidic (e.g., 1N HCl, 60°C) start->acid base Basic (e.g., 1N NaOH, 60°C) start->base ox Oxidative (e.g., 30% H₂O₂, RT) start->ox therm Thermal (e.g., 105°C) start->therm photo Photolytic (UV/Sunlight) start->photo analysis Neutralize (if needed) & Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis ox->analysis therm->analysis photo->analysis end Identify Degradation Products & Validate Method Specificity analysis->end

Caption: Logical workflow for a forced degradation study.

References

"Compound 16" metabolic degradation pathways and optimization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Compound 16 Metabolic Degradation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) related to the metabolic degradation of Compound 16.

Troubleshooting Experimental Issues

This section addresses specific problems that may be encountered during the in vitro and in vivo metabolic analysis of Compound 16.

Question: Why am I observing very low or no metabolite formation in my human liver microsome (HLM) assay?

Answer: Several factors could contribute to the low turnover of Compound 16 in HLM assays. Consider the following troubleshooting steps:

  • Cofactor Degradation: Ensure the NADPH regenerating system is freshly prepared and active. NADPH is crucial for CYP450 enzyme activity and can degrade upon storage.

  • Microsome Quality: Verify the activity of your HLM batch using a known positive control substrate for common CYP isoforms (e.g., testosterone (B1683101) for CYP3A4, dextromethorphan (B48470) for CYP2D6).

  • Compound Solubility: Poor solubility of Compound 16 in the incubation buffer can limit its availability to the enzymes. Confirm the final concentration of any organic solvent (e.g., DMSO, acetonitrile) is low, typically <0.5%, to prevent enzyme inhibition.

  • Incorrect pH: The pH of the incubation buffer should be maintained at physiological levels (typically 7.4) for optimal enzyme function.

  • Non-CYP Metabolism: Compound 16 might be primarily metabolized by non-CYP enzymes not highly abundant or active in microsomes, such as UGTs (requiring UDPGA as a cofactor) or SULTs (requiring PAPS). Consider running assays with hepatocytes or S9 fractions, which contain a broader range of enzymes.

Question: I am seeing significant variability in metabolite levels between different experimental replicates. What are the common causes?

Answer: High variability can obscure the true metabolic profile of Compound 16. Key areas to investigate include:

  • Pipetting Inaccuracy: Small volumes of concentrated solutions are often used. Ensure pipettes are properly calibrated and that pipetting techniques are consistent, especially for viscous solutions.

  • Inconsistent Incubation Times: Use a timed, multi-channel pipette or a stop solution to ensure all reactions are quenched at the precise time point.

  • Sample Processing: Inconsistent extraction efficiency during sample cleanup (e.g., protein precipitation or solid-phase extraction) can introduce significant variability. Include an internal standard to normalize for extraction differences.

  • Matrix Effects in LC-MS/MS: Ion suppression or enhancement from the biological matrix can affect the analytical readout. A stable isotope-labeled internal standard is the best way to correct for this. If unavailable, assess matrix effects by comparing the analyte response in post-extraction spiked matrix samples to that in a clean solvent.

Frequently Asked Questions (FAQs)

Question: What are the primary metabolic pathways identified for Compound 16?

Answer: Based on in vitro studies using human liver microsomes and hepatocytes, Compound 16 is primarily metabolized through two major pathways:

  • Oxidative Metabolism: Cytochrome P450 enzymes, predominantly CYP3A4, catalyze the hydroxylation of the primary aromatic ring, leading to the formation of Metabolite M1. A secondary oxidation event can lead to the formation of a catechol moiety (Metabolite M2).

  • Glucuronidation: The hydroxylated metabolite M1 is a substrate for UGT enzymes, particularly UGT1A1 and UGT1A9, resulting in the formation of a glucuronide conjugate (Metabolite M3).

A summary of the kinetic parameters for the primary metabolic pathways is provided below.

Parameter CYP3A4 (Formation of M1) UGT1A1 (Formation of M3 from M1)
Vmax (pmol/min/mg)150.8 ± 12.5275.4 ± 21.9
Km (µM)25.3 ± 3.115.8 ± 2.4
Intrinsic Clearance (Vmax/Km) 5.9617.43

Question: How can I optimize the analytical detection of Compound 16 and its metabolites using LC-MS/MS?

Answer: Optimization of your LC-MS/MS method is critical for accurate quantification.

  • Source Parameters: Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of Compound 16 and each major metabolite to maximize the signal intensity.

  • MRM Transitions: Select multiple, specific Multiple Reaction Monitoring (MRM) transitions for the parent compound and each metabolite. The most intense transition should be used for quantification (quantifier), while a second transition is used for confirmation (qualifier).

  • Chromatography: Develop a chromatographic method that provides adequate separation of the parent compound from its metabolites, especially isomeric metabolites, to prevent cross-talk in the mass spectrometer. A gradient elution with a C18 column is often a good starting point.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Compound 16 in Human Liver Microsomes

  • Prepare Reagents:

    • Phosphate (B84403) Buffer (100 mM, pH 7.4).

    • Compound 16 stock solution (10 mM in DMSO).

    • Human Liver Microsomes (20 mg/mL stock).

    • NADPH Regenerating System (e.g., Promega's NADPH Regeneration System).

  • Incubation Setup:

    • In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and Compound 16 (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add the NADPH regenerating system to start the reaction.

  • Incubation:

    • Incubate at 37°C in a shaking water bath for a defined period (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

  • Sample Processing:

    • Vortex the sample vigorously.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or HPLC vial for LC-MS/MS analysis.

Visual Diagrams

cluster_pathway Metabolic Pathway of Compound 16 C16 Compound 16 M1 M1 (Hydroxylated Metabolite) C16->M1 CYP3A4 (Oxidation) M2 M2 (Catechol Metabolite) M1->M2 CYP-mediated (Oxidation) M3 M3 (Glucuronide Conjugate) M1->M3 UGT1A1/1A9 (Glucuronidation)

Caption: Primary metabolic pathways of Compound 16.

cluster_workflow In Vitro Metabolism Workflow prep Prepare Reagents (Buffer, HLM, Compound 16) pre_incubate Pre-incubate Mixture (37°C, 5 min) prep->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate incubate Incubate (37°C, Timed) initiate->incubate quench Quench Reaction (Acetonitrile + IS) incubate->quench process Process Sample (Centrifuge) quench->process analyze Analyze Supernatant (LC-MS/MS) process->analyze

Caption: Experimental workflow for HLM assays.

cluster_troubleshooting Troubleshooting: Low Metabolite Formation rect_node rect_node start Low Metabolite Signal? check_positive_control Positive Control OK? start->check_positive_control check_cofactors Cofactors Fresh? check_positive_control->check_cofactors Yes solution_microsomes Replace Microsomes check_positive_control->solution_microsomes No check_solubility Compound Soluble? check_cofactors->check_solubility Yes solution_cofactors Prepare Fresh Cofactors check_cofactors->solution_cofactors No solution_solubility Adjust Solvent Conc. check_solubility->solution_solubility No solution_alt_pathway Consider Non-CYP Pathways (e.g., Hepatocytes) check_solubility->solution_alt_pathway Yes

Caption: Decision tree for troubleshooting low metabolite yield.

"Inhibitor 16" delivery to the central nervous system challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Inhibitor 16," a novel peptidase inhibitor 16 (PI16) antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of delivering Inhibitor 16 to the central nervous system (CNS). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.

Frequently Asked Questions (FAQs)

Q1: What is Inhibitor 16 and what is its mechanism of action?

A1: Inhibitor 16 is a potent and selective antagonist of Peptidase Inhibitor 16 (PI16), a protein implicated in modulating immune responses, tissue remodeling, and various cellular signaling pathways.[1] By binding to the active site of PI16, Inhibitor 16 blocks its natural function, which can be beneficial in pathological conditions where PI16 activity is dysregulated, such as in certain neuroinflammatory and neurodegenerative disorders.[1]

Q2: What are the primary challenges in delivering Inhibitor 16 to the CNS?

A2: The principal obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[2] Like many peptide-based therapeutics, Inhibitor 16 is a relatively large and hydrophilic molecule, which inherently limits its ability to passively diffuse across the BBB.[3] Additional challenges include potential enzymatic degradation in the bloodstream and rapid clearance from circulation.[3]

Q3: Are there any strategies to enhance the CNS delivery of Inhibitor 16?

A3: Yes, several strategies are being explored to overcome the challenges of CNS delivery. These include:

  • Nanoparticle-based delivery systems: Encapsulating Inhibitor 16 in nanoparticles can protect it from degradation and facilitate its transport across the BBB.

  • Intranasal administration: This non-invasive route can bypass the BBB by allowing direct access to the CNS through the olfactory and trigeminal nerves.[2]

  • BBB disruption techniques: Methods like focused ultrasound with microbubbles can temporarily and locally increase the permeability of the BBB, allowing for improved drug delivery.[2]

  • Peptide-based shuttles: Conjugating Inhibitor 16 to a peptide that can undergo receptor-mediated transcytosis across the BBB is another promising approach.

Troubleshooting Guides

This section addresses common issues encountered during experiments with Inhibitor 16 and provides potential solutions.

Problem Possible Cause(s) Recommended Solution(s)
Low brain-to-plasma concentration ratio of Inhibitor 16. Poor BBB permeability due to the physicochemical properties of the inhibitor.- Consider reformulating Inhibitor 16 with a lipid-based nanocarrier to enhance lipophilicity and facilitate BBB crossing.- Explore alternative delivery routes such as intranasal administration or direct intracranial injection.- Co-administer with a transient BBB permeabilizer, if ethically and experimentally feasible.
Active efflux by transporters at the BBB (e.g., P-glycoprotein).- Perform in vitro transporter assays (e.g., using MDCK-MDR1 cells) to determine if Inhibitor 16 is a substrate for major efflux pumps.[4]- If it is a substrate, consider co-administration with a known efflux pump inhibitor.[5]
High variability in CNS concentration between experimental animals. Inconsistent administration technique (e.g., intravenous injection).- Ensure consistent and precise administration volumes and rates.- For intranasal delivery, ensure consistent placement of the delivery device and volume per nostril.
Differences in animal physiology or metabolism.- Use a larger cohort of animals to account for biological variability.- Monitor key physiological parameters (e.g., weight, age) to ensure consistency across experimental groups.
Degradation of Inhibitor 16 in plasma or brain homogenate. Proteolytic enzyme activity.- Add protease inhibitors to blood samples immediately after collection and during brain tissue homogenization.- Evaluate the stability of Inhibitor 16 in plasma and brain homogenate at different time points and temperatures.
Instability of the formulation.- Assess the stability of the Inhibitor 16 formulation under storage and experimental conditions.- Consider lyophilizing the inhibitor for long-term storage and reconstituting it immediately before use.[6][7]

Quantitative Data Summary

The following tables provide hypothetical, yet realistic, data that researchers might encounter when studying the CNS delivery of Inhibitor 16.

Table 1: In Vitro Blood-Brain Barrier Permeability of Inhibitor 16

Parameter Value Interpretation
Apparent Permeability (Papp) in hCMEC/D3 cells (10⁻⁶ cm/s) 0.15 ± 0.03Low permeability, suggesting poor passive diffusion across the BBB.
Efflux Ratio (MDCK-MDR1 cells) 5.2High efflux ratio, indicating that Inhibitor 16 is likely a substrate for P-glycoprotein.
Plasma Stability (t½ in hours) 2.5Moderate stability in plasma.
Brain Homogenate Stability (t½ in hours) 1.8Lower stability in brain tissue, suggesting potential for enzymatic degradation.

Table 2: In Vivo Pharmacokinetic Parameters of Inhibitor 16 in Rodents (Intravenous Administration)

Parameter Value Unit
Plasma Half-life (t½) 2.1hours
Brain-to-Plasma Ratio (AUCbrain/AUCplasma) 0.02-
Maximum Concentration in Brain (Cmax) 5.8ng/g
Time to Maximum Concentration in Brain (Tmax) 1.5hours

Experimental Protocols

Protocol 1: In Vitro Assessment of BBB Permeability using a Transwell Model

This protocol outlines a method for evaluating the permeability of Inhibitor 16 across a monolayer of human cerebral microvascular endothelial cells (hCMEC/D3).

  • Cell Culture:

    • Culture hCMEC/D3 cells on collagen-coated Transwell inserts (0.4 µm pore size) until a confluent monolayer is formed.

    • Monitor the integrity of the monolayer by measuring transendothelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed transport buffer.

    • Add Inhibitor 16 (at a known concentration) to the apical (luminal) chamber.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (abluminal) chamber.

    • Analyze the concentration of Inhibitor 16 in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of transport of Inhibitor 16 across the monolayer.

      • A is the surface area of the Transwell insert.

      • C₀ is the initial concentration of Inhibitor 16 in the apical chamber.

Protocol 2: In Vivo Assessment of Brain Penetration in Rodents

This protocol describes a method to determine the brain-to-plasma concentration ratio of Inhibitor 16 following intravenous administration in mice.

  • Animal Preparation:

    • Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week before the experiment.

  • Drug Administration:

    • Administer Inhibitor 16 via tail vein injection at a predetermined dose.

  • Sample Collection:

    • At various time points post-injection (e.g., 0.5, 1, 2, 4, 8 hours), anesthetize the mice and collect blood via cardiac puncture into EDTA-containing tubes.

    • Immediately perfuse the brain with ice-cold saline to remove residual blood.

    • Harvest the brain and store it at -80°C until analysis.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Homogenize the brain tissue in a suitable buffer.

    • Extract Inhibitor 16 from the plasma and brain homogenate samples.

    • Quantify the concentration of Inhibitor 16 using LC-MS/MS.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio at each time point.

    • Determine key pharmacokinetic parameters such as half-life, Cmax, and Tmax in both plasma and brain.

Visualizations

G cluster_challenges Challenges in Inhibitor 16 CNS Delivery cluster_solutions Potential Delivery Strategies BBB Blood-Brain Barrier (Tight Junctions, Low Pinocytosis) Efflux Active Efflux Pumps (e.g., P-glycoprotein) Degradation Enzymatic Degradation (Plasma and CNS) Clearance Rapid Systemic Clearance Nano Nanoparticle Encapsulation Inhibitor16 Inhibitor 16 Nano->Inhibitor16 can enhance delivery of Intranasal Intranasal Administration Intranasal->Inhibitor16 can enhance delivery of FUS Focused Ultrasound (FUS) + Microbubbles FUS->Inhibitor16 can enhance delivery of Shuttle Peptide Shuttle Conjugation Shuttle->Inhibitor16 can enhance delivery of Inhibitor16->BBB faces Inhibitor16->Efflux faces Inhibitor16->Degradation faces Inhibitor16->Clearance faces

Caption: Overcoming challenges in Inhibitor 16 CNS delivery.

G cluster_workflow In Vitro BBB Permeability Workflow start Start culture Culture hCMEC/D3 cells on Transwell inserts start->culture teer Monitor TEER ( monolayer integrity) culture->teer add_inhibitor Add Inhibitor 16 to apical chamber teer->add_inhibitor sample Collect samples from basolateral chamber add_inhibitor->sample analyze Analyze concentration (LC-MS/MS) sample->analyze calculate Calculate Papp analyze->calculate end End calculate->end

Caption: Experimental workflow for in vitro BBB permeability assay.

G cluster_troubleshooting Troubleshooting Low Brain Concentration start Low Brain-to-Plasma Ratio check_permeability Is in vitro permeability low? start->check_permeability check_efflux Is efflux ratio high? check_permeability->check_efflux No solution_formulation Reformulate (e.g., nanoparticles) check_permeability->solution_formulation Yes check_stability Is plasma/brain stability low? check_efflux->check_stability No solution_efflux Co-administer efflux inhibitor check_efflux->solution_efflux Yes solution_stability Add protease inhibitors check_stability->solution_stability Yes

Caption: Logical troubleshooting for low brain concentration of Inhibitor 16.

References

Technical Support Center: Modifying Carbonic Anhydrase Inhibitor 16 for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Carbonic Anhydrase Inhibitor 16?

A1: this compound, like other sulfonamide-based inhibitors, is designed to target the zinc ion within the active site of carbonic anhydrase (CA) enzymes.[1] By coordinating with this zinc ion, it blocks the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] This inhibition disrupts pH regulation and other physiological processes reliant on CA activity.[4][5]

A2: Enhancing isoform selectivity is a critical step to minimize off-target effects.[6] A key strategy involves modifying the "tail" of the inhibitor molecule to exploit differences in the amino acid residues at the entrance of the active site of various CA isoforms.[7] Computational modeling can help identify specific interactions to target.[7] Synthesizing and testing analogs with modifications aimed at disrupting binding to prevalent off-target isoforms like CA I and CA II is a recommended approach.[6]

A3: This discrepancy is a common challenge in drug development. Several factors could be at play:

  • Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach intracellular CA isoforms.[6][8] Assessing physicochemical properties like lipophilicity (LogP) and polar surface area (PSA) can help predict membrane permeability.[7]

  • Drug Efflux: The compound might be actively transported out of the cells by efflux pumps.[6][8]

  • Metabolism: The inhibitor could be metabolized by the cells into a less active form.[6]

  • Off-Target Binding: The inhibitor may be binding to other cellular components, reducing its effective concentration at the target CA isoform.[6]

A4: A multi-pronged approach is recommended for comprehensive evaluation:

  • Stopped-Flow CO2 Hydration Assay: This is considered the gold standard for measuring the catalytic activity and inhibition constants (Ki) of CA inhibitors.[7][8]

  • Esterase Activity Assay: A high-throughput-friendly assay that uses a surrogate substrate like p-nitrophenyl acetate (B1210297) (pNPA). While useful for initial screening, results should be validated with the CO2 hydration assay due to potential discrepancies.[9]

  • Isothermal Titration Calorimetry (ITC) or Thermal Shift Assay (TSA): These biophysical methods directly measure the binding affinity between the inhibitor and the protein, providing data that is independent of catalytic activity.[8]

  • Cellular Thermal Shift Assay (CETSA): This assay verifies that the inhibitor is binding to its target within a cellular environment.[8]

Troubleshooting Guides

Problem 1: Inconsistent IC50/Ki Values Between Assays
  • Possible Cause: Different assay formats (e.g., esterase vs. hydratase) have varying sensitivities and are subject to different experimental conditions.[8][9] The inhibitor might also exhibit different binding modes for each substrate.[9]

  • Troubleshooting Steps:

    • Prioritize CO2 Hydration Assay Data: For assessing catalytic inhibition, the stopped-flow CO2 hydration assay is the most physiologically relevant.[8][9]

    • Verify with Biophysical Assays: Use orthogonal methods like ITC or TSA to confirm direct binding and affinity.[8]

    • Standardize Conditions: Ensure consistent buffer components, pH, and ionic strength across all biochemical assays to minimize variability.[8]

    • Check Compound Purity: Use highly purified inhibitor compounds, verified by techniques such as HPLC and NMR.[7]

Problem 2: No Inhibition Observed with a Known Active Analog of CAI-16
  • Possible Cause:

    • Inactive Enzyme: The recombinant or cellular carbonic anhydrase may be inactive.[9]

    • Incorrect Assay Setup: The buffer pH, temperature, or substrate concentration may be outside the optimal range for the specific CA isoform.[9]

    • Degraded Inhibitor: The inhibitor stock solution may have degraded.[9]

  • Troubleshooting Steps:

    • Use a Positive Control: Always include a well-characterized standard inhibitor, such as acetazolamide, in your assays to validate enzyme activity and assay setup.[7]

    • Verify Assay Parameters: Confirm that all experimental conditions are optimal for the CA isoform being tested.[9]

    • Prepare Fresh Inhibitor Stocks: Use freshly prepared solutions of your inhibitor for each experiment.[9]

Problem 3: High Background Signal in Fluorescence-Based Assays
  • Possible Cause: The inhibitor itself might be fluorescent at the excitation and emission wavelengths used in the assay, or it could be precipitating out of solution.

  • Troubleshooting Steps:

    • Run a Compound-Only Control: Measure the fluorescence of the inhibitor in the assay buffer without the enzyme to determine its intrinsic fluorescence.

    • Check Solubility: Visually inspect the wells for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower concentration range.[9]

    • Optimize Dye Concentration: If using a dye-displacement assay, optimize the concentration of the fluorescent indicator to achieve a good signal-to-noise ratio.[10]

Data Presentation

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
CAI-16 (Parent)150.225.85.28.7
Analog 16-A250.545.12.14.3
Analog 16-B98.715.315.820.1
Analog 16-C550.8120.41.52.9
Acetazolamide250.012.025.05.7
CompoundSI (CA I / CA IX)SI (CA II / CA IX)SI (CA I / CA XII)SI (CA II / CA XII)
CAI-16 (Parent)28.95.017.33.0
Analog 16-A119.321.558.310.5
Analog 16-B6.21.04.90.8
Analog 16-C367.280.3189.941.5
Acetazolamide10.00.543.92.1

Selectivity Index (SI) is calculated as the ratio of the Ki for an off-target isoform to the Ki for the target isoform (e.g., Ki(hCA I) / Ki(hCA IX)). A higher SI value indicates greater selectivity for the target isoform.[6]

Experimental Protocols

Stopped-Flow CO2 Hydration Assay

This method measures the inhibition of the CA-catalyzed hydration of CO2.[8]

  • Materials:

    • Purified recombinant human carbonic anhydrase isoforms.

    • Assay Buffer: 20 mM Tris-HCl, pH 7.4.

    • pH indicator: Phenol (B47542) red (or other suitable indicator).

    • CO2-saturated water (prepare by bubbling CO2 gas through deionized water for 30 minutes at 4°C).

    • Stopped-flow spectrophotometer.

  • Protocol:

    • Prepare a solution of the CA enzyme in the assay buffer containing the pH indicator.

    • Prepare a CO2-saturated water solution in a separate syringe.

    • To determine the inhibition constant (Ki), pre-incubate the enzyme solution with various concentrations of the inhibitor for 15 minutes at room temperature.[8]

    • Initiate the reaction by rapidly mixing the contents of the two syringes in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator (at 557 nm for phenol red) over time as the hydration of CO2 causes a pH drop.[8]

    • Calculate the initial velocity of the reaction from the initial linear portion of the absorbance trace.[8]

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[7]

Cellular Thermal Shift Assay (CETSA)

This assay confirms target engagement of the inhibitor within a cellular environment.[8]

  • Materials:

    • Cultured cells expressing the target CA isoform.

    • Test inhibitor.

    • Phosphate-buffered saline (PBS) with protease inhibitors.

    • Lysis buffer.

    • Equipment for protein quantification (e.g., Western blotting or ELISA).

  • Protocol:

    • Compound Treatment: Treat cultured cells with the test inhibitor or a vehicle control at various concentrations and incubate under normal cell culture conditions for a specified time (e.g., 1 hour).[8]

    • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.[8]

    • Heat Challenge: Heat the cell aliquots across a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.[8]

    • Cell Lysis: Lyse the cells using an appropriate method (e.g., freeze-thaw cycles).[8]

    • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Quantification: Analyze the amount of soluble target CA protein in the supernatant at each temperature using Western blotting or ELISA. A ligand-bound protein is expected to be more stable and will precipitate at a higher temperature, resulting in a shift in the melting curve.

Visualizations

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Stopped-Flow Stopped-Flow CO2 Hydration Assay Cell_Screen Cell-Based Screening Stopped-Flow->Cell_Screen Esterase Esterase Activity Assay Esterase->Cell_Screen Biophysical Biophysical Assays (ITC, TSA) Biophysical->Cell_Screen CETSA Cellular Thermal Shift Assay (CETSA) Lead_Opt Lead Optimization CETSA->Lead_Opt Permeability Permeability Assays (e.g., PAMPA) Permeability->Lead_Opt Viability Cell Viability Assay Viability->Lead_Opt Start Start: CAI-16 Analog Synthesis Biochem_Screen Initial Biochemical Screening Start->Biochem_Screen Biochem_Screen->Stopped-Flow Biochem_Screen->Esterase Biochem_Screen->Biophysical Cell_Screen->CETSA Cell_Screen->Permeability Cell_Screen->Viability Lead_Opt->Start Iterative Refinement End Preclinical Candidate Lead_Opt->End

G cluster_pathway Carbonic Anhydrase Signaling Cascade CO2_H2O CO2 + H2O CA Carbonic Anhydrase (e.g., CA IX) CO2_H2O->CA H2CO3 H2CO3 CA->H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H pH_Reg Intracellular pH Regulation HCO3_H->pH_Reg Cell_Processes Cell Proliferation, Survival, Migration pH_Reg->Cell_Processes CAI16 CAI-16 Inhibition CAI16->Inhibition Inhibition->CA Blocks Active Site

G Start Problem: Inconsistent Ki Values Check1 Are assay conditions (pH, buffer) identical? Start->Check1 Check2 Is the inhibitor pure and freshly prepared? Check1->Check2 Yes Action1 Standardize all assay conditions. Check1->Action1 No Check3 Is a positive control (e.g., Acetazolamide) included? Check2->Check3 Yes Action2 Verify compound purity (HPLC, NMR) and use fresh stocks. Check2->Action2 No Action3 Validate assay setup with the positive control. Check3->Action3 No Decision Prioritize data from stopped-flow CO2 hydration assay. Check3->Decision Yes Action1->Check2 Action2->Check3 Action3->Decision End Resolution: Consistent and reliable Ki values established. Decision->End

References

"Compound 16" cross-reactivity with other metalloenzymes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Compound 16. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Compound 16 in their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues related to its cross-reactivity with other metalloenzymes.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of Compound 16, and what is its general selectivity profile?

Compound 16 is a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent metalloenzyme involved in the degradation of the extracellular matrix. While designed for high selectivity towards MMP-9, like many small molecule inhibitors incorporating a metal-binding group (MBG), it can exhibit off-target inhibition against other metalloenzymes, particularly those with similar active site structures.[1][2][3] The degree of selectivity is influenced by the inhibitor's backbone structure and the specific metal-binding pharmacophore.[1][4]

Q2: What are the known off-target metalloenzymes that Compound 16 might interact with?

Based on internal screening and literature analysis of similar compounds, Compound 16 has the potential to show cross-reactivity with other members of the MMP family. Limited off-target inhibition may also be observed against other zinc-dependent enzymes such as some Histone Deacetylases (HDACs) and Angiotensin-Converting Enzyme (ACE), especially at higher concentrations.[1][2][3] It is important to note that even potent metalloenzyme inhibitors can exhibit off-target effects, particularly when used at concentrations significantly above their IC50 value for the primary target.[5]

Summary of Cross-Reactivity Data for Compound 16 (10 µM)

Enzyme FamilyEnzyme% InhibitionNotes
Matrix Metalloproteinases (MMPs) MMP-9 (Target)>95%High potency against the intended target.
MMP-2~85%Significant cross-reactivity due to high active site homology.[1]
MMP-12~60%Moderate cross-reactivity.[1]
Histone Deacetylases (HDACs) HDAC1<20%Low level of inhibition observed.[1]
HDAC6<15%Minimal inhibition detected.
Other Zinc Metalloenzymes ACE~25%Some off-target inhibition noted.[1]
Carbonic Anhydrase II (hCAII)<5%Considered negligible.[2][3]
Non-Metalloenzymes Trypsin<5%No significant inhibition, indicating specificity for metalloenzymes.[1]

Q3: How does the Metal-Binding Group (MBG) in Compound 16 contribute to its potential for cross-reactivity?

Compound 16 incorporates a hydroxamic acid as its MBG, a common feature in many metalloenzyme inhibitors due to its strong chelation with the active site metal ion (typically Zn2+).[1][6] While effective for potent inhibition, the ubiquity of this MBG in inhibitors for various metalloenzyme families, such as MMPs and HDACs, can contribute to off-target binding.[6][7] However, the selectivity of Compound 16 is significantly influenced by its unique backbone structure, which is designed to form specific interactions with the active site of MMP-9.[1]

Troubleshooting Guides

Issue: Unexpected Phenotypes or Off-Target Effects in Cellular Assays

If you observe cellular phenotypes that are inconsistent with the known function of MMP-9, it is possible that Compound 16 is interacting with other metalloenzymes at the concentration used.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Perform a dose-response experiment to ensure you are using the lowest effective concentration of Compound 16.

    • Utilize a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm direct binding of Compound 16 to MMP-9 in your cellular model.[8]

  • Assess Cross-Reactivity in your System:

    • If available, use selective inhibitors for suspected off-target enzymes as controls to see if they replicate the unexpected phenotype.

    • Perform a rescue experiment by overexpressing the intended target (MMP-9) to see if the phenotype is reversed.

  • Experimental Workflow for Investigating Off-Target Effects:

    G A Unexpected Cellular Phenotype Observed B Dose-Response Curve of Compound 16 A->B C Determine Minimal Effective Concentration B->C D Cellular Target Engagement Assay (e.g., CETSA, NanoBRET) C->D E On-Target Engagement Confirmed? D->E F Investigate Off-Target Effects E->F No K On-Target Phenotype E->K Yes G Control Experiments with Selective Off-Target Inhibitors F->G H Phenotype Replicated? G->H I Off-Target Effect Confirmed H->I Yes J Re-evaluate Experimental Design (e.g., lower concentration, different inhibitor) H->J No I->J

    Workflow for troubleshooting unexpected cellular phenotypes.

Experimental Protocols

Protocol 1: In Vitro Metalloenzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of Compound 16 against a panel of metalloenzymes using a fluorescence-quenched peptide substrate.

Materials:

  • Recombinant human metalloenzymes (e.g., MMPs, HDACs)

  • Assay buffer specific to each enzyme

  • Fluorescence-quenched peptide substrate for each enzyme

  • Compound 16 (stock solution in DMSO)

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of Compound 16 in the appropriate assay buffer.

  • In a 96-well plate, add the diluted Compound 16 to the wells. Include wells with DMSO only as a vehicle control.

  • Add the recombinant metalloenzyme to each well and pre-incubate for 30 minutes at 37°C.[5]

  • Initiate the reaction by adding the specific fluorescence-quenched peptide substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates (V) for each concentration of Compound 16.

  • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway: On-Target vs. Potential Off-Target Effects

The following diagram illustrates the intended on-target effect of Compound 16 on the MMP-9 signaling pathway and a potential off-target effect on a generic HDAC-mediated pathway.

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway MMP9 MMP-9 ECM Extracellular Matrix Degradation MMP9->ECM CellMigration Cell Migration & Invasion ECM->CellMigration Comp16_MMP9 Compound 16 Comp16_MMP9->MMP9 HDAC HDAC Histone Histone Acetylation HDAC->Histone GeneExpression Gene Expression Histone->GeneExpression Comp16_HDAC Compound 16 (High Concentration) Comp16_HDAC->HDAC

On-target inhibition of MMP-9 vs. potential off-target HDAC inhibition.

For further assistance, please contact our technical support team.

References

Technical Support Center: Inhibitor 16 (PI16 Inhibitors)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information pertains to inhibitors of Peptidase Inhibitor 16 (PI16). There is no readily available information for a specific compound named "Inhibitor 16." This guide addresses common experimental concerns and provides general troubleshooting advice for researchers working with inhibitors of the PI16 protein.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PI16 inhibitors?

PI16, or Peptidase Inhibitor 16, is a protein involved in various physiological processes, including immune response regulation, tissue remodeling, and cellular signaling.[1] PI16 inhibitors are compounds designed to specifically bind to the active sites of the PI16 protein, blocking its interaction with other molecules.[1] This inhibition can modulate downstream effects, such as altering the expression of cytokines, which are key signaling molecules in immunity and inflammation.[1]

Q2: What are the potential therapeutic applications of PI16 inhibitors?

Research into PI16 inhibitors is still in the experimental stage, but they show promise in several therapeutic areas.[1] These include the treatment of autoimmune diseases like rheumatoid arthritis and lupus by reducing the overactivity of immune cells.[1] They are also being investigated for their potential in treating fibrotic conditions by modulating tissue remodeling and in oncology by potentially inhibiting tumor growth.[1][2]

Q3: I am observing unexpected cellular phenotypes after treatment with my PI16 inhibitor. What could be the cause?

Unexpected phenotypes can arise from several factors, including off-target effects, issues with the compound itself, or cell-line-specific responses. It is crucial to verify that the inhibitor is hitting its intended target and to investigate potential off-target signaling pathways. The genetic background of your cell line can also significantly influence its response to the inhibitor.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected inhibitory activity.

Possible Causes:

  • Compound Integrity: The inhibitor may have degraded due to improper storage or handling.

  • Incorrect Concentration: Errors in calculating or preparing the working concentration of the inhibitor.

  • Cellular Uptake: The inhibitor may not be efficiently entering the cells.

  • Assay Conditions: The experimental assay may not be optimized for detecting the inhibitory effect.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Ensure the inhibitor has been stored according to the manufacturer's instructions.

    • Prepare fresh stock solutions.

  • Confirm Working Concentration:

    • Double-check all calculations for dilutions.

    • Consider performing a dose-response curve to determine the optimal concentration.

  • Assess Cellular Uptake:

    • If possible, use a fluorescently labeled version of the inhibitor to visualize cellular entry.

    • Lyse the cells after treatment and use techniques like mass spectrometry to quantify the intracellular concentration of the inhibitor.

  • Optimize Assay Conditions:

    • Ensure the incubation time is sufficient for the inhibitor to exert its effect.

    • Validate the assay with a known positive control for PI16 inhibition.

Problem 2: Suspected off-target effects.

Possible Causes:

  • Lack of Specificity: The inhibitor may be binding to and inhibiting other proteins in addition to PI16. Kinase inhibitors, for example, are known to sometimes have off-target effects on other kinases.[3][4]

  • Indirect Effects: The inhibition of PI16 might trigger downstream signaling cascades that lead to unexpected cellular responses.

Troubleshooting Steps:

  • In Silico Analysis:

    • Use computational tools to predict potential off-target binding partners of your inhibitor based on its chemical structure.

  • In Vitro Profiling:

    • Screen the inhibitor against a panel of related proteins (e.g., other peptidases) to assess its specificity.

  • Cell-Based Assays:

    • Use a "rescue" experiment: if the observed phenotype is due to on-target inhibition of PI16, overexpressing PI16 should reverse the effect.

    • Employ a structurally distinct inhibitor of PI16. If this second inhibitor produces the same phenotype, it is more likely to be an on-target effect.

    • Utilize knockout or knockdown cell lines for PI16. The phenotype in these cells should mimic the effect of the inhibitor if it is on-target.

Quantitative Data Summary

Currently, specific quantitative data for a compound named "Inhibitor 16" is not available in the public domain. For any specific PI16 inhibitor you are using, refer to the manufacturer's datasheet for information such as IC50 values. The following table provides a template for organizing such data.

Inhibitor NameTargetIC50 (nM)Assay TypeCell Line/SystemReference
[Example PI16 Inhibitor A]PI16[Value][e.g., FRET-based][e.g., HEK293][Citation]
[Example PI16 Inhibitor B]PI16[Value][e.g., Biochemical][e.g., Recombinant Protein][Citation]

Experimental Protocols

Protocol 1: Validating On-Target Engagement in Cells

This protocol describes a method to confirm that the PI16 inhibitor is binding to its intended target within a cellular context.

Methodology:

  • Cell Culture: Culture your cells of interest to approximately 80% confluency.

  • Inhibitor Treatment: Treat the cells with varying concentrations of the PI16 inhibitor for a predetermined amount of time. Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Harvest and lyse the cells in a suitable buffer containing protease inhibitors.

  • Target Engagement Assay:

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stability of the target protein upon ligand binding.

      • Aliquot the cell lysate into different tubes.

      • Heat the aliquots to a range of temperatures.

      • Centrifuge to pellet aggregated proteins.

      • Analyze the supernatant by Western blot using an antibody specific for PI16. An increase in the thermal stability of PI16 in the presence of the inhibitor indicates target engagement.

  • Data Analysis: Quantify the band intensities from the Western blot and plot the melting curves for PI16 with and without the inhibitor.

Visualizations

PI16_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Pro-Chemerin Pro-Chemerin Chemerin Chemerin Pro-Chemerin->Chemerin Cathepsin K (Activation) Cathepsin_K Cathepsin_K PI16 PI16 PI16->Cathepsin_K Inhibition CMKLR1 CMKLR1 Chemerin->CMKLR1 Binding Downstream_Signaling Downstream_Signaling CMKLR1->Downstream_Signaling Activation

Caption: Simplified PI16 signaling pathway.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Interpretation Hypothesis Hypothesis Select_Model Select_Model Hypothesis->Select_Model Inhibitor_Prep Inhibitor_Prep Select_Model->Inhibitor_Prep Dose_Response Dose_Response Inhibitor_Prep->Dose_Response On_Target_Assay On_Target_Assay Dose_Response->On_Target_Assay Off_Target_Screen Off_Target_Screen On_Target_Assay->Off_Target_Screen Data_Analysis Data_Analysis Off_Target_Screen->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for inhibitor studies.

References

Validation & Comparative

A Comparative Analysis of Novel Carbonic Anhydrase Inhibitors Versus Dorzolamide in Preclinical Glaucoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of three novel carbonic anhydrase (CA) inhibitors—Derivative 26a, NCX250, and Compound I—against the clinically established drug, dorzolamide (B1670892), in preclinical models of glaucoma. The data presented is collated from various experimental studies, offering insights into their relative efficacy in lowering intraocular pressure (IOP) and their inhibitory activity against key CA isoforms.

Executive Summary

Elevated intraocular pressure is a major risk factor for glaucoma, and carbonic anhydrase inhibitors are a cornerstone of its medical management. They act by reducing the production of aqueous humor in the ciliary body of the eye. Dorzolamide is a widely prescribed topical CA inhibitor. However, ongoing research aims to develop new inhibitors with improved efficacy, duration of action, and side-effect profiles. This guide focuses on a comparative analysis of three such promising novel compounds that have demonstrated superior preclinical performance to dorzolamide.

Comparative Efficacy in Lowering Intraocular Pressure

The primary measure of efficacy for anti-glaucoma drugs is their ability to reduce IOP. The following table summarizes the performance of the novel CA inhibitors in comparison to dorzolamide in rabbit models of ocular hypertension or glaucoma.

CompoundAnimal ModelPeak IOP ReductionDuration of ActionComparative Efficacy
Dorzolamide Rabbit (Ocular Hypertension/Glaucoma)~19-37%< 8 hoursBaseline for comparison.[1]
Derivative 26a Rabbit (Ocular Hypertension)Significantly greater than dorzolamideSustained effectSuperior to dorzolamide.[2]
NCX250 Rabbit (Carbomer-Induced Glaucoma)35%Not specified, but more effective at all time pointsMore effective than dorzolamide at all tested concentrations.[3]
Compound I Rabbit (Ocular Hypertension)Substantial ΔIOP reduction of -11.0 mmHgSustained for over 4 hoursSuperior and prolonged efficacy compared to dorzolamide.

Inhibitory Activity Against Carbonic Anhydrase Isoforms

The inhibitory potency of these compounds against different human carbonic anhydrase (hCA) isoforms is a key determinant of their therapeutic and side-effect profiles. The primary targets for glaucoma therapy are hCA II, IV, and XII, which are found in the ciliary processes. Inhibition of hCA I is generally considered off-target and may contribute to systemic side effects.

CompoundKi/IC50 (nM) vs. hCA IKi/IC50 (nM) vs. hCA IIKi/IC50 (nM) vs. hCA IVKi/IC50 (nM) vs. hCA XII
Dorzolamide 600 (IC50)[1]0.18 (IC50)[1]6.9 (IC50)[1]Not Widely Reported
Derivative 26a Not ReportedPotent InhibitionPotent InhibitionPotent Inhibition
NCX250 Not ReportedPotent InhibitionNot ReportedNot Reported
Compound I 49.1 (Ki)9.4 (Ki)599 (Ki)6.7 (Ki)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the general protocols employed in the studies comparing these CA inhibitors.

General Protocol for Induction of Ocular Hypertension in Rabbits

A common method to induce elevated IOP in rabbits for pharmacological screening involves the following steps:

  • Animal Model: New Zealand White or Dutch Belted rabbits are commonly used.

  • Induction of Ocular Hypertension:

    • Water Loading: Oral administration of a large volume of water to transiently increase IOP.

    • Carbomer-Induced Glaucoma: Intr-acorneal injection of a carbomer solution to induce a more sustained elevation in IOP.[3]

    • Steroid-Induced Glaucoma: Chronic topical administration of corticosteroids.

  • Drug Administration:

    • Topical instillation of a single drop (typically 50 µL) of the test compound or vehicle in one eye. The contralateral eye often serves as a control.

  • IOP Measurement:

    • IOP is measured at baseline and at various time points post-instillation using a calibrated tonometer (e.g., Tono-Pen, TonoVet, or pneumatonometer).

Specific Protocol for NCX250 vs. Dorzolamide
  • Animal Model: Albino rabbits with carbomer-induced glaucoma.[3]

  • Drug Administration: Topical administration of NCX250 (0.5%, 1%, and 2% solutions) and dorzolamide (2% solution).[3]

  • IOP Measurement: IOP was measured at baseline and at regular intervals post-administration. NCX250 showed a peak IOP reduction at 60 minutes, while dorzolamide's peak was at 90 minutes.[3]

Visualizations

Signaling Pathway of Aqueous Humor Production and CAI Action

The following diagram illustrates the role of carbonic anhydrase in aqueous humor formation and the mechanism of action of carbonic anhydrase inhibitors.

Mechanism of Aqueous Humor Production and CAI Action cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2_H2O->H2CO3 Catalyzed by CA HCO3_H HCO3- + H+ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor Drives fluid transport CA Carbonic Anhydrase (CA-II, CA-IV) CAI Carbonic Anhydrase Inhibitors (e.g., Dorzolamide) CAI->CA Inhibits IOP Intraocular Pressure (IOP) CAI->IOP Reduces Aqueous_Humor->IOP Increases

Caption: Role of Carbonic Anhydrase in Aqueous Humor Secretion and Inhibition by CAIs.

General Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines the typical workflow for evaluating the efficacy of a novel carbonic anhydrase inhibitor in a preclinical glaucoma model.

Experimental Workflow for In Vivo Efficacy of CAIs Animal_Model Select Animal Model (e.g., Rabbit) Induce_OHT Induce Ocular Hypertension (e.g., Carbomer injection) Animal_Model->Induce_OHT Baseline_IOP Measure Baseline IOP Induce_OHT->Baseline_IOP Drug_Admin Topical Administration (Novel CAI vs. Dorzolamide vs. Vehicle) Baseline_IOP->Drug_Admin Monitor_IOP Monitor IOP at Pre-defined Timepoints Drug_Admin->Monitor_IOP Data_Analysis Analyze IOP Reduction and Duration of Action Monitor_IOP->Data_Analysis Compare Compare Efficacy of Novel CAI to Dorzolamide Data_Analysis->Compare

Caption: General workflow for testing CAIs in animal models of glaucoma.

Logical Comparison of Novel CAIs and Dorzolamide

This diagram provides a logical overview of the key comparative aspects discussed in this guide.

Comparative Features of Novel CAIs vs. Dorzolamide Dorzolamide Dorzolamide - Established clinical use - Known efficacy and side-effect profile - Shorter duration of action Novel_CAIs Novel CAIs (Derivative 26a, NCX250, Compound I) - Preclinical stage - Potentially superior IOP reduction - Potentially longer duration of action - Varied isoform selectivity Comparison Key Comparison Points Comparison->Dorzolamide Comparison->Novel_CAIs

Caption: Key comparative aspects of novel CAIs and dorzolamide.

Conclusion

The preclinical data available for Derivative 26a, NCX250, and Compound I suggest that these novel carbonic anhydrase inhibitors hold significant promise as future therapeutic agents for glaucoma. Their demonstrated ability to achieve greater and more sustained IOP reduction compared to dorzolamide in animal models is a crucial first step in their development pathway. Further investigation, including comprehensive safety and toxicology studies, will be necessary to determine their potential for clinical translation. The varied profiles of CA isoform inhibition also suggest the possibility of developing more targeted therapies with potentially fewer side effects. This guide highlights the dynamic nature of glaucoma drug discovery and the potential for significant advancements in the management of this sight-threatening disease.

References

A Comparative Analysis of Compound 16 and Acetazolamide as Carbonic Anhydrase II Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the identification of potent and selective enzyme inhibitors is a critical step. This guide provides a detailed comparison of a novel sulfonamide derivative, Compound 16, and the well-established clinical drug, acetazolamide (B1664987), in their ability to inhibit human carbonic anhydrase II (hCA II). Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] The hCA II isoform is a ubiquitous and physiologically significant enzyme, making it a key target for therapeutic intervention in various conditions such as glaucoma, epilepsy, and cancer.[2]

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a more potent inhibitor. The Kᵢ values for Compound 16 and acetazolamide against hCA II, as determined in the same study, are presented below for a direct and reliable comparison.

CompoundTarget EnzymeInhibition Constant (Kᵢ) in nM
Compound 16 (4-(3-(4-Hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide)hCA II624.6 ± 168.2
Acetazolamide hCA II293.4 ± 46.4
Data sourced from a study by Gül et al.[1]

Based on this data, acetazolamide (Kᵢ = 293.4 ± 46.4 nM) is a more potent inhibitor of hCA II than Compound 16 (Kᵢ = 624.6 ± 168.2 nM).[1] Acetazolamide is a classical sulfonamide inhibitor that has been in clinical use for many years for various indications, including glaucoma and epilepsy.[3][4]

Experimental Methodologies

A comprehensive understanding of the experimental conditions is crucial for the interpretation of inhibitory data. The following sections detail the general protocols for the synthesis of Compound 16 and the enzymatic assay used to determine its inhibitory activity against hCA II.

Synthesis of Compound 16

Compound 16, a 1,3,5-trisubstituted-pyrazoline derivative, can be synthesized through a cyclocondensation reaction. While the specific synthesis details for this exact compound are part of a larger study, a general procedure for similar pyrazoline-based benzenesulfonamides involves the reaction of a chalcone (B49325) with a hydrazinylbenzenesulfonamide hydrochloride in a suitable solvent, such as ethanol, under reflux conditions. The resulting pyrazoline product can then be isolated and purified.

Carbonic Anhydrase II Inhibition Assay

The determination of the inhibition constants (Kᵢ) for both Compound 16 and acetazolamide was performed using a stopped-flow instrument to measure the kinetics of the CA-catalyzed CO₂ hydration reaction.[5] This method is a widely accepted standard for quantifying the activity of carbonic anhydrase and its inhibitors.

Principle: The assay measures the initial rate of the enzyme-catalyzed hydration of CO₂. The reaction is monitored by observing the change in absorbance of a pH indicator, such as phenol (B47542) red, as the reaction mixture acidifies due to the production of protons. The presence of an inhibitor will decrease the rate of this reaction.

General Protocol:

  • Enzyme and Inhibitor Preparation: Recombinant human carbonic anhydrase II is used. Stock solutions of the inhibitors (Compound 16 and acetazolamide) are prepared, typically in a solvent like DMSO, and then diluted to various concentrations.

  • Reaction Mixture: A buffered solution (e.g., HEPES or TRIS) containing a pH indicator (e.g., phenol red) and an electrolyte to maintain constant ionic strength (e.g., Na₂SO₄) is prepared.[5]

  • Kinetic Measurement: The enzyme and inhibitor are pre-incubated to allow for the formation of the enzyme-inhibitor complex.[5] This mixture is then rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument. The change in absorbance of the pH indicator is monitored over a short period (typically 10-100 seconds) to determine the initial reaction velocity.[5]

  • Data Analysis: The initial rates are measured at different inhibitor concentrations. The inhibition constants (Kᵢ) are then calculated by fitting the data to the appropriate inhibition model, such as the Michaelis-Menten equation for competitive inhibition, using non-linear least-squares regression analysis.[5]

Visualizing the Comparison

To illustrate the logical flow of comparing these two inhibitors, the following diagram outlines the key steps and considerations.

Comparison_Workflow cluster_compounds Compounds for Comparison cluster_target Biological Target cluster_assay Experimental Evaluation cluster_data Data Analysis cluster_comparison Comparative Assessment Compound16 Compound 16 (4-(3-(4-Hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide) InhibitionAssay CA II Inhibition Assay (Stopped-flow CO2 hydration) Compound16->InhibitionAssay Acetazolamide Acetazolamide (Reference Inhibitor) Acetazolamide->InhibitionAssay CAII Human Carbonic Anhydrase II (hCA II) CAII->InhibitionAssay Ki_Value Determination of Inhibition Constant (Ki) InhibitionAssay->Ki_Value PotencyComparison Potency Comparison (Lower Ki = Higher Potency) Ki_Value->PotencyComparison

Caption: Logical workflow for comparing CA II inhibitors.

This guide provides a foundational comparison between Compound 16 and acetazolamide. Further research into the selectivity of Compound 16 against other carbonic anhydrase isoforms, as well as in vivo studies, would be necessary to fully elucidate its therapeutic potential.

References

Validating the In Vivo Efficacy of Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vivo performance of prominent carbonic anhydrase inhibitors (CAIs), with a focus on dorzolamide (B1670892) and its alternatives, acetazolamide (B1664987) and brinzolamide. The information is intended for researchers, scientists, and drug development professionals, offering objective experimental data to support efficacy validation. Carbonic anhydrase inhibitors are utilized in a variety of therapeutic areas, including the treatment of glaucoma, epilepsy, and certain cancers.[1]

Comparative Analysis of In Vivo Efficacy

The primary application discussed in this guide is the reduction of intraocular pressure (IOP) in the treatment of glaucoma. The following table summarizes the in vivo efficacy of dorzolamide compared to systemic and topical alternatives.

Table 1: Comparison of In Vivo Efficacy in Lowering Intraocular Pressure (IOP) and Aqueous Humor Flow

ParameterDorzolamide (2%, topical)Acetazolamide (systemic)Brinzolamide (1%, topical)
IOP Reduction (Mean) 13% - 21.8%~19%14.2% - 21.4%
Aqueous Flow Reduction ~17%~30%Data not directly comparable
Route of Administration TopicalOral/IntravenousTopical
Common Side Effects Ocular stinging/burning, bitter tasteParesthesia, fatigue, metabolic acidosisBlurred vision, bitter taste

Data sourced from BenchChem's comparative guide on dorzolamide.[2]

Inhibitory Activity Against Carbonic Anhydrase Isoforms

The inhibitory potency of these compounds against key human carbonic anhydrase (hCA) isoforms is a critical determinant of their efficacy and side-effect profile.

Table 2: Inhibitory Activity (Ki/IC50) Against Key Carbonic Anhydrase (CA) Isoforms

CA IsoformDorzolamideAcetazolamideBrinzolamide
hCA I 600 nM (IC50)--
hCA II 0.18 nM (IC50)12 nM (Ki)3.2 nM (IC50)

IC50 and Ki values are measures of inhibitor potency.[2] Data sourced from BenchChem.[2]

Experimental Protocols

Protocol for In Vivo Measurement of Intraocular Pressure (IOP)

This protocol outlines the methodology for assessing the effect of carbonic anhydrase inhibitors on IOP in an animal model.

1. Animal Handling and Preparation:

  • If required, lightly sedate the animal (e.g., with acepromazine) for the initial measurements to allow for acclimation to the procedure.

  • For subsequent measurements, conscious animals can often be gently restrained.

2. Tonometer Preparation:

  • Use a calibrated rebound tonometer (e.g., TonoLab or TonoVet).

3. Measurement Procedure:

  • Position the animal on an adjustable platform to ensure stability.

  • Gently hold the animal and align the tonometer probe so that it is perpendicular to the central cornea.

  • The tonometer will take multiple readings and provide an averaged IOP value.

4. Data Analysis:

  • Record the baseline IOP before administration of the test compound.

  • Administer the carbonic anhydrase inhibitor as specified (e.g., topical application of dorzolamide).

  • Measure the IOP at predetermined time points post-administration to evaluate the extent and duration of IOP reduction.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of carbonic anhydrase inhibitors in reducing intraocular pressure.

Mechanism of Carbonic Anhydrase Inhibitors in IOP Reduction cluster_ciliary_body Ciliary Body Epithelium cluster_aqueous_humor Aqueous Humor Formation CO2_H2O CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2_H2O->H2CO3 Catalyzed by CA HCO3_H HCO3- + H+ H2CO3->HCO3_H Aqueous_Production Aqueous Humor Production HCO3_H->Aqueous_Production Drives CA Carbonic Anhydrase CAI Carbonic Anhydrase Inhibitor (e.g., Dorzolamide) CAI->CA Inhibits CAI->Aqueous_Production Reduces IOP Intraocular Pressure (IOP) Aqueous_Production->IOP Increases

Caption: Mechanism of Dorzolamide in reducing intraocular pressure.

Experimental Workflow

The diagram below outlines the workflow for assessing the in vivo efficacy of a carbonic anhydrase inhibitor on intraocular pressure.

Workflow for In Vivo Efficacy Assessment of CAIs on IOP Start Start: Select Animal Model Baseline Measure Baseline IOP Start->Baseline Administer Administer Test Compound (e.g., Dorzolamide) or Vehicle Baseline->Administer Measure_Timepoints Measure IOP at Multiple Time Points Post-Dosing Administer->Measure_Timepoints Data_Analysis Data Analysis: Compare IOP Reduction vs. Vehicle Measure_Timepoints->Data_Analysis Conclusion Conclusion on In Vivo Efficacy Data_Analysis->Conclusion

Caption: Workflow for assessing Dorzolamide's effect on IOP in vivo.

Further Applications and Considerations

While this guide focuses on glaucoma, carbonic anhydrase inhibitors are being investigated for other therapeutic applications. For instance, some studies have explored their potential as anticonvulsant agents by targeting hCA II and hCA VII isoforms involved in GABA-mediated neuronal excitation.[3] Additionally, the inhibition of CAIX, which is expressed in hypoxic tumors, has been shown to enhance the efficacy of certain anti-cancer therapies.[4] Recent research has also highlighted the in vitro and in vivo activity of dorzolamide against vancomycin-resistant enterococci (VRE), suggesting a potential role in combating antibiotic resistance.[5][6]

The diverse roles of carbonic anhydrase isoforms necessitate careful consideration of inhibitor selectivity to maximize therapeutic efficacy while minimizing off-target effects. The development of next-generation CAIs with improved isoform selectivity remains an active area of research.

References

Unraveling the Structure-Activity Relationship of Compound 16: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of Compound 16 (SR18292), a novel suppressor of glucagon-induced glucose production, reveals key structural motifs crucial for its therapeutic activity and provides a roadmap for the design of next-generation anti-diabetic agents with improved selectivity and potency.

This guide offers a comparative analysis of Compound 16 and its analogs, presenting key experimental data in a structured format to aid researchers and scientists in the field of drug development. Detailed experimental protocols and visual representations of the SAR and experimental workflows are provided to facilitate a comprehensive understanding of the compound's mechanism of action.

Comparative Analysis of Compound 16 and its Analogs

Compound 16, also known as SR18292, has been identified as a potent inhibitor of hepatic glucose production. Its mechanism of action is linked to the suppression of PGC-1α activity, a key regulator of gluconeogenesis.[1][2] The following tables summarize the structure-activity relationship of Compound 16 by comparing its biological activity with that of its synthesized analogs. The two primary assays used for this analysis are the suppression of glucagon-induced glucose production (SGIGP) in primary mouse hepatocytes and the suppression of norepinephrine-induced lipolysis (SNIL) in cultured adipocytes. The latter is used to assess off-target effects on β-adrenergic receptors.[1]

Table 1: SAR of the "Western" Phenyl Moiety
Compound #SGIGP (% Suppression @ 1µM)SNIL (% Suppression @ 1µM)
164-Me57.7 ± 6.07%25.8 ± 5.02%
174-OMe45.4 ± 4.53%17.7 ± 6.35%
184-F49.3 ± 4.61%24.1 ± 1.62%
194-Cl64.9 ± 3.69%29.5 ± 2.45%
204-CF₃50.9 ± 6.22%20.3 ± 5.03%
213-Me51.2 ± 5.11%31.8 ± 3.42%
222-Me40.5 ± 4.23%35.5 ± 4.11%
23H55.1 ± 7.94%4.4 ± 3.01%
243,4-di-Cl58.2 ± 3.65%27.2 ± 2.51%
Propranolol-11.2 ± 4.11%92.3 ± 1.23%

Data sourced from Lin et al., "Structure-activity relationship and biological investigation of SR18292 (16), a suppressor of glucagon-induced glucose production".

Table 2: SAR of the "Linker" Nitrogen Substituent
Compound #SGIGP (% Suppression @ 1µM)SNIL (% Suppression @ 1µM)
16t-Bu57.7 ± 6.07%25.8 ± 5.02%
35i-Pr59.5 ± 9.31%51.6 ± 2.38%
36cyclopropyl (B3062369)37.8 ± 5.55%11.6 ± 3.28%
37H34.5 ± 3.73%40.6 ± 0.64%

Data sourced from Lin et al., "Structure-activity relationship and biological investigation of SR18292 (16), a suppressor of glucagon-induced glucose production".[2]

Table 3: SAR of the "Eastern" Indole (B1671886) Moiety
Compound #SGIGP (% Suppression @ 1µM)SNIL (% Suppression @ 1µM)
164-oxy-indole57.7 ± 6.07%25.8 ± 5.02%
265-oxy-indole42.1 ± 3.99%45.3 ± 2.11%
27phenyl15.2 ± 4.11%Not Reported
284-MeO-phenyl21.3 ± 5.03%Not Reported
29naphthyl0%Not Reported
30pyridine35.6 ± 4.87%Not Reported
31N-acetyl-phenol30.1 ± 3.98%Not Reported
32N-methyl-indole55.2 ± 6.15%Not Reported
334-amino-indole25.4 ± 3.88%Not Reported
344-N-Me-amino-indole33.1 ± 4.12%Not Reported

Data sourced from Lin et al., "Structure-activity relationship and biological investigation of SR18292 (16), a suppressor of glucagon-induced glucose production".[2]

Key Structure-Activity Relationship Insights

The data reveals several critical insights into the SAR of Compound 16:

  • "Western" Phenyl Moiety: Modifications to the 4-methylphenyl group show that while various substituents are tolerated, a hydrogen atom at this position (Compound 23) significantly reduces the inhibitory effect on lipolysis while maintaining potent suppression of glucose production. This highlights a key area for optimizing selectivity.

  • "Linker" Nitrogen Substituent: The size of the substituent on the nitrogen atom in the linker region is important. Decreasing the size from a tert-butyl group (16) to a cyclopropyl group (36) or removing it entirely (37) leads to a reduction in the suppression of glucose release.[2]

  • "Eastern" Indole Moiety: The indole ring system is crucial for activity. Replacing it with simple phenyl (27, 28) or naphthyl (29) rings is detrimental to the suppression of glucose secretion.[1] N-methylation of the indole (32) is well-tolerated, indicating that the indole NH is not essential as a hydrogen bond donor.[1]

Experimental Protocols

Glucagon-Induced Glucose Production Assay
  • Cell Isolation and Seeding: Primary hepatocytes are isolated from male C57BL/6 mice via perfusion with a liver digest medium. Following filtration and Percoll gradient centrifugation, the isolated hepatocytes are seeded in plating medium containing DMEM with 10% FBS, sodium pyruvate (B1213749), penicillin/streptomycin, dexamethasone, and insulin.[1]

  • Compound Treatment: After a 4-hour seeding period, the medium is changed to a glucose production assay medium (DMEM without glucose, supplemented with sodium pyruvate and lactate). The cells are then treated with the test compounds at the desired concentration (e.g., 1µM) for a specified period.

  • Glucagon (B607659) Stimulation: Following compound incubation, the hepatocytes are stimulated with glucagon to induce glucose production.

  • Glucose Measurement: The concentration of glucose in the culture medium is measured using a commercially available glucose assay kit. The percentage of suppression of glucagon-induced glucose production is calculated relative to a vehicle-treated control.

Norepinephrine-Induced Lipolysis Assay
  • Cell Differentiation: Immortalized brown adipocytes are differentiated for 5-7 days in a differentiating medium containing DMEM with 10% FBS, rosiglitazone, IBMX, dexamethasone, insulin, and T3.[1]

  • Compound Treatment: Differentiated adipocytes are switched to a medium containing 2% BSA and treated with the test compounds for 30 minutes.

  • Norepinephrine (B1679862) Stimulation: The cells are then stimulated with norepinephrine (1µM) for an additional 90 minutes to induce lipolysis.

  • Glycerol (B35011) Measurement: The medium is collected, and the amount of glycerol released is quantified using a free glycerol reagent. The percentage of suppression of norepinephrine-induced lipolysis is calculated relative to a vehicle-treated control.

Visualizing the Structure-Activity Relationship and Experimental Workflow

To further clarify the SAR and experimental procedures, the following diagrams have been generated.

SAR_Compound16 cluster_western Western Phenyl Moiety cluster_linker Linker N-Substituent cluster_eastern Eastern Indole Moiety R1_H R¹ = H (Cmpd 23) ↓ Lipolysis, Maintained Activity Core Core Scaffold R1_H->Core R1_4Cl R¹ = 4-Cl (Cmpd 19) ↑ Activity R1_4Cl->Core R1_4Me R¹ = 4-Me (Cmpd 16) Parent Compound R1_4Me->Core R2_tBu R² = t-Bu (Cmpd 16) Optimal R2_cPr R² = Cyclopropyl (Cmpd 36) ↓ Activity Indole Indole Ring (Cmpd 16) Essential for Activity Phenyl Phenyl/Naphthyl (Cmpd 27-29) Detrimental N_Me_Indole N-Me Indole (Cmpd 32) Tolerated Core->R2_tBu Core->R2_cPr Core->Indole Core->Phenyl Core->N_Me_Indole

Caption: Key structure-activity relationships of Compound 16.

Glucose_Production_Workflow cluster_protocol Glucagon-Induced Glucose Production Assay Start Isolate Primary Mouse Hepatocytes Seed Seed Hepatocytes in Plating Medium Start->Seed 4h incubation Treat Treat with Test Compound Seed->Treat Stimulate Stimulate with Glucagon Treat->Stimulate Measure Measure Glucose in Medium Stimulate->Measure Analyze Calculate % Suppression of Glucose Production Measure->Analyze End SAR Data Analyze->End

Caption: Experimental workflow for the glucose production assay.

References

A Comparative Guide to the Selectivity Profile of Inhibitor 16 (SLC-0111) Across Multiple Carbonic Anhydrase Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the inhibitory activity of Inhibitor 16 (also known as SLC-0111) against various human carbonic anhydrase (hCA) isoforms, with supporting experimental data and methodologies.

In the landscape of cancer therapy, the selective inhibition of tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, presents a promising strategy. These enzymes are highly expressed in various solid tumors, contributing to the acidic tumor microenvironment that promotes cancer progression and metastasis. Inhibitor 16 (SLC-0111) has emerged as a first-in-class, potent and selective inhibitor of these tumor-associated CAs. This guide provides a detailed comparison of its selectivity profile with the non-selective, first-generation CA inhibitor, Acetazolamide.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of a compound is quantified by its inhibition constant (Kᵢ), where a lower value indicates a more potent inhibitor. The following table summarizes the Kᵢ values for Inhibitor 16 (SLC-0111) and Acetazolamide against several key human carbonic anhydrase isoforms.

InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Inhibitor 16 (SLC-0111) >10,000960454.5
Acetazolamide 25012255.7

Data compiled from multiple sources. Note that Kᵢ values can vary slightly depending on experimental conditions.

As the data illustrates, Inhibitor 16 (SLC-0111) demonstrates a remarkable selectivity for the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and II.[1] Specifically, it is a potent inhibitor of hCA IX and hCA XII with Kᵢ values of 45 nM and 4.5 nM, respectively.[2] In contrast, it is a weak inhibitor of hCA I and hCA II, with Kᵢ values in the micromolar range.[3] This selectivity is crucial for minimizing off-target effects, as hCA I and II are involved in various physiological processes throughout the body.

Acetazolamide, a widely used CA inhibitor, exhibits potent inhibition across all tested isoforms, highlighting its non-selective nature.[4] While effective in certain clinical applications, its lack of isoform specificity can lead to a range of side effects.

Experimental Protocols

The determination of inhibition constants (Kᵢ) for carbonic anhydrase inhibitors is most accurately achieved using a stopped-flow CO₂ hydration assay .[5] This method directly measures the enzyme's catalytic activity and the potency of its inhibitors.

Stopped-Flow CO₂ Hydration Assay

Principle: This assay measures the rate of the CA-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator dye, and the initial rate of the reaction is determined. The presence of an inhibitor will decrease the rate of this reaction, allowing for the calculation of its inhibition constant.

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII, etc.)

  • Buffer solution (e.g., Tris-HCl, HEPES)

  • pH indicator (e.g., phenol (B47542) red)

  • CO₂-saturated water

  • Test inhibitor (e.g., Inhibitor 16) and reference inhibitor (e.g., Acetazolamide)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a buffer solution at the desired pH and temperature.

    • Prepare a stock solution of the pH indicator in the buffer.

    • Prepare a stock solution of the test inhibitor and reference inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

  • Enzyme and Inhibitor Solution:

    • In one syringe of the stopped-flow instrument, prepare a solution containing the buffer, pH indicator, the specific hCA isoform, and the desired concentration of the inhibitor.

  • CO₂ Substrate Solution:

    • In the second syringe, load the CO₂-saturated water.

  • Measurement:

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator over time using the spectrophotometer. The initial rate of the reaction is calculated from the slope of the absorbance change.

  • Data Analysis:

    • Repeat the experiment with a range of inhibitor concentrations.

    • Plot the initial reaction rates against the inhibitor concentrations.

    • The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using specialized software.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of CA IX inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Indicator, CO2 Water) enzyme_inhibitor Prepare Enzyme & Inhibitor Solutions reagents->enzyme_inhibitor mixing Rapid Mixing in Stopped-Flow Instrument enzyme_inhibitor->mixing measurement Monitor Absorbance Change Over Time mixing->measurement rate_calc Calculate Initial Reaction Rates measurement->rate_calc ki_determination Determine Ki Value rate_calc->ki_determination

Caption: Experimental workflow for determining CA inhibitor Ki values.

signaling_pathway hypoxia Hypoxia in Tumor Microenvironment hif1a HIF-1α Stabilization hypoxia->hif1a ca9_expression CA IX Gene Transcription & Expression hif1a->ca9_expression ca9_protein CA IX Protein on Cell Surface ca9_expression->ca9_protein h_hco3 H+ + HCO3- ca9_protein->h_hco3 co2_h2o CO2 + H2O co2_h2o->ca9_protein Catalysis extracellular_acidosis Extracellular Acidosis h_hco3->extracellular_acidosis intracellular_alkalinization Intracellular Alkalinization h_hco3->intracellular_alkalinization tumor_progression Tumor Progression & Metastasis extracellular_acidosis->tumor_progression intracellular_alkalinization->tumor_progression inhibitor16 Inhibitor 16 (SLC-0111) inhibitor16->ca9_protein Inhibition

Caption: Role of CA IX in the tumor microenvironment and its inhibition.

References

A Head-to-Head Comparison of Topical Carbonic Anhydrase Inhibitors for Glaucoma Management: Brinzolamide vs. Dorzolamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of glaucoma therapy, topical carbonic anhydrase inhibitors (CAIs) represent a key therapeutic class for lowering intraocular pressure (IOP), a primary risk factor for optic nerve damage. This guide provides a detailed, data-driven comparison of two prominent topical CAIs: brinzolamide (B135381) and dorzolamide (B1670892). While the initial query specified "Carbonic anhydrase inhibitor 16," this compound could not be identified in publicly available research literature for ophthalmic use. Therefore, this comparison focuses on dorzolamide as a well-established and clinically relevant alternative to brinzolamide.

This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the performance, mechanism of action, and experimental evaluation of these two agents.

Mechanism of Action: Inhibition of Carbonic Anhydrase

Both brinzolamide and dorzolamide are sulfonamide derivatives that function by inhibiting carbonic anhydrase, specifically the isoenzyme II (CA-II), which is highly concentrated in the ciliary processes of the eye.[1] The inhibition of CA-II reduces the formation of bicarbonate ions from carbon dioxide and water.[2] This, in turn, decreases the transport of sodium and fluid into the anterior chamber, leading to a reduction in aqueous humor secretion and a subsequent lowering of IOP.[2][3] By targeting the enzyme responsible for aqueous humor production, these topical agents effectively manage elevated IOP in patients with open-angle glaucoma and ocular hypertension.[1]

cluster_ciliary_epithelium Ciliary Epithelium CO2 CO2 + H2O CAII Carbonic Anhydrase II (CA-II) CO2->CAII catalyzed by H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 AqueousHumor Aqueous Humor Formation HCO3->AqueousHumor drives IOP Intraocular Pressure AqueousHumor->IOP determines CAII->H2CO3 CAI Brinzolamide or Dorzolamide CAI->CAII inhibits

Caption: Mechanism of action of topical carbonic anhydrase inhibitors.

Quantitative Data Summary

Clinical studies have demonstrated that both brinzolamide 1% and dorzolamide 2% are effective in lowering IOP. The following table summarizes key quantitative data from comparative trials. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in study design, patient populations, and baseline IOPs.

ParameterBrinzolamide (1%)Dorzolamide (2%)Reference Compound (Timolol 0.5%)
Mean IOP Reduction (Monotherapy) 13.2% - 21.8%[4]Equivalent to brinzolamide[4]Significantly greater than brinzolamide[4]
Mean IOP Reduction (Adjunctive to Timolol) 14.2% - 21.9%[5]14.1% - 21.2%[5]N/A
Formulation Ophthalmic SuspensionOphthalmic SolutionOphthalmic Solution
Dosing Regimen Twice or three times daily[4]Three times daily (monotherapy)[4]Twice daily

Head-to-Head Clinical Efficacy and Tolerability

Multiple studies have directly compared the efficacy and tolerability of brinzolamide and dorzolamide. A meta-analysis suggested that dorzolamide may have a slightly greater IOP-lowering capability with a mean difference of 0.58 mm Hg compared to brinzolamide.[6] However, other studies have found their IOP-reducing effects to be equivalent, particularly when used as adjunctive therapy to beta-blockers like timolol (B1209231).[4][5]

A significant differentiator between the two agents is their tolerability profile. Brinzolamide is formulated as a suspension and has been shown to cause significantly less ocular burning and stinging upon instillation compared to the solution formulation of dorzolamide.[4][5] The most frequently reported adverse events for brinzolamide are blurred vision and a bitter or unusual taste perception.[7]

Experimental Protocols

The evaluation of carbonic anhydrase inhibitors involves a series of in vitro and in vivo experiments to determine their potency, efficacy, and safety.

In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency (IC50 or Ki) of the test compounds against specific carbonic anhydrase isoenzymes (e.g., human CA-II).

Methodology:

  • Enzyme and Substrate Preparation: Purified human carbonic anhydrase isoenzymes (e.g., hCA-II) and an ester substrate such as p-nitrophenyl acetate (B1210297) are prepared in an appropriate assay buffer.

  • Compound Dilution: The test compounds (brinzolamide, dorzolamide) are serially diluted to a range of concentrations.

  • Enzyme Reaction: The enzyme is pre-incubated with the test compound at various concentrations. The reaction is initiated by the addition of the substrate.

  • Data Acquisition: The hydrolysis of the substrate, which results in a colored product (p-nitrophenol), is monitored spectrophotometrically over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Intraocular Pressure (IOP) Measurement in Animal Models

Objective: To evaluate the IOP-lowering efficacy of the topical formulations in a relevant animal model (e.g., rabbits or non-human primates).

Methodology:

  • Animal Acclimatization: Animals are acclimatized to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement: Baseline IOP is measured using a calibrated tonometer (e.g., Tono-Pen) at multiple time points before treatment.

  • Drug Administration: A single drop of the test formulation (e.g., brinzolamide 1% suspension, dorzolamide 2% solution, or vehicle control) is administered topically to one eye of each animal.

  • Post-Treatment IOP Measurement: IOP is measured in both the treated and untreated (contralateral) eyes at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis: The change in IOP from baseline is calculated for each treatment group at each time point. The mean IOP reduction and the duration of action are compared between the different treatment groups. Statistical analysis is performed to determine the significance of the observed differences.

cluster_workflow Experimental Workflow for Comparing Topical CAIs Start Start InVitro In Vitro CA Inhibition Assay (IC50 Determination) Start->InVitro Formulation Ophthalmic Formulation Development InVitro->Formulation InVivo_Animal In Vivo IOP Study (Animal Model) Formulation->InVivo_Animal Toxicity Ocular Tolerability Assessment InVivo_Animal->Toxicity Clinical_Trial Randomized Controlled Clinical Trial Toxicity->Clinical_Trial IOP_Efficacy Primary Endpoint: Mean IOP Reduction Clinical_Trial->IOP_Efficacy Safety_Profile Secondary Endpoint: Adverse Event Profile Clinical_Trial->Safety_Profile End End IOP_Efficacy->End Safety_Profile->End

Caption: Experimental workflow for comparing topical carbonic anhydrase inhibitors.

Conclusion

Both brinzolamide and dorzolamide are effective topical carbonic anhydrase inhibitors for the management of glaucoma and ocular hypertension. While their efficacy in lowering intraocular pressure is largely comparable, brinzolamide offers a notable advantage in terms of ocular comfort, with a lower incidence of stinging and burning upon instillation. The choice between these two agents may therefore be guided by individual patient tolerance and preference. Future research and development in this area may focus on novel formulations or delivery systems to further enhance efficacy and minimize local side effects.

References

Validation of "Compound 16" (d16) in Primary Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel anti-cancer agent "Compound 16" (referred to as d16 in recent literature), a first-in-class DNA2 nuclease inhibitor. Its efficacy is evaluated in primary cancer cell lines, particularly those harboring TP53 mutations, and compared against established and emerging targeted therapies. This document summarizes key experimental data, outlines detailed protocols, and visualizes relevant biological pathways to support further research and development.

Executive Summary

Compound d16 demonstrates significant preclinical activity in cancer cells with mutant p53, a notoriously difficult-to-treat patient population. By inhibiting DNA2, a key enzyme in DNA replication and repair, d16 induces synthetic lethality, leading to cell cycle arrest and apoptosis. Notably, d16 exhibits a synergistic effect with PARP inhibitors, suggesting a promising combination therapy strategy to expand the utility of PARP inhibitors beyond BRCA-mutated cancers. This guide provides a direct comparison of d16 with the PARP inhibitor Olaparib and the WEE1 inhibitor Adavosertib, two other targeted therapies relevant to TP53-mutated cancers.

Data Presentation

Table 1: In Vitro Efficacy of d16 in Mutant p53 Cancer Cell Lines
Cell LineCancer Typep53 Statusd16 IC50 (µM)
MDAH-2774Ovarian CancerR273H~5
OVCAR-3Ovarian CancerR248Q~7.5
KURAMOCHIOvarian CancerR273H~6
SK-OV-3Ovarian Cancerp53 null> 20
MDA-MB-231Triple-Negative Breast CancerR280K~8
MDA-MB-468Triple-Negative Breast CancerR273H~10

IC50 values are approximated from published graphical data in Folly-Kossi et al., Cancer Research Communications, 2023.

Table 2: Comparative Efficacy of d16, Olaparib, and Adavosertib in Mutant p53 Cancers
CompoundTargetMechanism of ActionTypical IC50 Range (µM) in mut-p53 cellsKey AdvantagesKey Limitations
d16 DNA2 NucleaseInhibition of DNA end resection in DNA repair5 - 10Synergizes with PARP inhibitors; Overcomes chemotherapy resistanceEarly stage of development
Olaparib PARP1/2Inhibition of single-strand DNA break repair1 - 10 (in HR deficient cells)FDA-approved for certain cancers; Established efficacy in BRCA-mutated tumorsLimited efficacy in BRCA-proficient tumors
Adavosertib WEE1 KinaseAbrogation of G2/M cell cycle checkpoint0.1 - 1Shows efficacy in combination with chemotherapyPotential for hematological toxicities

Note: IC50 values for Olaparib and Adavosertib are compiled from various publicly available studies and may vary depending on the specific cell line and assay conditions.

Table 3: Synergistic Effect of d16 and Olaparib in Ovarian Cancer Cell Lines
Cell Lined16 IC50 (µM)Olaparib IC50 (µM)Combination Index (CI)
MDAH-2774~5~2< 1 (Synergistic)
OVCAR-3~7.5~5< 1 (Synergistic)

Combination Index (CI) < 1 indicates synergism. Data is derived from Folly-Kossi et al., Cancer Research Communications, 2023.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of d16, Olaparib, or Adavosertib for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Clonogenic Survival Assay
  • Cell Seeding: Seed a low density of cells (200-1000 cells/well) in 6-well plates.

  • Compound Treatment: Treat the cells with the desired compounds for 24 hours.

  • Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Allow the cells to grow for 10-14 days until visible colonies are formed.

  • Staining: Fix the colonies with a mixture of 6% glutaraldehyde (B144438) and 0.5% crystal violet, then rinse with water.

  • Colony Counting: Count the number of colonies (containing >50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the vehicle-treated control.

Immunoblotting for DNA Damage Markers
  • Cell Lysis: Treat cells with the compounds for the indicated time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against DNA damage markers (e.g., γH2AX, p-CHK1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

G cluster_0 Mutant p53 Signaling cluster_1 d16 Mechanism of Action mut_p53 Mutant p53 DNA2_up DNA2 Upregulation mut_p53->DNA2_up Chemo_resistance Chemoresistance mut_p53->Chemo_resistance Genomic_instability Genomic Instability mut_p53->Genomic_instability d16 Compound d16 DNA2_inhibition DNA2 Inhibition d16->DNA2_inhibition Replication_stress Replication Stress DNA2_inhibition->Replication_stress Apoptosis Apoptosis Replication_stress->Apoptosis

Caption: Signaling pathway of mutant p53 and the mechanism of action of Compound d16.

G start Seed Primary Cancer Cells treatment Treat with Compound d16 start->treatment incubation Incubate 72 hours treatment->incubation viability_assay Cell Viability Assay (MTT) incubation->viability_assay clonogenic_assay Clonogenic Assay incubation->clonogenic_assay western_blot Immunoblotting (DNA Damage) incubation->western_blot data_analysis Data Analysis (IC50, Survival Fraction) viability_assay->data_analysis clonogenic_assay->data_analysis western_blot->data_analysis end Results data_analysis->end

Caption: Experimental workflow for the validation of Compound d16 in primary cancer cell lines.

G DNA_damage DNA Damage PARP_pathway PARP Pathway (SSB Repair) DNA_damage->PARP_pathway HR_pathway Homologous Recombination (DSB Repair) DNA_damage->HR_pathway Synthetic_lethality Synthetic Lethality & Cell Death PARP_pathway->Synthetic_lethality HR_pathway->Synthetic_lethality d16 Compound d16 d16->HR_pathway Inhibits (via DNA2) Olaparib Olaparib Olaparib->PARP_pathway Inhibits

Caption: Logical relationship of synthetic lethality with d16 and PARP inhibitors.

Comparative Efficacy and Safety Profile of a Novel Anticonvulsant Candidate, "Inhibitor 16," Against Standard Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the preclinical anticonvulsant potential of a novel therapeutic candidate, designated "Inhibitor 16." The performance of "Inhibitor 16" is benchmarked against established antiepileptic drugs (AEDs) such as Phenytoin (B1677684), Carbamazepine (B1668303), and Valproic Acid. The data presented herein is derived from standardized preclinical screening models designed to predict clinical efficacy against generalized tonic-clonic and myoclonic seizures.

Data Presentation: Comparative Anticonvulsant Activity and Neurotoxicity

The following table summarizes the median effective dose (ED50) and the median toxic dose (TD50) of "Inhibitor 16" in comparison to standard anticonvulsants in two widely accepted preclinical models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test.[1][2] The MES model is a reliable predictor of efficacy against generalized tonic-clonic seizures, while the scPTZ model is indicative of activity against myoclonic and absence seizures.[1][3] A higher protective index (TD50/ED50) suggests a more favorable safety margin.

CompoundMES (ED50 mg/kg)scPTZ (ED50 mg/kg)Neurotoxicity (TD50 mg/kg)Protective Index (MES)Protective Index (scPTZ)
Inhibitor 16 Data PendingData PendingData PendingData PendingData Pending
Phenytoin9.5>10068.57.2-
Carbamazepine8.8>10070.08.0-
Valproic Acid2721494261.62.9
Ethosuximide>1000130635-4.9

Note: Data for established anticonvulsants are representative values from preclinical studies. The neurotoxicity is typically assessed using the rotorod test in mice.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of the comparative data.

Maximal Electroshock (MES) Test

The MES test is a standard preclinical assay for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[3]

  • Animal Model: Male albino mice (20-30g) are used for the study.

  • Drug Administration: Test compounds, including "Inhibitor 16" and reference AEDs, are administered intraperitoneally (i.p.) at varying doses. A control group receives the vehicle.

  • Induction of Seizure: At the time of peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

  • Endpoint: The primary endpoint is the abolition of the hind limb tonic extensor component of the seizure.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hind limb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is employed to screen for compounds that may be effective against generalized myoclonus and spike-wave seizures.[1][3]

  • Animal Model: Male albino mice (20-30g) are utilized.

  • Drug Administration: The test compounds and reference drugs are administered i.p. at various doses, with a control group receiving the vehicle.

  • Induction of Seizure: Following the appropriate pretreatment time, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.[3]

  • Observation: Animals are observed for a period of 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).

  • Endpoint: The absence of clonic spasms after PTZ induction indicates the antiseizure potential of the investigational compound.[3]

  • Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the complex biological and procedural information, the following diagrams have been generated.

G cluster_workflow Preclinical Anticonvulsant Screening Workflow cluster_mes MES Test cluster_scptz scPTZ Test compound Test Compound (e.g., Inhibitor 16) doses Dose-Response Determination compound->doses admin Drug Administration (i.p. in Mice) doses->admin mes_induce Maximal Electroshock Induction admin->mes_induce scptz_induce scPTZ Injection (85 mg/kg) admin->scptz_induce neurotox Neurotoxicity Screen (Rotorod Test) admin->neurotox mes_observe Observe for Tonic Hindlimb Extension mes_induce->mes_observe mes_ed50 Calculate MES ED50 mes_observe->mes_ed50 pi Calculate Protective Index (TD50/ED50) mes_ed50->pi scptz_observe Observe for Clonic Seizures scptz_induce->scptz_observe scptz_ed50 Calculate scPTZ ED50 scptz_observe->scptz_ed50 scptz_ed50->pi td50 Calculate TD50 neurotox->td50 td50->pi

Caption: Workflow for preclinical screening of anticonvulsant compounds.

G cluster_gaba GABAergic Synapse: A Key Target for Anticonvulsants cluster_pre cluster_post presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad Glutamic Acid Decarboxylase gaba GABA gad->gaba vesicle Synaptic Vesicle gaba->vesicle Packaged gaba_r GABA-A Receptor (Chloride Channel) vesicle->gaba_r Release & Binding cl_ion Cl- gaba_r->cl_ion Opens Channel hyperpolarization Hyperpolarization (Inhibition) cl_ion->hyperpolarization Influx leads to

Caption: Simplified diagram of a GABAergic synapse.

Recurrent seizure activity often results from an imbalance between neuronal excitation and inhibition.[5] Many established anticonvulsants, such as benzodiazepines and barbiturates, enhance GABA-mediated inhibitory neurotransmission.[5][6] Other mechanisms include the modulation of voltage-gated ion channels (e.g., sodium and calcium channels) and the attenuation of glutamate-mediated excitatory neurotransmission.[5][7] For instance, phenytoin and carbamazepine primarily act by blocking voltage-gated sodium channels.[8][9] The precise mechanism of action for "Inhibitor 16" remains to be elucidated and will be a critical component of its developmental profile.

References

Cross-Laboratory Validation of Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reproducible evaluation of therapeutic candidates is paramount in drug discovery. Carbonic anhydrase (CA) inhibitors, a class of drugs targeting a family of ubiquitous metalloenzymes, are no exception.[1] These inhibitors have therapeutic applications in managing a range of conditions, including glaucoma, epilepsy, altitude sickness, and even as anticancer agents.[1][2][3] Given the existence of at least 15 human CA isoforms with distinct tissue distributions and physiological roles, the isoform-specific selectivity and potency of an inhibitor are critical determinants of its efficacy and safety profile.[4][5]

This guide addresses the critical aspect of cross-laboratory validation for a hypothetical novel compound, "Carbonic Anhydrase Inhibitor 16" (referred to as Inhibitor X for this guide). It provides a framework for comparing its performance against established alternatives, outlines key experimental protocols to ensure data reproducibility, and highlights the importance of standardized methodologies in mitigating inter-laboratory variability.[6]

Comparative Performance of Carbonic Anhydrase Inhibitors

The efficacy of a carbonic anhydrase inhibitor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50), where lower values indicate higher potency.[6] A crucial aspect of preclinical drug evaluation is to assess the inhibitor's activity against a panel of physiologically relevant CA isoforms to determine its selectivity profile. For instance, in cancer therapy, high selectivity for tumor-associated isoforms like CA IX and CA XII over the abundant off-target isoforms CA I and II is desirable.[7]

The following tables summarize inhibitory activity data for common first and second-generation CA inhibitors. It is important to note that these values are often compiled from multiple sources, and direct comparison can be challenging due to potential inter-laboratory variability in assay conditions.[6] This underscores the need for standardized protocols and in-house validation against reference compounds.

Table 1: Inhibitory Potency (Ki/IC50 in nM) of Reference Carbonic Anhydrase Inhibitors

InhibitorhCA IhCA IIhCA IVhCA IXhCA XII
Acetazolamide 501436 (bCA IV)523.5
Methazolamide 501436 (bCA IV)--
Dorzolamide >100009.0850052.03.5
Brinzolamide ~1365 (IC50)3.19 (IC50)45.3 (IC50)--

Note: Data is compiled from multiple sources and may have inter-laboratory variability.[6] bCA IV refers to bovine carbonic anhydrase IV.

Table 2: Hypothetical Performance Data for Inhibitor X

This table illustrates how data for a novel inhibitor would be presented for comparison.

InhibitorhCA IhCA IIhCA IVhCA IXhCA XII
Inhibitor X (Lab A) e.g., 5000e.g., 250e.g., 150e.g., 15e.g., 5
Inhibitor X (Lab B) e.g., 5500e.g., 275e.g., 160e.g., 18e.g., 6
Acetazolamide (Internal Control) e.g., 52e.g., 15e.g., 38e.g., 55e.g., 4

Experimental Protocols for Cross-Laboratory Validation

To ensure the comparability and reproducibility of inhibition data across different laboratories, the adoption of standardized and well-documented experimental protocols is essential. The two most widely used and reliable methods for determining the inhibitory potency of CA inhibitors are the stopped-flow CO2 hydration assay and the colorimetric esterase assay.[6][8]

Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring the direct catalytic activity of carbonic anhydrase—the hydration of CO2. It allows for the rapid mixing of the enzyme and its substrate, enabling the measurement of initial reaction rates.[6]

Methodology:

  • Principle: The assay monitors the rapid pH change resulting from the CA-catalyzed hydration of CO2 (CO2 + H2O ⇌ H+ + HCO3-) using a pH indicator dye.[6][9] The rate of change in the indicator's absorbance is proportional to the enzyme's activity.

  • Materials:

    • Stopped-flow spectrophotometer[9]

    • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

    • Test inhibitors (Inhibitor X and reference compounds) dissolved in an appropriate solvent (e.g., DMSO)

    • Assay Buffer (e.g., 50 mM HEPES, 50 mM Na2SO4, pH 8.0) containing a pH indicator (e.g., 0.004% phenol (B47542) red)[9]

    • Substrate: CO2-saturated water, prepared by bubbling CO2 gas through chilled, deionized water[8][9]

  • Procedure:

    • Reagent Preparation: Prepare buffer, enzyme, and inhibitor solutions. Maintain all reagents on ice or at 1°C.[9]

    • Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the inhibitor for a specified time to allow for binding.[9]

    • Rapid Mixing: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO2-saturated water.[9]

    • Data Acquisition: Immediately monitor the change in absorbance at the wavelength appropriate for the pH indicator (e.g., 557 nm for phenol red) for a short period (e.g., 60 seconds).[9]

    • Data Analysis:

      • Calculate the initial reaction rates from the linear portion of the absorbance curve.

      • Determine the percentage of inhibition by comparing the rates in the presence and absence of the inhibitor.[9]

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

      • The inhibition constant (Ki) can be determined by analyzing reaction rates at different substrate and inhibitor concentrations, often using Dixon or Cornish-Bowden plots.[8]

Colorimetric Esterase Assay

For high-throughput screening (HTS), a simpler and less expensive alternative to the stopped-flow method is the esterase activity assay. This method is based on the observation that CA possesses esterase activity, which correlates with its primary hydratase activity.[8]

Methodology:

  • Principle: The assay measures the enzymatic cleavage of a substrate, such as 4-nitrophenyl acetate (B1210297) (p-NPA), which releases a chromogenic product (4-nitrophenolate) that can be quantified spectrophotometrically at 405 nm.[8][10] The presence of a CA inhibitor reduces the rate of product formation.

  • Materials:

    • 96-well clear flat-bottom microplates[8]

    • Microplate reader capable of kinetic measurements at 405 nm[8]

    • Purified human carbonic anhydrase isoforms

    • Assay Buffer (e.g., 0.05 M Tris-SO4, pH 7.4)[8]

    • Substrate: 4-Nitrophenylacetate (p-NPA) solution (e.g., 3 mM)[8]

    • Test compounds and a positive control inhibitor (e.g., Acetazolamide)[8]

  • Procedure:

    • Assay Setup: In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations (or vehicle for control), and the CA enzyme solution. Include wells for a positive control and a blank (no enzyme).[8][11]

    • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow for inhibitor binding.[8][11]

    • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.[8]

    • Kinetic Measurement: Immediately measure the change in absorbance at 405 nm over time (e.g., for 3-5 minutes) in kinetic mode.[8]

    • Data Analysis:

      • Calculate the reaction rate (V, change in absorbance per minute) for each well.

      • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Vcontrol - Vinhibitor) / Vcontrol] x 100.[8]

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[8]

Visualizing Pathways and Workflows

Signaling Pathway: Role of CA IX in Tumor pH Regulation

Carbonic anhydrase IX is a tumor-associated isoform that is highly expressed under hypoxic conditions. It plays a crucial role in regulating the tumor microenvironment's pH, which favors tumor cell proliferation and invasion.[9]

CAIX_Pathway CA IX converts intracellular CO2 to extracellular protons and bicarbonate. cluster_cell Tumor Cell (Intracellular pH ~7.4) cluster_membrane Cell Membrane cluster_extracellular Tumor Microenvironment (Acidic Extracellular pH <7.0) CO2_in CO2 H2CO3 H2CO3 (Carbonic Acid) CO2_in->H2CO3 + H2O CAIX CA IX CO2_in->CAIX Hydration H2O_in H2O H_in H+ H2CO3->H_in HCO3_in HCO3- H2CO3->HCO3_in H_out H+ CAIX->H_out HCO3_out HCO3- CAIX->HCO3_out Screening_Workflow lib Compound Library hts High-Throughput Screening (e.g., Esterase Assay) lib->hts hits Primary Hits hts->hits dose_response Dose-Response & IC50 Determination hits->dose_response confirmed_hits Confirmed Hits dose_response->confirmed_hits selectivity Isoform Selectivity Profiling (hCA I, II, IX, XII, etc.) confirmed_hits->selectivity selective_hits Selective Hits selectivity->selective_hits validation Orthogonal Assay Validation (e.g., Stopped-Flow Assay) selective_hits->validation lead Lead Compound validation->lead

References

Compound 16 vs. Other Sulfonamides Targeting CA IX: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of "Compound 16," a novel sulfonamide inhibitor of carbonic anhydrase IX (CA IX), against other prominent sulfonamides. This analysis is supported by experimental data on inhibitory activity and anti-proliferative effects.

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme highly expressed in many solid tumors and is a key regulator of the tumor microenvironment's pH. Its role in promoting cancer cell survival and metastasis makes it a critical target for anticancer drug development.[1][2] Sulfonamides are a well-established class of CA inhibitors, with several compounds investigated for their potential to target CA IX.[1]

Performance Comparison of CA IX Inhibitors

This section details the in vitro inhibitory activity and anti-proliferative effects of Compound 16 and other selected sulfonamides.

Inhibitory Activity Against Carbonic Anhydrase Isoforms

The primary measure of a CA inhibitor's efficacy is its inhibition constant (Ki), which indicates the concentration required to produce half-maximum inhibition. A lower Ki value signifies greater potency. The following table summarizes the Ki values of Compound 16 and other key sulfonamides against CA IX and other isoforms to assess both potency and selectivity.

CompoundCA I (Ki, nM)CA II (Ki, nM)CA IV (Ki, nM)CA IX (Ki, nM)CA XII (Ki, nM)
Compound 16 256.288.1386.71.9 ND
SLC-0111 (U-104) 50809640ND45.1 4.5
Acetazolamide (B1664987) 25012ND25 5.7
Dorzolamide >100001.93130 ND
Brinzolamide 1591245 3.5
ND: Not Determined

Data Interpretation:

  • Compound 16 demonstrates exceptional potency against the target isoform CA IX with a Ki of 1.9 nM.[1]

  • SLC-0111 , a clinically investigated sulfonamide, shows high potency for both CA IX and CA XII.[2]

  • Acetazolamide , a non-selective CA inhibitor, is potent against CA IX but also strongly inhibits the off-target isoform CA II.[2][3]

  • Dorzolamide and Brinzolamide , primarily used for glaucoma, also exhibit inhibitory activity against CA IX in the nanomolar range.[3][4]

Anti-proliferative Activity

The ability of a compound to inhibit cancer cell growth is a crucial indicator of its therapeutic potential. The table below presents the anti-proliferative activity of selected compounds against the HT-29 human colon cancer cell line.

CompoundCell LineConditionIncubation TimeActivity (% Cell Mortality at 300 µM)
Compound 27 HT-29Normoxia16 h~10-15%
Compound 27 HT-29Hypoxia16 hSignificant Activity
Compound 29 HT-29Normoxia16 h~10-15%
Compound 32 HT-29Normoxia16 h~10-15%
SLC-0111 VariousHypoxia72 hSignificant anti-proliferative effect
Acetazolamide VariousHypoxia72 hNo significant effect
Compounds 27, 29, and 32 are structurally related adenine (B156593) derivatives from the same study as Compound 16 and were selected for anti-proliferative testing.[1]

Data Interpretation:

  • Structurally related adenine-based sulfonamides demonstrated modest anti-proliferative activity against HT-29 cancer cells under normoxic conditions after 16 hours, with Compound 27 showing enhanced efficacy under hypoxic conditions.[1]

  • SLC-0111 has been shown to have a significant anti-proliferative effect in various cancer cell lines under hypoxic conditions after 72 hours.[2]

  • Acetazolamide did not show a significant anti-proliferative effect under similar conditions.[2]

Experimental Protocols

Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for determining the inhibition constants (Ki) of carbonic anhydrase inhibitors.

Objective: To measure the rate of CO2 hydration catalyzed by a CA isoform and the inhibition of this reaction by a test compound.

Principle: The hydration of CO2 produces a proton, leading to a decrease in pH. This pH change is monitored by a pH indicator dye, and the rate of color change is proportional to the enzyme's activity.

Materials:

  • Stopped-flow spectrophotometer

  • Purified, recombinant human CA isoforms (e.g., hCA I, II, IX, XII)

  • Buffer solution (e.g., 10 mM HEPES or Trizma, pH 7.5)

  • pH indicator solution (e.g., 0.2 mM phenol (B47542) red)

  • CO2-saturated water (prepared by bubbling CO2 gas through deionized water at 4°C)

  • Inhibitor compound at various concentrations

Procedure:

  • Solution Preparation: Prepare solutions of the CA enzyme, pH indicator, and inhibitor in the appropriate buffer.

  • Instrument Setup: Equilibrate the stopped-flow instrument to a constant temperature (e.g., 25°C).

  • Reaction Initiation: One syringe of the stopped-flow instrument is loaded with the enzyme and pH indicator solution. The second syringe contains the CO2-saturated water and the inhibitor at varying concentrations. The two solutions are rapidly mixed.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time (typically in milliseconds) at its maximum wavelength.

  • Data Analysis: The initial velocity of the reaction is calculated from the slope of the absorbance change. The Ki is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.[5][6]

Anti-proliferative Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which can be quantified by spectrophotometry.

Materials:

  • Human cancer cell line (e.g., HT-29)

  • Cell culture medium and supplements

  • Test compound (e.g., Compound 16)

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Incubator (normoxic and hypoxic conditions)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 16 or 48 hours) under either normoxic (standard cell culture conditions) or hypoxic (low oxygen) conditions.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined from a dose-response curve.[7]

Visualizations

CA IX Signaling Pathway in Tumor Hypoxia

CAIX_Signaling_Pathway CA IX Signaling in Tumor Hypoxia cluster_extracellular Extracellular Space (Acidic) cluster_membrane cluster_intracellular Intracellular Space (Alkaline) CO2_ext CO2 CAIX CA IX CO2_ext->CAIX H2O_ext H2O H2O_ext->CAIX HCO3_ext HCO3- pH_reg Intracellular pH Homeostasis HCO3_ext->pH_reg imported H_ext H+ Metastasis Invasion & Metastasis H_ext->Metastasis promotes CAIX->HCO3_ext catalyzes CAIX->H_ext catalyzes HIF1a HIF-1α CAIX_gene CA9 Gene Transcription HIF1a->CAIX_gene activates CAIX_gene->CAIX expresses Survival Cell Survival & Proliferation pH_reg->Survival maintains Hypoxia Hypoxia Hypoxia->HIF1a stabilizes

Caption: CA IX is induced by hypoxia and regulates tumor pH.

Experimental Workflow for CA IX Inhibitor Evaluation

Inhibitor_Evaluation_Workflow Workflow for CA IX Inhibitor Evaluation cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_invivo In Vivo Studies (Optional) Compound Synthesize Sulfonamide (e.g., Compound 16) Enzyme_Assay Stopped-Flow CO2 Hydration Assay Compound->Enzyme_Assay Cell_Assay Anti-proliferative Assay (e.g., MTT) Compound->Cell_Assay Ki_Calc Calculate Ki Values Enzyme_Assay->Ki_Calc IC50_Calc Determine IC50 Values Cell_Assay->IC50_Calc Selectivity Assess Isoform Selectivity Ki_Calc->Selectivity Animal_Model Tumor Xenograft Model Selectivity->Animal_Model Efficacy Evaluate Anti-tumor Efficacy Animal_Model->Efficacy

Caption: A typical workflow for evaluating novel CA IX inhibitors.

References

Comparative Docking Analysis of Carbonic Anhydrase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of molecular docking studies for various carbonic anhydrase (CA) inhibitors against human Carbonic Anhydrase II (hCA II), a well-established therapeutic target. While specific comparative docking data for a compound designated "Inhibitor 16" was not available in the public domain at the time of this review, this document serves as a comprehensive template for evaluating and comparing its potential efficacy against other known inhibitors. The following sections detail quantitative binding data for representative CA inhibitors, a standard experimental protocol for in silico docking studies, and visualizations of the experimental workflow and the relevant inhibitory pathway.

Data Presentation: Comparative Binding Affinities

The inhibitory potential of various compounds against hCA II can be predicted and compared using in silico molecular docking studies. These studies calculate the binding affinity, typically represented as a docking score or binding energy (in kcal/mol), and predict the interaction patterns of ligands within the enzyme's active site. A lower binding energy generally indicates a higher predicted inhibitory potency. The data presented below is a synthesis from multiple research efforts on common CA inhibitors.

Compound NameInhibitor ClassDocking Score (kcal/mol)Predicted Inhibition Constant (Kᵢ)Key Interacting Residues
Acetazolamide (Standard)Sulfonamide-7.0 to -8.5~12 nMHis94, His96, His119, Thr199, Thr200, Zn²⁺
MethazolamideSulfonamide-7.2~14 nMHis94, His96, Thr199, Thr200, Zn²⁺
DorzolamideSulfonamide-7.8~3.2 nMHis94, His96, Thr199, Val121, Leu198, Zn²⁺
BrinzolamideSulfonamide-8.1~3.2 nMHis94, His96, Gln92, Thr199, Zn²⁺
SulfanilamideSulfonamide-5.5 to -6.5~250 nMGln92, His94, Thr199, Zn²⁺

Note: Docking scores and Kᵢ values can vary depending on the specific software, force fields, and parameters used in the simulation.

Experimental Protocols: Molecular Docking Methodology

A typical molecular docking protocol to evaluate the binding affinity of inhibitors against Carbonic Anhydrase II involves the following steps:

  • Protein Preparation:

    • Acquisition: The three-dimensional crystal structure of the target protein, human Carbonic Anhydrase II, is obtained from a public repository such as the Protein Data Bank (PDB). A commonly used entry is PDB ID: 1CA2.

    • Preprocessing: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.

    • Protonation: Hydrogen atoms are added to the protein structure, and the ionization states of amino acid residues are assigned based on a physiological pH (typically around 7.4).

  • Ligand Preparation:

    • Structure Generation: The 2D or 3D structures of the inhibitor molecules, including "Inhibitor 16" and other comparators, are created using chemical drawing software.

    • Energy Minimization: The ligand structures are optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94).

    • Charge Assignment: Partial atomic charges are calculated for each ligand.

  • Grid Generation:

    • A grid box is defined around the active site of the CA II protein. This grid specifies the three-dimensional space where the docking software will attempt to place the ligand. The active site is typically centered around the catalytic zinc ion.

  • Molecular Docking Simulation:

    • Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore various conformations and orientations (poses) of the ligand within the defined active site grid.

    • Pose Generation: Multiple binding poses (typically 10-100) are generated for each ligand.

    • Scoring: Each generated pose is evaluated using a scoring function that estimates the binding free energy (e.g., in kcal/mol). The pose with the lowest energy score is generally considered the most favorable binding mode.

  • Analysis of Results:

    • Binding Affinity Comparison: The docking scores and estimated binding energies of the different inhibitors are compared to rank their potential inhibitory potency.

    • Interaction Analysis: The best-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and coordination of the sulfonamide group with the active site zinc ion[1].

    • Visualization: The protein-ligand complexes are visualized using molecular graphics software (e.g., PyMOL, Chimera) to visually inspect the binding mode and interactions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a comparative molecular docking study.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Structure) grid_gen Grid Generation (Active Site Definition) protein_prep->grid_gen ligand_prep Ligand Preparation (Inhibitor Structures) docking Molecular Docking (Pose Generation & Scoring) ligand_prep->docking grid_gen->docking data_analysis Data Analysis (Binding Energy Comparison) docking->data_analysis interaction_analysis Interaction Analysis (Visualization) data_analysis->interaction_analysis

Caption: A generalized workflow for a molecular docking experiment.

Signaling Pathway: Role of Carbonic Anhydrase II in pH Regulation

Carbonic Anhydrase II plays a crucial role in maintaining cellular pH homeostasis by catalyzing the reversible hydration of carbon dioxide. Inhibition of this pathway has significant physiological effects.

G cluster_cell Cellular Environment cluster_inhibition Inhibition CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2_H2O->H2CO3 Spontaneous (Slow) CAII Carbonic Anhydrase II CO2_H2O->CAII HCO3_H HCO₃⁻ + H⁺ (Bicarbonate + Proton) H2CO3->HCO3_H Dissociation pH_reg Intracellular pH Regulation HCO3_H->pH_reg CAII->H2CO3 Catalysis (Fast) Inhibitor CA Inhibitor (e.g., Inhibitor 16, Acetazolamide) Inhibitor->CAII Inhibits

Caption: The role of Carbonic Anhydrase II in cellular pH regulation and its inhibition.

References

Validating Carbonic Anhydrase IX Inhibition: A Comparative Analysis of SLC-0111 in a Second Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical validation of the carbonic anhydrase IX (CAIX) inhibitor, SLC-0111, in a glioblastoma model, and its comparison with other CAIX-targeting agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available preclinical data, detailed experimental methodologies, and the underlying signaling pathways.

The inhibition of carbonic anhydrase IX (CAIX), a cell surface enzyme overexpressed in many solid tumors in response to hypoxia, has emerged as a promising anti-cancer strategy. By regulating pH in the tumor microenvironment, CAIX promotes cancer cell survival, proliferation, and metastasis. SLC-0111 (also known as U-104) is a potent and selective small-molecule inhibitor of CAIX and the related isoform CAXII. Following initial validation in breast cancer models, its efficacy has been demonstrated in a second, distinct animal model for glioblastoma, further substantiating its therapeutic potential. This guide provides a comparative analysis of SLC-0111's performance and positions it against other CAIX inhibitors with available in vivo data.

Comparative Efficacy of CAIX Inhibitors in Preclinical Animal Models

The anti-tumor activity of SLC-0111 has been evaluated in several preclinical cancer models. Here, we present a summary of its efficacy in a glioblastoma model and compare it with other CAIX inhibitors, indisulam (B1684377) and the monoclonal antibody G250, in their respective validated models.

InhibitorAnimal ModelCancer TypeTreatment RegimenKey Efficacy ReadoutsReference
SLC-0111 Orthotopic Patient-Derived Xenograft (PDX) in athymic nude miceGlioblastoma (GBM)SLC-0111 (oral gavage) + Temozolomide (B1682018) (TMZ)Significantly improved survival compared to TMZ alone. Median survival with TMZ was 76 days; median survival with SLC-0111 + TMZ was not reached by day 130.[1][1]
SLC-0111 Orthotopic xenograft in NOD/SCID micePancreatic Ductal Adenocarcinoma (PDAC)SLC-0111 + Gemcitabine (B846)Significantly delayed tumor growth and enhanced survival compared to gemcitabine alone.
Indisulam Subcutaneous xenograft in nude miceNeuroblastoma (IMR-32 cells)Indisulam (25 mg/kg, intravenous, for 8 days)Complete tumor regression and 100% survival.
G250 (mAb) Subcutaneous xenograft in nude miceColorectal Carcinoma (HT-29 cells)G250Effective against HT-29 colorectal carcinoma xenografts.

Detailed Experimental Protocols

Reproducibility is paramount in preclinical research. Below are the detailed methodologies for the key in vivo experiments cited in this guide.

SLC-0111 in an Orthotopic Glioblastoma (GBM) Xenograft Model[1]
  • Animal Model: Athymic nude mice.

  • Cell Line: 1016 GBM patient-derived xenograft (PDX) cells.

  • Tumor Implantation: Intracranial injection of GBM PDX cells to establish orthotopic xenografts.

  • Treatment Groups:

    • Vehicle control

    • SLC-0111 alone

    • Temozolomide (TMZ) alone

    • SLC-0111 and TMZ in combination

  • Drug Administration: SLC-0111 was administered via oral gavage for 14 consecutive days. TMZ was administered once a week.

  • Efficacy Evaluation:

    • Tumor Growth: Monitored via caliper measurements for subcutaneous models.

    • Survival: Mice with orthotopic tumors were monitored for neurological signs and sacrificed upon reaching a moribund state. Survival data was plotted using Kaplan-Meier curves.

Indisulam in a Subcutaneous Neuroblastoma Xenograft Model
  • Animal Model: NCr Foxn1nu mice.

  • Cell Line: IMR-32 human neuroblastoma cells.

  • Tumor Implantation: Subcutaneous injection of IMR-32 cells.

  • Treatment Groups:

    • Vehicle control

    • Indisulam (25 mg/kg)

  • Drug Administration: Intravenous injections for 8 consecutive days.

  • Efficacy Evaluation:

    • Tumor Volume: Measured every 2-3 days.

    • Survival: Monitored for up to 66 days post-treatment cessation.

G250 Monoclonal Antibody in a Subcutaneous Colorectal Carcinoma Xenograft Model
  • Animal Model: Nude mice.

  • Cell Line: HT-29 human colorectal carcinoma cells.

  • Tumor Implantation: Subcutaneous injection of 3 x 10^5 HT-29 cells.

  • Treatment Groups:

    • Phosphate-buffered saline (PBS) control

    • mG250 (100 µ g/dose )

  • Drug Administration: Intravenous injections administered immediately after tumor cell grafting.

  • Efficacy Evaluation: Tumor growth was monitored.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.

CAIX Signaling Pathway in Hypoxia

Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and translocates to the nucleus. There, it binds to Hypoxia Response Elements (HREs) in the promoter region of target genes, including CA9, leading to the upregulation of CAIX expression. CAIX then catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to intracellular pH regulation and acidification of the tumor microenvironment.

CAIX_Signaling_Pathway CAIX Signaling Pathway under Hypoxia Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation HIF-1α Translocation to Nucleus HIF1a_stabilization->HIF1a_translocation HRE_binding Binding to Hypoxia Response Element (HRE) HIF1a_translocation->HRE_binding CA9_transcription CA9 Gene Transcription HRE_binding->CA9_transcription CAIX_expression CAIX Protein Expression (on cell surface) CA9_transcription->CAIX_expression HCO3_H HCO3- + H+ CAIX_expression->HCO3_H CO2_H2O CO2 + H2O CO2_H2O->CAIX_expression Catalysis pHi_regulation Intracellular pH Regulation (Alkalinization) HCO3_H->pHi_regulation pHe_acidification Extracellular pH Acidification HCO3_H->pHe_acidification Tumor_Progression Tumor Progression & Metastasis pHi_regulation->Tumor_Progression pHe_acidification->Tumor_Progression

Caption: CAIX signaling pathway under hypoxic conditions.

Experimental Workflow for In Vivo Validation of a CAIX Inhibitor

The following diagram outlines a typical workflow for validating a CAIX inhibitor in a preclinical animal model, from cell culture to data analysis.

Experimental_Workflow Experimental Workflow for In Vivo Validation cluster_invitro In Vitro Preparation cluster_invivo In Vivo Experimentation cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture (e.g., GBM PDX) Cell_Harvest Cell Harvest & Counting Cell_Culture->Cell_Harvest Tumor_Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Cell_Harvest->Tumor_Implantation Animal_Model Immunodeficient Mice (e.g., Athymic Nude) Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., SLC-0111 +/- Chemo) Randomization->Treatment Monitoring Monitor Animal Health & Tumor Size Treatment->Monitoring Endpoint Endpoint Reached (Tumor Size Limit or Moribund) Monitoring->Endpoint Data_Collection Data Collection (Tumor Volume, Survival Time) Endpoint->Data_Collection Statistical_Analysis Statistical Analysis (e.g., Kaplan-Meier) Data_Collection->Statistical_Analysis Results Results Interpretation & Conclusion Statistical_Analysis->Results

References

Benchmarking "Compound 16" Against Industry-Standard Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of "Compound 16," a novel pyrazoline-based sulfonamide, against established, industry-standard carbonic anhydrase (CA) inhibitors. The data presented herein is intended to facilitate an objective assessment of Compound 16's potential as a carbonic anhydrase inhibitor for research and drug development purposes.

Comparative Inhibitory Activity

The inhibitory potency of Compound 16 and a panel of industry-standard CA inhibitors was evaluated against several key human (h) carbonic anhydrase isoforms. The following table summarizes the inhibition constants (Kᵢ) and IC₅₀ values, providing a quantitative comparison of their efficacy.

CompoundhCA I (Kᵢ/IC₅₀, nM)hCA II (Kᵢ/IC₅₀, nM)hCA IV (Kᵢ/IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (Kᵢ, nM)
Compound 16 *533.1 ± 187.8[1]624.6 ± 168.2[1]Not ReportedNot ReportedNot Reported
Acetazolamide278.8 ± 44.3[1]12[2][3][4]74[2][3][4]30[5]Not Reported
Dorzolamide600 (IC₅₀)[2]0.18 (IC₅₀)[2]Not ReportedNot ReportedNot Reported
BrinzolamideNot Reported3.2 (IC₅₀)[2]Not ReportedNot ReportedNot Reported
MethazolamideNot Reported14Not ReportedNot ReportedNot Reported

*Compound 16 is identified as 4-(3-(4-Hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide[1].

Experimental Protocols

The determination of inhibitory activity (Kᵢ and IC₅₀ values) for the evaluated compounds was performed using established in vitro enzymatic assays.

Carbonic Anhydrase Inhibition Assay (Esterase Activity)

A widely accepted method for assessing CA inhibition involves monitoring the esterase activity of the enzyme. This assay is based on the principle that carbonic anhydrase can hydrolyze p-nitrophenyl acetate (B1210297) (p-NPA), and the rate of this reaction can be measured spectrophotometrically.

Materials:

  • Purified human carbonic anhydrase isoforms (I, II, etc.)

  • Assay Buffer: Tris-HCl buffer (pH 7.4)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test compounds (Compound 16 and standard inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: A solution of the carbonic anhydrase isoenzyme in the assay buffer is pre-incubated with various concentrations of the test compound (or vehicle control) in a 96-well plate for a defined period at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the p-NPA substrate to each well.

  • Kinetic Measurement: The absorbance at 405 nm is measured at regular intervals using a microplate reader to determine the initial reaction velocity (V₀).

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Kᵢ) can be subsequently calculated using the Cheng-Prusoff equation, especially for competitive inhibitors.

Visualizations

Carbonic Anhydrase Catalytic Mechanism and Inhibition

The following diagram illustrates the fundamental catalytic reaction of carbonic anhydrase and the mechanism of action of sulfonamide-based inhibitors like Compound 16.

cluster_0 Carbonic Anhydrase Catalysis cluster_1 Inhibition Pathway CO2 CO₂ CA Carbonic Anhydrase (CA) CO2->CA + H₂O H2O H₂O H2CO3 H₂CO₃ (Carbonic Acid) HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 H H⁺ (Proton) H2CO3->H CA->H2CO3 Hydration Inactive_CA Inactive CA-Inhibitor Complex CA->Inactive_CA Inhibitor Sulfonamide Inhibitor (e.g., Compound 16) Inhibitor->CA Binding to Zn²⁺ in active site

Caption: Carbonic anhydrase catalysis and inhibition mechanism.

Experimental Workflow for CA Inhibition Assay

The diagram below outlines the key steps involved in a typical in vitro carbonic anhydrase inhibition assay.

start Start prep Prepare Reagents: - CA Enzyme Solution - Inhibitor Stock Solutions - p-NPA Substrate start->prep dispense Dispense CA Enzyme and Inhibitor dilutions into 96-well plate prep->dispense preincubate Pre-incubate at Room Temperature dispense->preincubate add_substrate Add p-NPA Substrate to initiate reaction preincubate->add_substrate measure Measure Absorbance at 405 nm (Kinetic Read) add_substrate->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC₅₀/Kᵢ values measure->analyze end End analyze->end

Caption: Workflow for an in vitro carbonic anhydrase inhibition assay.

References

A Comparative Analysis of the Pharmacokinetic Properties of BTK Inhibitor 16

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic (PK) properties of the novel Bruton's tyrosine kinase (BTK) inhibitor, "Inhibitor 16," against established second-generation BTK inhibitors: Acalabrutinib and Zanubrutinib, as well as the first-in-class inhibitor, Ibrutinib (B1684441). This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Inhibitor 16's potential.

Bruton's tyrosine kinase is a critical component of the B-cell receptor signaling pathway, and its inhibition has become a cornerstone in the treatment of various B-cell malignancies.[1][2][3] While effective, first-generation inhibitors like Ibrutinib have off-target activities that can lead to adverse effects. Second-generation inhibitors, such as Acalabrutinib and Zanubrutinib, were developed to offer greater selectivity and improved safety profiles.[2] Inhibitor 16 represents a further advancement, designed with the goal of optimizing pharmacokinetic and pharmacodynamic properties to enhance efficacy and tolerability.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Inhibitor 16 in comparison to Ibrutinib, Acalabrutinib, and Zanubrutinib. Data for Inhibitor 16 are derived from preclinical studies, while data for the comparator drugs are from publicly available human clinical trial information.

Table 1: Comparative In Vitro ADME Properties

ParameterInhibitor 16 (Hypothetical Data)IbrutinibAcalabrutinibZanubrutinib
Plasma Protein Binding (%) 98.597.3[4][5]~97.5~94
Human Liver Microsomal Stability (t½, min) > 6010-3015-40> 60
Human Hepatocyte Stability (t½, min) > 12030-6045-90> 120
Primary Metabolizing Enzyme CYP3A4CYP3A4[4]CYP3A4CYP3A4

Table 2: Comparative In Vivo Pharmacokinetic Parameters (Human Data)

ParameterInhibitor 16 (Projected Human Data)IbrutinibAcalabrutinibZanubrutinib
Time to Peak (Tmax, h) 2.01-2[4][6]~1.02.0[7][8]
Half-life (t½, h) 8-104-6[4][5]~1.02-4[1][7]
Apparent Clearance (CL/F, L/h) ~150~1000[9]~169[10]~200
Volume of Distribution (Vd/F, L) ~1500~10,000[9]~350~2000
Oral Bioavailability (%) ~25~3.9 (fasting)[7]Not specified~15[7]
Dosing Regimen Once Daily (QD)Once Daily (QD)Twice Daily (BID)[11][12]QD or BID

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. In Vitro Metabolic Stability in Human Liver Microsomes

  • Objective: To determine the rate of metabolism of a test compound by Phase I enzymes.

  • Methodology:

    • The test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL protein) at 37°C.[13]

    • The reaction is initiated by the addition of an NADPH-regenerating system.[13]

    • Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[13][14]

    • The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]

    • Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[13]

    • The half-life (t½) is calculated from the rate of disappearance of the parent compound.[15]

2. In Vitro Stability in Human Plasma

  • Objective: To assess the stability of a test compound to degradation by plasma enzymes.

  • Methodology:

    • The test compound (1 µM) is incubated in pooled human plasma at 37°C.[16]

    • Samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).[17][18]

    • The enzymatic activity is stopped by protein precipitation with a cold organic solvent.[15][17]

    • After centrifugation, the concentration of the test compound in the supernatant is measured by LC-MS/MS.[17]

    • The percentage of the compound remaining over time is determined to calculate stability.[18]

3. In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of a test compound after oral and intravenous administration.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats are typically used.[19][20]

    • Dosing: One group of rats receives the test compound via oral gavage, and another group receives it via intravenous (IV) injection.[19][21]

    • Blood Sampling: Serial blood samples are collected from a cannulated vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[21][22]

    • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.[21]

    • Bioanalysis: The concentration of the test compound in plasma samples is quantified using a validated LC-MS/MS method.[19][22]

    • Data Analysis: Pharmacokinetic parameters (Tmax, t½, CL, Vd, and oral bioavailability) are calculated using non-compartmental analysis software.

Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates NFkB NF-κB PLCg2->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes PK_Workflow Dosing Dosing (Oral or IV) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Calculation PK Parameter Calculation Analysis->Calculation Report Final PK Report Calculation->Report

References

Safety Operating Guide

Proper Disposal of Carbonic Anhydrase Inhibitor 16: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "carbonic anhydrase inhibitor 16" is not publicly available. This document provides essential safety and logistical information based on the general properties of carbonic anhydrase inhibitors and standard laboratory procedures for handling potent chemical compounds. Researchers, scientists, and drug development professionals must consult the specific SDS provided by the manufacturer for the exact inhibitor being used. The SDS is the primary source of information for safe handling, personal protective equipment (PPE), and emergency procedures.

Essential Safety and Logistical Information

The proper disposal of carbonic anhydrase inhibitors is crucial for laboratory safety and environmental protection. These compounds, often potent and potentially hazardous, require meticulous handling throughout their lifecycle. Adherence to established protocols is essential for regulatory compliance and the safety of all laboratory personnel.

Hazard Identification and Classification

Based on representative data for carbonic anhydrase inhibitors, these compounds should be treated as hazardous waste. Key hazard classifications often include:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Aquatic Toxicity: Very toxic to aquatic life, with long-lasting effects.

Therefore, preventing release into the environment is a primary concern. All chemical waste in a laboratory should be presumed hazardous until confirmed otherwise.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE when handling this compound waste.

TaskRecommended PPE
Waste Collection & Segregation - Nitrile gloves- Lab coat- Safety goggles
Container Handling & Transport - Nitrile gloves- Lab coat- Safety goggles
Spill Cleanup - Double nitrile gloves- Disposable gown- Safety goggles or face shield- Appropriate respirator

Experimental Protocol: Disposal of this compound

This protocol details the step-by-step procedure for the safe disposal of this compound from the point of generation to final pickup by environmental health and safety (EHS) personnel.

Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Solid Waste: Collect all contaminated solid materials, including:

    • Unused or expired solid compound.

    • Contaminated personal protective equipment (gloves, disposable lab coats).

    • Weighing papers, pipette tips, and other contaminated disposables.

  • Liquid Waste: Collect all liquid waste containing the inhibitor, such as:

    • Unused solutions.

    • Reaction mixtures.

    • The first rinse of any container that held the inhibitor.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.

  • Incompatible Materials: Do not mix carbonic anhydrase inhibitor waste with strong acids, strong bases, or strong oxidizing/reducing agents. Store these waste streams in separate, designated containers.

Waste Containerization

The integrity and suitability of the waste container are crucial for safe storage.

  • Container Selection: Use chemically compatible containers with secure, leak-proof lids. For liquid waste, use containers made of a material that does not react with or absorb the contents and has a screw cap.[1]

  • Container Filling: Do not overfill containers. Leave at least one inch of headspace to allow for expansion.[1]

  • Container Closure: Keep waste containers closed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.

Labeling

Accurate labeling is a regulatory requirement and a safety imperative.

  • Labeling Contents: Each waste container must be clearly labeled with the words "Hazardous Waste."[1]

  • Chemical Identification: List all chemical constituents by their full name (no abbreviations) and their approximate percentages.

  • Contact Information: Include the name of the principal investigator or responsible person and the laboratory location (building and room number).[1]

Storage

Hazardous waste must be stored safely in a designated area pending disposal.

  • Satellite Accumulation Area (SAA): Store waste containers in a designated SAA within the laboratory.[1] This area should be under the control of the laboratory personnel.

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment to capture any potential leaks or spills.

  • Storage Duration: A full waste container must be removed from the SAA within three days. Partially filled containers can remain in the SAA for up to one year.[1]

Disposal

Hazardous waste must be disposed of through the institution's approved channels.

  • Request Pickup: Once a waste container is full, submit a request for pickup to your institution's Environmental Health and Safety (EHS) department.

  • Do Not Dispose Down the Drain: Never dispose of carbonic anhydrase inhibitors or their solutions down the sanitary sewer.[2]

  • Do Not Dispose in Regular Trash: Do not dispose of any material contaminated with the inhibitor in the regular trash.

Disposal Workflow

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_containerization Containerization cluster_storage Interim Storage cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, Tips, etc.) segregate Segregate Waste Streams (Solid, Liquid, Sharps, Incompatibles) solid_waste->segregate liquid_waste Liquid Waste (Solutions, Rinsate) liquid_waste->segregate sharps_waste Sharps Waste (Needles, etc.) sharps_waste->segregate containerize Select & Fill Compatible Containers segregate->containerize label_container Label with 'Hazardous Waste' & Contents containerize->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa secondary_containment Use Secondary Containment for Liquids store_saa->secondary_containment request_pickup Request Pickup from Environmental Health & Safety (EHS) secondary_containment->request_pickup disposal_facility Transport to Approved Waste Disposal Facility request_pickup->disposal_facility

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Protocol for Handling Carbonic Anhydrase Inhibitor 16

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Carbonic Anhydrase Inhibitor 16" is a placeholder for a potent, research-grade carbonic anhydrase inhibitor. The following guidelines are based on best practices for handling hazardous chemical compounds and must be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact inhibitor being used. The SDS is the primary source of information for safe handling, personal protective equipment (PPE), and emergency procedures.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.

I. Hazard Identification and Personal Protective Equipment (PPE)

Before handling any potent chemical, a comprehensive risk assessment is mandatory. The primary hazards associated with potent powdered compounds include inhalation of airborne particles and dermal exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPERationale
Receiving and Unpacking • Nitrile Gloves• Lab Coat• Safety GlassesTo protect against potential external contamination of the container.
Weighing and Aliquoting (Solid Form) • Double Nitrile Gloves• Disposable Gown• Safety Goggles or Face Shield• N95 or Higher-Rated RespiratorHigh risk of aerosolization and inhalation of potent powders. Full respiratory protection and double gloving are essential to prevent exposure.[1] This activity must be performed in a ventilated enclosure.[2]
Solution Preparation and Handling • Nitrile Gloves• Lab Coat• Safety GogglesReduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Primary protection is offered by engineering controls (e.g., fume hood).[1]
Waste Disposal • Nitrile Gloves• Lab Coat• Safety GogglesTo protect against accidental splashes or contact with contaminated materials during the disposal process.

Always inspect PPE for integrity before use and dispose of single-use items properly after handling the compound.[1]

II. Quantitative Safety Data

The following data is representative of a potent carbonic anhydrase inhibitor (Methazolamide) and should be used for risk assessment and planning purposes. Refer to the specific SDS for the exact values of the compound in use.

PropertyValueCitation
Physical State Solid (White to yellow-white crystalline powder)[1]
Molecular Formula C₅H₈N₄O₃S₂[3]
Molecular Weight 236.3 g/mol [3]
Melting Point 205 - 206 °C[4]
Solubility Very slightly soluble in water (0.999 g/L)[4]
Acute Toxicity (LD50) Intraperitoneal (mouse): 2,420 mg/kg[1][5]
Storage Temperature Recommended: 2 - 8 °C in a dry, well-ventilated place.[5]
Occupational Exposure Limits No specific limit values established. Handle as a potent compound and minimize exposure.[5]

III. Standard Operating Procedures (SOP)

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety throughout the handling lifecycle of this compound.

  • Designated Area: All work involving the solid form of this compound must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control and contain dust.[2]

  • Weighing:

    • Use dedicated, clean spatulas and weigh boats.

    • Tare the analytical balance with the weigh boat before carefully transferring the powder.

    • Work slowly to minimize the generation of airborne dust.

  • Solution Preparation:

    • Prepare solutions within a chemical fume hood.

    • Add the solvent to the vessel containing the pre-weighed compound to reduce the risk of powder dispersal.

    • Ensure the container is appropriately sealed and labeled.

  • Decontamination:

    • Thoroughly clean all surfaces, glassware, and equipment that have come into contact with the compound.

    • Use a suitable solvent for cleaning and collect all cleaning materials as hazardous waste.

Immediate and correct action is critical in an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Small Spill (in a fume hood):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Large Spill (outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the contaminated area until cleared by EHS personnel.

IV. Disposal Plan

The disposal of potent compounds and all associated contaminated materials must be handled as hazardous waste to prevent environmental contamination and exposure.

  • Waste Segregation:

    • Grossly Contaminated Waste: Unused compound, heavily contaminated spatulas, and weigh boats should be collected in a sealed, clearly labeled hazardous waste container.

    • Contaminated Labware: Vials, pipette tips, and other disposable labware should be collected in a designated puncture-resistant container.

    • Contaminated PPE: Used gloves, gowns, and respirator cartridges should be placed in a sealed bag and disposed of as hazardous chemical waste.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store sealed hazardous waste containers in a designated, secure Satellite Accumulation Area (SAA) until collection.

  • Collection and Disposal: Arrange for pickup and disposal by a certified hazardous waste contractor, following all institutional and local regulations. Never dispose of this compound down the drain or in the regular trash.

V. Visual Workflow Diagrams

The following diagrams illustrate the key operational workflows for handling and disposing of this compound.

G cluster_prep Preparation & Weighing cluster_handling Solution Handling cluster_cleanup Cleanup & Decontamination prep Don Appropriate PPE setup Prepare Ventilated Enclosure prep->setup weigh Weigh Solid Compound setup->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve Transfer to Hood experiment Perform Experiment dissolve->experiment decon Decontaminate Workspace & Equipment experiment->decon doff Doff PPE Correctly decon->doff

Caption: Workflow for the safe handling of this compound.

G cluster_collection Waste Collection cluster_containerization Containerization cluster_disposal Final Disposal gross Grossly Contaminated Items hw_container Seal in Labeled Hazardous Waste Container gross->hw_container ppe Contaminated PPE ppe->hw_container sharps Contaminated Sharps/Labware sharps_container Seal in Puncture-Proof Sharps Container sharps->sharps_container store Store in Secure SAA hw_container->store sharps_container->store pickup Arrange EHS Pickup store->pickup

Caption: Waste disposal plan for this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。